molecular formula C9H16O3 B180981 Methyl 4-(hydroxymethyl)cyclohexanecarboxylate CAS No. 110928-44-4

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B180981
CAS No.: 110928-44-4
M. Wt: 172.22 g/mol
InChI Key: KOGYKIDJFOMAOF-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a valuable cyclohexane derivative that serves as a versatile building block in organic synthesis and materials science research. Its primary research value lies in its bifunctional structure, featuring a carboxylate ester and a hydroxymethyl group, which allows for selective and sequential chemical transformations. This compound is a key precursor in the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid derivatives) . This transformation is achieved by converting the hydroxymethyl group into a primary amine precursor, such as an azide or a group introduced via hexamethylenetetramine, followed by hydrolysis . The resulting 4-(aminomethyl)cyclohexanecarboxylic acid is a critical monomer for producing high-performance polyamides and is also investigated for its applications as a pharmaceutical raw material and polymer modifier . The compound is available in both cis and trans isomeric forms, with the trans-(1r,4r) isomer being of particular interest for stereoselective synthesis . Researchers utilize this ester to access functionalized cyclohexane frameworks that are otherwise challenging to prepare, enabling the development of novel polymers and specialized chemicals .

Properties

IUPAC Name

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYKIDJFOMAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00928275, DTXSID401230262
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
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Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13380-85-3, 110928-44-4, 110928-45-5
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester
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Record name Methyl 4-hydroxymethylcyclohexanecarboxylate
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Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, trans-
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Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, cis-
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Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
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Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
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Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS-
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Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate from Dimethyl Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule of significant interest in the synthesis of polymers and pharmaceuticals. Its structure, featuring both a carboxylate ester and a hydroxymethyl group on a cyclohexane ring, makes it a versatile building block for producing specialized chemicals, including derivatives of tranexamic acid and high-performance polyamides.[1] This technical guide outlines a comprehensive two-step synthetic pathway for the preparation of this compound, starting from the readily available industrial chemical, dimethyl terephthalate (DMT). The process involves an initial catalytic hydrogenation of the aromatic ring of DMT to yield dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by a selective partial reduction of one of the two ester functionalities to afford the target molecule.

This document provides an in-depth review of the catalytic systems, experimental protocols, and quantitative data for each synthetic step, tailored for researchers, scientists, and professionals in drug development and materials science.

Step 1: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT) to Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

The first stage of the synthesis focuses on the saturation of the aromatic ring of dimethyl terephthalate. This is a well-established hydrogenation reaction that converts DMT into dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The key to this process is the selection of an appropriate catalyst and reaction conditions to achieve high conversion of the starting material and high selectivity towards the desired cyclohexanedicarboxylate product, minimizing side reactions such as the hydrogenolysis of the ester groups.[2][3]

A variety of heterogeneous catalysts have been developed for this transformation, ranging from noble metal-based systems (e.g., Ruthenium, Palladium) to more economical non-precious metal catalysts (e.g., Nickel).[2][4] The choice of catalyst support, such as activated carbon, silica, or alumina, also plays a crucial role in the catalytic performance.[4]

Quantitative Data on Catalytic Systems

The following table summarizes the performance of various catalytic systems for the hydrogenation of DMT to DMCD under different experimental conditions.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Time (h)DMT Conversion (%)DMCD Selectivity (%)Reference
Ru-ReActivated Carbon (AC)703-8296[4]
Ru-NiCarbon Nanotubes (CNT)100618095[5]
Ni/SiO₂ (KF-modified)Silica (SiO₂)90549596[3]
RuZeolite (MOR)1406410095.09[6]
Pd/CCarbon20-2000.13-10.526895[3]
Ru/CCarbon1103-9996.5[7]
Experimental Protocol: Hydrogenation using Ru-Re/AC Catalyst

This protocol describes a representative procedure for the selective hydrogenation of DMT to DMCD using a bimetallic Ruthenium-Rhenium catalyst supported on activated carbon.[4]

Materials:

  • Dimethyl terephthalate (DMT)

  • Bimetallic Ru-Re/AC catalyst

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • High-purity hydrogen gas (H₂)

  • High-purity nitrogen gas (N₂)

Equipment:

  • High-pressure autoclave reactor with magnetic stirring, temperature control, and pressure gauge

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reactor Charging: The high-pressure autoclave is charged with a specific amount of DMT and the chosen solvent. The Ru-Re/AC catalyst is then added to the reactor.

  • Inerting: The reactor is sealed and purged several times with nitrogen gas to remove any residual air.

  • Pressurization and Heating: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 3 MPa). The mixture is heated to the target reaction temperature (e.g., 70°C) while stirring.[4]

  • Reaction: The reaction is allowed to proceed for the required duration. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC.

  • Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Product Recovery: The reaction mixture is filtered to separate the solid catalyst. The solvent is then removed from the filtrate under reduced pressure to yield the crude DMCD product.

  • Purification and Analysis: The crude product can be purified further by recrystallization or distillation. The purity and yield of DMCD are determined by GC analysis.

Workflow Diagram for DMT Hydrogenation

DMT_Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Product Workup charge_reactor Charge Reactor (DMT, Solvent, Catalyst) seal_reactor Seal Reactor charge_reactor->seal_reactor purge_n2 Purge with N₂ seal_reactor->purge_n2 pressurize_h2 Pressurize with H₂ purge_n2->pressurize_h2 heat_stir Heat to Reaction Temp & Stir pressurize_h2->heat_stir run_reaction Maintain Conditions (Monitor via GC) heat_stir->run_reaction cool_down Cool to Room Temp run_reaction->cool_down vent_pressure Vent Pressure cool_down->vent_pressure filter_catalyst Filter to Remove Catalyst vent_pressure->filter_catalyst remove_solvent Solvent Evaporation filter_catalyst->remove_solvent purify Purify DMCD (Recrystallization/Distillation) remove_solvent->purify end end purify->end Final Product: DMCD

Caption: Experimental workflow for the catalytic hydrogenation of DMT to DMCD.

Step 2: Selective Mono-Reduction of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

The second step involves the selective reduction of one of the two equivalent ester groups of DMCD to a hydroxymethyl group, yielding the target compound, this compound. This transformation is challenging due to the symmetrical nature of the DMCD molecule. Achieving high selectivity for the mono-reduced product requires careful control over the reaction conditions to prevent over-reduction to 1,4-cyclohexanedimethanol (CHDM).

Kinetic studies of the gas-phase hydrogenation of DMCD to CHDM have shown that this compound is an intermediate in this reaction. This suggests that by carefully controlling parameters such as reaction time, temperature, pressure, and catalyst activity, it is possible to stop the reaction at the intermediate stage and isolate the desired mono-alcohol.

Proposed Experimental Protocol: Controlled Catalytic Hydrogenation of DMCD

This proposed protocol is based on interrupting the hydrogenation of DMCD to favor the formation of the mono-reduced intermediate. Optimization of the following parameters will be critical for maximizing the yield of the target product.

Materials:

  • Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

  • Hydrogenation catalyst (e.g., Copper-based catalyst like CuMnAl)

  • Solvent (if performing in liquid phase)

  • High-purity hydrogen gas (H₂)

  • High-purity nitrogen gas (N₂)

Equipment:

  • High-pressure reactor (fixed-bed for gas-phase or autoclave for liquid-phase)

  • Precise temperature and pressure control systems

  • Analytical instrumentation for reaction monitoring (e.g., GC-MS)

Procedure:

  • Catalyst Activation: The hydrogenation catalyst is activated according to the manufacturer's or literature procedure, typically involving reduction under a hydrogen flow at an elevated temperature.

  • Reactor Setup: The reactor is charged with the DMCD substrate (and solvent for liquid-phase).

  • Reaction Conditions: The reactor is heated and pressurized with hydrogen to the desired setpoints. For this selective reduction, milder conditions (lower temperature, lower pressure, and shorter reaction time) compared to those for complete reduction to CHDM should be explored as a starting point.

  • Reaction Monitoring: The reaction is monitored closely over time by analyzing samples of the reaction mixture. The goal is to identify the point at which the concentration of the desired intermediate, this compound, is at its maximum.

  • Reaction Quenching: Once the optimal conversion is reached, the reaction is stopped abruptly by rapidly cooling the reactor and venting the hydrogen pressure.

  • Product Isolation and Purification: The product mixture is separated from the catalyst. The desired mono-alcohol is then isolated from unreacted starting material and the diol by-product (CHDM) using techniques such as fractional distillation or column chromatography.

Workflow Diagram for Selective DMCD Reduction

DMCD_Reduction_Workflow cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Product Isolation activate_catalyst Activate Catalyst charge_reactor Charge Reactor with DMCD activate_catalyst->charge_reactor set_conditions Set Mild Conditions (Temp, Pressure) charge_reactor->set_conditions monitor_reaction Monitor Reaction Progress (GC Analysis) set_conditions->monitor_reaction quench Quench Reaction at Optimal Time monitor_reaction->quench separate_catalyst Separate Catalyst quench->separate_catalyst isolate_product Isolate Product Mixture separate_catalyst->isolate_product purify Purify by Chromatography or Distillation isolate_product->purify end end purify->end Final Product: Methyl 4-(hydroxymethyl) cyclohexanecarboxylate

Caption: Proposed workflow for the selective mono-reduction of DMCD.

Overall Synthesis Pathway

The complete synthesis of this compound from dimethyl terephthalate is a two-step process involving hydrogenation of the aromatic ring followed by a selective partial reduction of one ester group.

Overall_Pathway DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) DMT->DMCD + H₂ / Catalyst (Ring Hydrogenation) Product This compound DMCD->Product Controlled Reduction (Selective Ester Reduction)

Caption: Overall two-step synthesis pathway from DMT to the target product.

Conclusion

The synthesis of this compound from dimethyl terephthalate is a feasible yet challenging process that relies on a two-step reduction strategy. The initial hydrogenation of the aromatic ring of DMT to DMCD is a well-documented and efficient transformation with various established catalytic systems. The subsequent selective mono-reduction of the symmetric DMCD intermediate presents the primary challenge. Success in this second step hinges on the careful control of reaction parameters to favor the formation of the mono-alcohol intermediate over the fully reduced diol. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize this synthetic route for applications in polymer chemistry, materials science, and pharmaceutical development.

References

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its cyclohexane core, substituted with both a hydroxymethyl and a methyl ester group, provides a versatile scaffold for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of tranexamic acid derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the prediction of its behavior in biological systems. The key properties are summarized in the table below. It is important to note that some variations in reported values, particularly for boiling point, exist in the literature, which may be attributable to differences in isomeric composition (cis/trans) or measurement conditions.

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₃[1][2]
Molecular Weight 172.22 g/mol [1][3][4]
IUPAC Name methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate[4]
CAS Number 110928-44-4 (trans-isomer)[1][3][4][5][6]
Appearance Colorless to pale-yellow solid or liquid[6]
Melting Point 99.8 °C[1]
Boiling Point 233 °C - 250.7 °C[1]
Density 1.059 g/cm³[1]
Solubility Soluble in organic solvents like ether and alcohol; insoluble in water.[1]
Storage Store at room temperature in anhydrous conditions to prevent hydrolysis of the ester group. For long-term storage, refrigeration (2-8°C) is recommended.[1][7]

Synthesis and Purification

Several synthetic routes to this compound have been reported, primarily involving the modification of a pre-existing cyclohexane ring or the saturation of an aromatic precursor.

Experimental Protocol 1: Esterification of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid

This method involves the direct esterification of the corresponding carboxylic acid.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(hydroxymethyl)cyclohexanecarboxylic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After completion, cool the mixture to room temperature and neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Esterification Synthesis

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A 4-(Hydroxymethyl)cyclohexanecarboxylic Acid + Methanol B Add H₂SO₄ (catalyst) A->B C Reflux B->C D Neutralize with NaHCO₃ C->D E Extract with Organic Solvent D->E F Wash & Dry E->F G Solvent Removal F->G H Vacuum Distillation or Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Experimental Protocol 2: Hydrogenation of Dimethyl 1,4-cyclohexanedicarboxylate

This route involves the selective reduction of one of the two ester groups of a diester.

Methodology:

  • Reaction Setup: In a high-pressure hydrogenation reactor, dissolve dimethyl 1,4-cyclohexanedicarboxylate in a suitable solvent such as methanol or ethanol.

  • Catalyst: Add a hydrogenation catalyst, for example, a copper chromite catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction conditions (pressure, temperature, and time) need to be carefully controlled to favor the formation of the mono-alcohol.

  • Catalyst Removal: After the reaction, cool the reactor and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of starting material, desired product, and the diol by-product (1,4-cyclohexanedimethanol) can be separated by fractional distillation under reduced pressure or by column chromatography.

Logical Workflow for Hydrogenation Synthesis

G A Dimethyl 1,4-cyclohexanedicarboxylate B High-Pressure Hydrogenation (H₂, Catalyst) A->B C Reaction Mixture B->C D Catalyst Filtration C->D E Solvent Removal D->E F Fractional Distillation / Chromatography E->F G This compound F->G

Caption: Workflow for the synthesis via partial hydrogenation of a diester.

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Technique Key Features
¹H NMR Signals corresponding to the methoxy group protons (-OCH₃), the proton on the carbon bearing the ester, the protons of the hydroxymethyl group (-CH₂OH), and the cyclohexane ring protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbon of the methoxy group, the carbon of the hydroxymethyl group, and the carbons of the cyclohexane ring.
FTIR Characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the carbonyl group of the ester (C=O stretch, strong), and C-O stretches.
Mass Spec The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the hydroxymethyl group (-CH₂OH).

Note: Specific spectral data should be acquired for the synthesized compound and compared with literature values for confirmation of identity and purity.

Biological Significance and Applications

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of tranexamic acid, an important antifibrinolytic agent.

Proposed Metabolic Pathway

While specific metabolic studies on this compound are limited, the metabolism of related cyclohexanecarboxylate compounds has been investigated. In biological systems, the ester group is likely to be hydrolyzed to the corresponding carboxylic acid. The hydroxymethyl group can be oxidized to an aldehyde and then to a carboxylic acid. The cyclohexane ring itself can undergo hydroxylation and subsequent oxidation. A proposed metabolic pathway is illustrated below.

Proposed Metabolic Pathway of this compound

G A This compound B 4-(Hydroxymethyl)cyclohexanecarboxylic Acid A->B Ester Hydrolysis C 4-Formylcyclohexanecarboxylic Acid B->C Oxidation D Cyclohexane-1,4-dicarboxylic Acid C->D Oxidation E Further Metabolism (e.g., Ring Opening) D->E

Caption: Proposed metabolic fate of this compound in a biological system.

Synthesis of Tranexamic Acid

This compound is a precursor to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid). The synthesis involves the conversion of the hydroxymethyl group to an aminomethyl group.

Synthetic Pathway to Tranexamic Acid

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B C Nucleophilic Substitution (e.g., with Azide) B->C D Reduction of Azide to Amine C->D E Ester Hydrolysis D->E F Tranexamic Acid E->F

Caption: Synthetic route from this compound to Tranexamic Acid.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It may cause skin and eye irritation.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined structure and the presence of two reactive functional groups make it an important intermediate, particularly in the pharmaceutical industry for the synthesis of tranexamic acid. This guide has provided a comprehensive overview of its physicochemical properties, synthetic methodologies, and biological relevance, offering a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Separation of Cis and Trans Isomers of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The cyclohexane ring in this molecule can exist in cis and trans isomeric forms, where the stereochemical relationship between the ester and hydroxymethyl groups significantly influences the physicochemical and biological properties of downstream products. Consequently, the ability to effectively separate and quantify these isomers is crucial for process optimization, quality control, and regulatory compliance in drug development and materials science.

This technical guide provides a comprehensive overview of the analytical and preparative techniques for the separation of cis and trans isomers of this compound. It includes detailed experimental protocols adapted from methodologies for structurally similar compounds, data presentation in structured tables, and visualizations of key workflows.

Chromatographic Separation Strategies

The primary challenge in separating cis and trans isomers of this compound lies in their similar physical properties. However, their distinct three-dimensional structures can be exploited using high-resolution chromatographic techniques. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods for both analytical and preparative-scale separations.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, derivatization is often recommended to improve the volatility and thermal stability of this compound, leading to better peak shape and resolution. Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a common and effective derivatization strategy.

Experimental Protocol: Gas Chromatography (GC) with Silylation

This protocol is adapted from established methods for the analysis of similar functionalized cyclohexanes.

1. Sample Preparation (Silylation):

  • To a dry vial containing approximately 1 mg of the cis/trans isomer mixture, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 100 µL of a suitable solvent such as pyridine or acetonitrile.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS System and Conditions:

  • GC System: A standard gas chromatograph coupled with a mass spectrometer (MS) or a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, typically operated at 250°C. A split injection (e.g., 50:1 split ratio) is suitable for analytical purposes.

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Detector:

    • FID: Operated at 250-300°C.

    • MS: Scan range of m/z 50-500.

Data Presentation: Illustrative GC Separation Data

The following table presents expected retention times and resolution for the TMS-derivatized isomers based on typical separations of similar compounds. Actual values may vary depending on the specific instrument and conditions.

IsomerExpected Retention Time (min)Resolution (Rs)
trans-TMS-ether~12.5\multirow{2}{*}{> 1.5}
cis-TMS-ether~12.8
High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile alternative to GC, particularly for preparative-scale separations, as it is non-destructive and easily scalable. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly suitable approach. Chiral chromatography can also be effective for separating these diastereomers.

Experimental Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is based on methods for separating polar cyclic alcohols.

1. Sample Preparation:

  • Dissolve the isomer mixture in the mobile phase or a compatible solvent (e.g., 90:10 acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC column (e.g., silica or amide-based).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).

    • Gradient: 95% acetonitrile to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5-20 µL.

  • Detection:

    • UV: 205 nm (as the analyte lacks a strong chromophore).

    • ELSD: For universal detection.

Data Presentation: Illustrative HILIC Separation Data

The following table illustrates the expected elution order and resolution for the cis and trans isomers in a HILIC separation.

IsomerExpected Retention Time (min)Resolution (Rs)
trans~8.0\multirow{2}{*}{> 1.5}
cis~9.5

Visualization of Experimental Workflows

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Isomer Mixture Derivatization Silylation (BSTFA + 1% TMCS) Sample->Derivatization PreparedSample TMS-Derivatized Sample Derivatization->PreparedSample Injection GC Injection PreparedSample->Injection Separation Capillary GC Separation (DB-5ms column) Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A generalized workflow for the GC-MS analysis of the isomers.

Workflow for HPLC Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Collection Sample Isomer Mixture Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration PreparedSample Prepared Sample Filtration->PreparedSample Injection HPLC Injection PreparedSample->Injection Separation HILIC Separation (Silica or Amide Column) Injection->Separation Detection UV or ELSD Detection Separation->Detection Fractionation Fraction Collection (for preparative scale) Separation->Fractionation Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A generalized workflow for the HPLC separation of the isomers.

Preparative Scale-Up Considerations

For the isolation of larger quantities of pure cis and trans isomers, the developed analytical HPLC method can be scaled up to a preparative scale.

Key considerations for scale-up include:

  • Column Dimensions: Increase the column's internal diameter and length to accommodate larger sample loads.

  • Flow Rate: Adjust the flow rate proportionally to the change in the column's cross-sectional area.

  • Sample Loading: Determine the maximum sample load that can be injected without compromising resolution.

  • Fraction Collection: Utilize an automated fraction collector triggered by the detector signal to isolate the eluting isomers.

Conclusion

The separation of cis and trans isomers of this compound is a critical step in ensuring the quality and efficacy of related pharmaceutical and material products. Both GC, typically with derivatization, and HPLC, particularly using HILIC, are robust and effective methods for achieving baseline separation of these isomers. The detailed protocols and illustrative data provided in this guide serve as a strong starting point for method development and optimization. For preparative purposes, HPLC offers a readily scalable and non-destructive approach for obtaining high-purity isomers for further research and development.

Spectral Data Analysis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a key intermediate in organic synthesis. Due to the limited availability of public, comprehensive experimental datasets for this specific molecule, this document synthesizes predicted spectral characteristics based on its chemical structure, alongside generally accepted experimental protocols for data acquisition.

Molecular Structure and Properties

This compound possesses a cyclohexane ring substituted with a methyl ester group and a hydroxymethyl group. The stereochemistry of these substituents (cis or trans) will significantly influence the spectral data, particularly the NMR spectra. The trans isomer is most commonly referenced in commercial and research contexts.

Molecular Formula: C₉H₁₆O₃[1]

Molecular Weight: 172.22 g/mol [1]

CAS Number (trans-isomer): 110928-44-4[2][3][4][5]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

NMR data is highly sensitive to the chemical environment of each proton and carbon atom. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the trans-isomer, based on standard values for similar structural motifs.

¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OCH₃ (ester)~ 3.67Singlet (s)3H
-CH₂ OH~ 3.45Doublet (d)2H
-CH₂OH ~ 1.5 - 2.5 (variable)Broad Singlet (br s)1H
CH -COOCH₃~ 2.2 - 2.4Multiplet (m)1H
Cyclohexane Ring Protons~ 1.0 - 2.1Multiplets (m)9H
¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C =O (ester)~ 176
-CH₂ OH~ 68
-OCH₃ (ester)~ 51
C H-COOCH₃~ 43
C H-CH₂OH~ 40
Cyclohexane Ring Carbons~ 28 - 30

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum will be dominated by absorptions from the hydroxyl and ester functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (alcohol)3200 - 3600Broad, strong
C-H (sp³)2850 - 3000Medium to strong
C=O (ester)1730 - 1750Strong, sharp
C-O (ester & alcohol)1000 - 1300Strong

Mass Spectrometry (MS) Data

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

ParameterValue
Molecular Ion (M⁺) m/z 172.11 (calculated for C₉H₁₆O₃)
[M+H]⁺ m/z 173.12
[M+Na]⁺ m/z 195.10
Key Fragments Loss of H₂O (m/z 154), loss of -OCH₃ (m/z 141), loss of -COOCH₃ (m/z 113)

Predicted collision cross-section values for various adducts are also available in public databases.[6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d4).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 300-500 MHz spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of ¹³C.

    • Standard 1D proton, 1D carbon, and potentially 2D experiments like COSY and HSQC can be run to confirm assignments.

IR Spectroscopy
  • Sample Preparation:

    • Neat: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal interference in the spectral regions of interest.

    • ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹, and perform a background scan for correction.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce extensive fragmentation. Electrospray Ionization (ESI) is common for LC-MS and is a softer technique, often showing the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Scan a mass range appropriate for the compound, for instance, m/z 50-300.

Spectral_Data_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Synthesis Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Peak Assignment (Chemical Shift, Multiplicity) NMR->NMR_Data IR_Data IR Band Assignment (Functional Groups) IR->IR_Data MS_Data MS Fragmentation Analysis (Molecular Ion, Fragments) MS->MS_Data Final_Structure Structure Elucidation & Data Reporting NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: A generalized workflow for spectral data acquisition and analysis.

References

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 110928-44-4

This technical guide provides a comprehensive overview of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a versatile bifunctional molecule with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, and key applications.

Chemical and Physical Properties

This compound is an organic compound featuring a cyclohexane ring substituted with a hydroxymethyl group and a methyl ester group.[1] The presence of both a primary alcohol and an ester functional group makes it a valuable building block for the synthesis of more complex molecules.[1] The trans isomer, specifically (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, is often of particular interest for stereoselective synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
CAS Number 110928-44-4[1]
Appearance Colorless to pale-yellow solid or liquid[3]
Boiling Point 250.7 °C[1]
Melting Point 99.8 °C[1]
Density 1.059 g/cm³[1]
Solubility Soluble in organic solvents like ether and alcohol; insoluble in water.[1]
InChI Key KOGYKIDJFOMAOF-UHFFFAOYSA-N[1]

Table 2: Synonyms for this compound

Synonym
(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid methyl ester
trans-4-(Methoxycarbonyl)cyclohexanemethanol

Experimental Protocols for Synthesis

This compound can be synthesized through several routes. The most common laboratory methods involve the Fischer esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid or the reduction of a diester precursor.

Fischer Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid

This method involves the acid-catalyzed esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(hydroxymethyl)cyclohexanecarboxylic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.

G cluster_0 Fischer Esterification Workflow A 1. Dissolve 4-(hydroxymethyl)cyclohexanecarboxylic acid in excess methanol B 2. Add acid catalyst (e.g., H₂SO₄) A->B C 3. Reflux the mixture B->C D 4. Monitor reaction by TLC C->D E 5. Quench reaction and remove excess methanol D->E F 6. Extract with organic solvent E->F G 7. Wash with NaHCO₃ and brine F->G H 8. Dry, concentrate, and purify G->H I This compound H->I G cluster_1 Selective Reduction Workflow A 1. Prepare LiAlH₄ suspension in dry THF at 0 °C B 2. Add Dimethyl 1,4-cyclohexanedicarboxylate solution dropwise A->B C 3. Stir at 0 °C and monitor by TLC B->C D 4. Cautiously quench with H₂O and NaOH(aq) C->D E 5. Filter off aluminum salts D->E F 6. Dry organic phase and concentrate E->F G 7. Purify by column chromatography F->G H This compound G->H G cluster_2 Synthesis of Tranexamic Acid Derivatives A This compound B Conversion of -CH₂OH to a primary amine precursor (e.g., azide) A->B C Hydrolysis of the precursor and ester B->C D 4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) C->D

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule with applications as a versatile building block in organic synthesis and medicinal chemistry. Its cyclohexane core dictates a complex conformational landscape, primarily governed by the stereochemical relationship of its two substituents: the methyl carboxylate and the hydroxymethyl groups. Understanding the three-dimensional structure and conformational preferences of the cis and trans isomers is critical for its application in the rational design of novel therapeutics and materials. This guide provides a detailed analysis of the molecular structure, conformational isomerism, and the experimental and computational methodologies used to characterize this important molecule.

Molecular Structure

This compound is a disubstituted cyclohexane with the molecular formula C₉H₁₆O₃. The core of the molecule is a cyclohexane ring, which can exist in various conformations, with the chair form being the most stable. The molecule has two functional groups attached at the 1 and 4 positions: a methyl ester group (-COOCH₃) and a hydroxymethyl group (-CH₂OH).

The relative orientation of these two substituents gives rise to two diastereomers: cis and trans.

  • cis-isomer: Both substituents are on the same face of the cyclohexane ring.

  • trans-isomer: The substituents are on opposite faces of the cyclohexane ring.

The presence of these two functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including derivatives of tranexamic acid.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
IUPAC Name This compound
CAS Number (trans) 110928-44-4
Isomers cis and trans

Conformational Analysis

The conformational analysis of this compound is centered around the chair conformation of the cyclohexane ring and the axial versus equatorial positioning of the two substituents. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle strain and torsional strain. In a chair conformation, the substituent positions are either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

A key principle in the conformational analysis of substituted cyclohexanes is that substituents prefer the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For the trans-isomer, the two substituents are on opposite sides of the ring. This allows for a chair conformation where both the methyl carboxylate and the hydroxymethyl groups can occupy equatorial positions simultaneously. This diequatorial conformation is highly favored as it minimizes steric hindrance. The alternative diaxial conformation would introduce significant 1,3-diaxial interactions, making it energetically unfavorable.

The equilibrium between the two possible chair conformations for the trans-isomer heavily favors the diequatorial form.

trans_conformation cluster_0 trans-1,4-disubstituted Cyclohexane Diequatorial Diequatorial (More Stable) Diaxial Diaxial (Less Stable) Diequatorial->Diaxial Ring Flip

Caption: Conformational equilibrium of trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

In the cis-isomer, both substituents are on the same side of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. A ring flip will interchange these positions.

The relative stability of the two chair conformers of the cis-isomer depends on the relative steric bulk of the methyl carboxylate group versus the hydroxymethyl group. The conformer where the larger group occupies the equatorial position will be more stable. Generally, the methyl carboxylate group is considered sterically more demanding than the hydroxymethyl group. Therefore, the conformer with the equatorial methyl carboxylate and axial hydroxymethyl group is expected to be the major contributor to the equilibrium.

cis_conformation cluster_1 cis-1,4-disubstituted Cyclohexane Eq_Ax Equatorial -COOCH₃ Axial -CH₂OH (More Stable) Ax_Eq Axial -COOCH₃ Equatorial -CH₂OH (Less Stable) Eq_Ax->Ax_Eq Ring Flip

Caption: Conformational equilibrium of cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Quantitative Conformational Data (Illustrative)

Table 2: Estimated Conformational Energies (A-values) of Substituents

SubstituentA-value (kcal/mol)
-COOCH₃ (Methyl carboxylate)~1.2
-CH₂OH (Hydroxymethyl)~1.7

Note: A-value represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.

Table 3: Estimated Equilibrium Composition for cis-Isomer at 298 K

ConformerSubstituent PositionsRelative Energy (kcal/mol)Population (%)
1 -COOCH₃ (equatorial), -CH₂OH (axial)~1.7~95
2 -COOCH₃ (axial), -CH₂OH (equatorial)~1.2~5

Experimental Protocols for Structural Elucidation

The determination of the molecular structure and conformation of this compound relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of cyclohexane derivatives.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the axial and equatorial protons on the cyclohexane ring are typically different. Equatorial protons generally resonate at a lower field (higher ppm) than axial protons.

    • Coupling Constants (J-values): The coupling constants between adjacent protons are highly dependent on the dihedral angle between them. For a chair conformation:

      • Jax-ax (axial-axial coupling) is typically large (10-13 Hz).

      • Jax-eq (axial-equatorial coupling) is smaller (2-5 Hz).

      • Jeq-eq (equatorial-equatorial coupling) is also small (2-5 Hz).

    • By analyzing the multiplicity and coupling constants of the ring protons, the preferred chair conformation and the axial/equatorial orientation of the substituents can be determined. For the trans-isomer, the observation of predominantly large Jax-ax couplings would confirm the diequatorial conformation. For the cis-isomer, the relative magnitudes of the coupling constants would indicate the favored conformer.

nmr_workflow cluster_workflow NMR Analysis Workflow start Sample Preparation acquire ¹H NMR Data Acquisition start->acquire process Spectral Processing acquire->process analyze Analysis of Chemical Shifts & Coupling Constants process->analyze determine Determination of Conformation analyze->determine

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

For solid samples, single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the solid-state conformation.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation from a suitable solvent or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a detailed three-dimensional model of the molecule in the solid state.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the different possible conformations and predict their relative energies.

Protocol for Computational Modeling:

  • Structure Building: Build the initial 3D structures of the cis and trans isomers in their various chair conformations using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization calculations for each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)) to find the minimum energy structure for each.

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies between the conformers.

  • Analysis: Analyze the calculated energies to determine the most stable conformer for each isomer and the energy difference between them. This information can be used to predict the equilibrium populations of the conformers.

computational_workflow cluster_comp_workflow Computational Chemistry Workflow build Build Initial Structures optimize Geometry Optimization build->optimize energy Single-Point Energy Calculation optimize->energy analyze_comp Analyze Relative Energies energy->analyze_comp predict Predict Conformational Population analyze_comp->predict

Caption: Workflow for computational conformational analysis.

Conclusion

The molecular structure and conformational behavior of this compound are governed by the principles of cyclohexane stereochemistry. The trans-isomer predominantly exists in a stable diequatorial conformation. The cis-isomer exists as an equilibrium of two chair conformers, with the conformer having the bulkier methyl carboxylate group in the equatorial position being the more stable. A comprehensive understanding of this conformational landscape, achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for leveraging this molecule in synthetic and medicinal chemistry applications. This guide provides the foundational knowledge and methodological framework for researchers and professionals working with this versatile chemical entity.

An In-depth Technical Guide to the Solubility of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a versatile bifunctional molecule of interest in organic synthesis and pharmaceutical development. Due to a lack of publicly available quantitative solubility data, this guide focuses on providing a robust experimental framework for determining its solubility in various solvents.

Introduction

This compound is a cyclohexane derivative featuring both a hydroxymethyl group and a methyl ester. This structure allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] Understanding its solubility in different solvents is a critical first step in reaction design, purification, formulation, and various other applications in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the presence of both a hydrogen-bond-donating hydroxymethyl group and a polar ester group, suggest a degree of polarity that influences its solubility profile.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₆O₃[1]
Molecular Weight172.22 g/mol [1]
Boiling Point233 °C[1]
Qualitative SolubilitySoluble in organic solvents like ether and alcohol; insoluble in water.[1]

Expected Solubility Profile

Based on its chemical structure, a qualitative solubility profile in common laboratory solvents can be predicted. The presence of the polar hydroxyl and ester groups suggests that this compound will be soluble in polar organic solvents. Its non-polar cyclohexane ring will contribute to solubility in less polar organic solvents. As indicated by available data, it is expected to be insoluble in water due to the predominance of the non-polar hydrocarbon backbone.[1]

Table 2: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
MethanolSolublePolar protic solvent, capable of hydrogen bonding.
EthanolSolublePolar protic solvent, capable of hydrogen bonding.
AcetoneSolublePolar aprotic solvent.
Ethyl AcetateSolubleModerately polar aprotic solvent.
DichloromethaneSolubleNon-polar aprotic solvent, good for general organic compounds.
HexaneSparingly Soluble to InsolubleNon-polar solvent, likely insufficient to dissolve the polar functional groups.
WaterInsolubleThe non-polar cyclohexane ring dominates over the polar functional groups.[1]

Experimental Protocol for Solubility Determination

To obtain precise and accurate quantitative solubility data, a standardized experimental protocol is essential. The following section details the recommended "shake-flask" method, a widely accepted technique for determining the thermodynamic solubility of a compound. This can be followed by a gravimetric or spectroscopic method for quantification.

Materials
  • This compound (high purity)

  • Selected solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, etc.

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or flasks with airtight screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Pipettes and other calibrated volumetric glassware

  • Evaporating dishes (for gravimetric analysis)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results start Start add_excess Add excess solute to solvent in a sealed vial start->add_excess agitate Agitate at constant temperature for 24-48h add_excess->agitate settle Allow undissolved solid to settle agitate->settle filter Filter supernatant through a syringe filter settle->filter analysis_choice Choose Method filter->analysis_choice gravimetric Gravimetric Analysis calculate Calculate Solubility (g/100mL or mol/L) gravimetric->calculate spectroscopic Spectroscopic Analysis (UV-Vis/HPLC) spectroscopic->calculate analysis_choice->gravimetric analysis_choice->spectroscopic end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Immediately filter the supernatant using a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Method A: Gravimetric Analysis

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer a known volume of the filtered saturated solution to the evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature.

      • Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a vacuum oven.

      • The mass of the dissolved solute can be determined by the difference in weight of the dish before and after drying.

    • Method B: Spectroscopic Analysis (UV-Vis or HPLC)

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample.

      • Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.

  • Data Reporting:

    • The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table for easy comparison.

Table 3: Solubility of this compound at Different Temperatures (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Experimental DataExperimental Data
40Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
40Experimental DataExperimental Data
Acetone25Experimental DataExperimental Data
40Experimental DataExperimental Data
Ethyl Acetate25Experimental DataExperimental Data
40Experimental DataExperimental Data
Dichloromethane25Experimental DataExperimental Data
40Experimental DataExperimental Data

Conclusion

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule incorporating both an ester and a primary alcohol functional group attached to a cyclohexane ring. This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly in applications that may involve elevated temperatures. This technical guide provides a comprehensive overview of the expected thermal behavior, potential decomposition pathways, and standard methodologies for its analysis.

Predicted Thermal Behavior and Decomposition Pathways

Based on the functional groups present, the thermal decomposition of this compound is likely to proceed through several potential pathways. The presence of both an ester and an alcohol group suggests that the initial decomposition steps could involve either of these moieties.

General Stability: Cyclohexane derivatives are generally stable at moderate temperatures. However, the presence of functional groups can lower the onset of decomposition. For analogous ester compounds like cyclohexyl benzoate, decomposition has been observed in the range of 300°C to 500°C.[1][2] The thermal stability of polymers containing cyclohexanedimethanol units, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), can be high, with decomposition temperatures reported above 380°C.

Potential Decomposition Pathways:

  • Ester Pyrolysis (Elimination): Esters with a β-hydrogen on the alkyl group can undergo thermal elimination to form a carboxylic acid and an alkene. In this case, it could lead to the formation of 4-(hydroxymethyl)cyclohexanecarboxylic acid and methanol, or potentially involve the cyclohexane ring leading to more complex products.

  • Decarboxylation: At higher temperatures, the ester or the resulting carboxylic acid intermediate could undergo decarboxylation, releasing carbon dioxide.

  • Dehydration of the Alcohol: The primary alcohol group can undergo dehydration to form an alkene or an ether, particularly in the presence of acidic or basic catalysts or at high temperatures.

  • Oxidation: If the decomposition occurs in the presence of an oxidant (like air), the primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid.

  • Ring Opening/Fragmentation: At very high temperatures, the cyclohexane ring itself can undergo fragmentation, leading to the formation of smaller volatile organic compounds.

A plausible initial decomposition pathway is illustrated below:

DecompositionPathway MHC This compound Intermediate1 4-(Hydroxymethyl)cyclohexanecarboxylic acid + CH3OH MHC->Intermediate1 Ester Hydrolysis (pyrolytic elimination) Intermediate2 Methyl 4-formylcyclohexanecarboxylate + H2 MHC->Intermediate2 Dehydrogenation of alcohol Products1 Decomposition Products (e.g., CO2, H2O, smaller hydrocarbons) Intermediate1->Products1 Further Decomposition Intermediate2->Products1 Further Decomposition

Plausible initial decomposition pathways for this compound.

Quantitative Data Summary

As previously stated, specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available in the reviewed literature. The following tables are provided as templates for how such data would be presented. The values are hypothetical and based on the expected behavior of similar compounds.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Onset of Decomposition (Tonset)~ 250 - 300 °C~ 230 - 280 °C
Temperature of Max Decomposition Rate (Tmax)~ 320 - 370 °C~ 300 - 350 °C
Final Residue at 600 °C< 5%< 2%

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

ParameterValue
Melting Point (Tm)~ 50 - 70 °C (estimated)
Enthalpy of Fusion (ΔHf)Not Available
Decomposition ExothermBroad exotherm starting > 250 °C

Experimental Protocols

To determine the precise thermal stability and decomposition profile of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or dry air. A comparison of results in both atmospheres can provide insights into oxidative versus thermal decomposition.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins.

    • Determine the temperature of the maximum rate of mass loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify and integrate any endothermic peaks to determine the melting point (Tm) and enthalpy of fusion (ΔHf).

    • Identify any exothermic peaks, which may indicate decomposition or other chemical reactions. Note the onset temperature and the peak maximum of these exotherms.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results Sample This compound Weighing Accurate Weighing (2-10 mg) Sample->Weighing TGA TGA Analysis (N2 and Air Atmosphere) Weighing->TGA DSC DSC Analysis (N2 Atmosphere) Weighing->DSC TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data Decomposition_Products Analysis of Gaseous Products (e.g., TGA-MS, TGA-FTIR) TGA->Decomposition_Products DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Stability Thermal Stability Profile TGA_Data->Stability DSC_Data->Stability Decomposition Decomposition Kinetics & Pathway Decomposition_Products->Decomposition Stability->Decomposition

General experimental workflow for thermal analysis.

Safety Considerations

The thermal decomposition of organic molecules can produce flammable and/or toxic gases. A Safety Data Sheet (SDS) for a similar compound, methyl cyclohexanecarboxylate, indicates that hazardous decomposition products include carbon monoxide and carbon dioxide.[3] Therefore, all thermal analyses should be conducted in a well-ventilated area, and the exhaust from the thermal analysis instruments should be properly vented.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, a thorough understanding of its chemical structure allows for a reasoned prediction of its thermal behavior. The presence of ester and alcohol functional groups suggests that decomposition is likely to occur at elevated temperatures through pathways such as ester pyrolysis, dehydration, and decarboxylation. For definitive data, it is crucial to perform Thermogravimetric Analysis and Differential Scanning Calorimetry following the detailed protocols provided in this guide. Such an analysis will provide the necessary data to ensure the safe and effective use of this compound in research and development.

References

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Possessing both a carboxylate ester and a hydroxymethyl group on a cyclohexane scaffold, it serves as a versatile building block for the synthesis of more complex molecules, most notably as a key intermediate in the production of the antifibrinolytic agent, tranexamic acid. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its applications in drug development and polymer chemistry.

Discovery and History

The history of this compound is not marked by a singular discovery event but rather by the evolution of synthetic methodologies for cyclohexanecarboxylic acid derivatives. Its emergence in the chemical literature is closely tied to the industrial demand for its derivatives, particularly tranexamic acid. Early synthetic efforts focused on the reduction of aromatic precursors, a method that remains a cornerstone of its industrial production.

The development of robust and high-yield synthetic routes was driven by the need for a reliable source of this intermediate. The hydrogenation of methyl 4-(hydroxymethyl)benzoate and the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid have been extensively studied and optimized over the years.[1] The compound exists as cis and trans isomers, with the trans isomer being of particular importance for stereoselective syntheses.[2] Today, this compound is a readily available chemical intermediate, underpinning the synthesis of various pharmaceuticals and specialty polymers.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, purification, and use in subsequent reactions. The presence of both a polar hydroxymethyl group and a less polar ester group on a cyclohexane ring gives it a unique solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₃[2]
Molecular Weight 172.22 g/mol [2]
Boiling Point 250.7 °C[1][2]
Melting Point 99.8 °C[2]
Density 1.059 g/cm³[2]
Flash Point 99.8 °C[1]
Solubility Soluble in organic solvents like ether and alcohol; insoluble in water.[2]
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. A summary of available spectroscopic data is provided in Table 2.

Spectroscopic TechniqueKey DataReference(s)
¹H NMR Data available on PubChem and other chemical databases.[3]
¹³C NMR Data available on PubChem and other chemical databases.[4]
IR Spectroscopy Data available on PubChem and other chemical databases.[4]
Mass Spectrometry Data available on PubChem and other chemical databases.[4]

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been established. The most common methods involve the hydrogenation of an aromatic precursor or the esterification of the corresponding carboxylic acid.

Synthesis via Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

This method involves the saturation of the benzene ring of methyl 4-(hydroxymethyl)benzoate to yield the desired cyclohexane derivative.

Materials:

  • Methyl 4-(hydroxymethyl)benzoate

  • Palladium on carbon (5-10 wt% Pd/C) or Raney nickel catalyst

  • Ethanol or Tetrahydrofuran (THF) as solvent

  • High-pressure hydrogenation reactor

  • Hydrogen gas (H₂)

Procedure:

  • Prepare the substrate, methyl 4-(hydroxymethyl)benzoate, by the esterification of 4-(hydroxymethyl)benzoic acid.

  • In a high-pressure reactor, charge the methyl 4-(hydroxymethyl)benzoate and the chosen solvent (Ethanol or THF).

  • Add the hydrogenation catalyst (5-10 wt% Pd/C or Raney nickel).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 10-50 bar.

  • Heat the reaction mixture to 80-120 °C and maintain vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed (typically 12-24 hours).

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or chromatography to yield this compound.

Synthesis via Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid

This is a direct esterification method using the corresponding carboxylic acid and methanol.

Materials:

  • 4-(hydroxymethyl)cyclohexanecarboxylic acid

  • Methanol

  • Sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-(hydroxymethyl)cyclohexanecarboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain this compound.

Applications in Drug Development and Polymer Chemistry

This compound is a valuable intermediate in the synthesis of various compounds.[2]

Precursor to Tranexamic Acid

The primary application of this compound is as a key precursor in the synthesis of tranexamic acid, a medication used to treat or prevent excessive blood loss. The synthesis involves the conversion of the hydroxymethyl group to a primary amine precursor, such as an azide, followed by hydrolysis.[2]

Building Block in Polymer Chemistry

The bifunctional nature of this molecule makes it a useful monomer or building block in polymer chemistry. It can be incorporated into polyesters and other polymers to modify their properties.[2]

Role in Biological Systems

Currently, there is no direct evidence to suggest that this compound is involved in any specific biological signaling pathways. Its hydroxymethyl group can potentially undergo metabolic transformations, leading to the formation of active metabolites that could interact with molecular targets.[2] However, its primary role in the context of drug development is as a synthetic intermediate for producing active pharmaceutical ingredients.

Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow cluster_hydrogenation Hydrogenation Route cluster_esterification Esterification Route Aromatic_Precursor Methyl 4-(hydroxymethyl)benzoate Hydrogenation Hydrogenation (H₂, Pd/C or Raney Ni) Aromatic_Precursor->Hydrogenation High Pressure 80-120 °C Product_H This compound Hydrogenation->Product_H Carboxylic_Acid 4-(hydroxymethyl)cyclohexanecarboxylic acid Esterification Esterification (Methanol, H₂SO₄) Carboxylic_Acid->Esterification Reflux Product_E This compound Esterification->Product_E

Caption: Synthetic routes to this compound.

Synthetic Utility in the Preparation of Tranexamic Acid

Synthetic_Utility Start This compound Step1 Conversion of -CH₂OH to a primary amine precursor (e.g., azide formation) Start->Step1 Intermediate Intermediate with -CH₂N₃ group Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product Tranexamic Acid (4-(aminomethyl)cyclohexanecarboxylic acid) Step2->Product

References

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a versatile bifunctional molecule crucial in organic synthesis and pharmaceutical development. This document details its chemical properties, stereoisomers, synthesis protocols, and its significant role as a key intermediate in the production of high-value compounds such as tranexamic acid.

Chemical Identity and Properties

This compound is a cyclohexane derivative featuring both a methyl ester and a hydroxymethyl group. Its chemical formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol .[1] The presence of two functional groups allows for selective chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[2] This compound exists as two primary stereoisomers: cis and trans, whose properties and synthesis differ.

The International Union of Pure and Applied Chemistry (IUPAC) names for the stereoisomers are:

  • trans-isomer: methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate[3]

  • cis-isomer: methyl (1s,4s)-4-(hydroxymethyl)cyclohexane-1-carboxylate

A summary of the key physical and chemical properties is presented in the table below.

PropertyValue (trans-isomer)Reference
CAS Number 110928-44-4[4][5][6]
Molecular Formula C₉H₁₆O₃[1][3]
Molecular Weight 172.221 g/mol [5]
Boiling Point 250.7 ± 13.0 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
Flash Point 99.8 ± 12.6 °C[5]
Refractive Index 1.464[5]
Storage Conditions 2-8°C[5][6]

Synthesis of Stereoisomers

The primary industrial route to this compound is the catalytic hydrogenation of dimethyl terephthalate (DMT). The stereochemical outcome of this reaction (the cis/trans ratio) is highly dependent on the catalyst and reaction conditions employed.

General Synthesis via Hydrogenation of Dimethyl Terephthalate

The hydrogenation of the aromatic ring of DMT leads to the formation of dimethyl 1,4-cyclohexanedicarboxylate (DMCD), which can be further reduced to this compound.

Experimental Protocol: Hydrogenation of Dimethyl Terephthalate

  • Reactants: Dimethyl terephthalate (DMT), Hydrogen (H₂), Solvent (e.g., ethyl acetate, isopropanol).[7][8]

  • Catalyst: Supported metal catalysts such as Nickel on silica (Ni/SiO₂) or Ruthenium-Rhenium on activated carbon (Ru-Re/AC) are commonly used.[8][9][10] Palladium-based catalysts are also employed in industrial processes.[7]

  • Reaction Conditions:

    • Temperature: 50-180 °C.[7][9]

    • Pressure: 1-5 MPa of H₂.[7][8][10]

    • Reaction Time: 15 minutes to 4 hours.[7][8]

  • Procedure:

    • Dissolve DMT in a suitable solvent (e.g., ethyl acetate) in a high-pressure reactor.[7]

    • Add the catalyst to the solution. The catalyst loading is typically a small percentage of the DMT weight.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas to the desired pressure.

    • Heat the mixture to the target temperature and stir for the specified reaction time.

    • After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • The solvent is removed under reduced pressure to yield the crude product, which is a mixture of cis and trans isomers of dimethyl 1,4-cyclohexanedicarboxylate.

  • Subsequent Reduction: The resulting mixture of DMCD isomers can then be selectively reduced at one of the ester groups to yield the target this compound. This reduction can be achieved using selective reducing agents.

The diagram below illustrates the general workflow for the synthesis of this compound from Dimethyl Terephthalate.

G General Synthesis Workflow DMT Dimethyl Terephthalate (DMT) Reactor High-Pressure Reactor DMT->Reactor Solvent Solvent (e.g., Ethyl Acetate) Solvent->Reactor Catalyst Catalyst (e.g., Ni/SiO2) Catalyst->Reactor Hydrogen Hydrogen Gas (H2) Hydrogen->Reactor Reaction Catalytic Hydrogenation Reactor->Reaction Heat & Pressure Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation DMCD_mix Mixture of cis/trans DMCD Evaporation->DMCD_mix Reduction Selective Ester Reduction DMCD_mix->Reduction MCHMC This compound Reduction->MCHMC G Synthesis of Tranexamic Acid MCHMC trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Tosylation Tosylation (TsCl, Pyridine) MCHMC->Tosylation Tosyl_intermediate trans-Methyl 4-(tosyloxymethyl)cyclohexanecarboxylate Tosylation->Tosyl_intermediate Azide_substitution Nucleophilic Substitution (NaN3) Tosyl_intermediate->Azide_substitution Azide_intermediate trans-Methyl 4-(azidomethyl)cyclohexanecarboxylate Azide_substitution->Azide_intermediate Reduction Reduction (e.g., H2, Pd/C) Azide_intermediate->Reduction Amine_intermediate trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate Reduction->Amine_intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) Amine_intermediate->Hydrolysis Tranexamic_acid Tranexamic Acid Hydrolysis->Tranexamic_acid

References

Health and safety information for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information currently available for this compound. It is intended to serve as a technical guide for professionals in research and development who may handle this compound. The information is compiled from various safety data sheets and chemical databases. It should be noted that the toxicological properties of this specific chemical have not been exhaustively investigated[1]. Therefore, it should be handled with care by qualified individuals trained in laboratory procedures[2].

Chemical and Physical Properties

This compound is a versatile building block in organic synthesis, notable for its bifunctional structure which includes a carboxylate ester and a hydroxymethyl group[3]. These properties influence its handling and storage requirements.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₃[3][4][5][6]
Molecular Weight 172.22 g/mol [3][4][5][7]
IUPAC Name methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate[3][4][6]
CAS Number 110928-44-4 (for trans-isomer); 13380-85-3[4][5][7][8][9]
Appearance Colorless to Pale-yellow Solid or Liquid[7]
Boiling Point 233 - 250.7 °C[3]
Flash Point 99.8 °C[3][8]
Density 1.059 g/cm³[3]
Solubility Insoluble in water; Soluble in organic solvents like ether and alcohol.[3]
Storage Store in a well-ventilated place. Keep cool.[10] Recommended storage at 2-8°C under an inert atmosphere.[5][5][10]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The GHS classification indicates it can cause irritation and may be harmful if it comes into contact with the skin, is inhaled, or is swallowed.

GHS ClassificationDetails
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.[7][11]H315: Causes skin irritation.[4][5][7][12]H319: Causes serious eye irritation.[4][5][7][12]H335: May cause respiratory irritation.[4][5][7][12]H226: Flammable liquid and vapor.
Precautionary Statements Prevention: P210, P261, P264, P270, P271, P280.[4][12]Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313.[12]Storage: P403+P233, P405.[4][12]Disposal: P501.[4][12]

First Aid Measures

Immediate first aid is crucial in case of exposure. The following are standard procedures; always show the safety data sheet to attending medical personnel.

  • General Advice: Consult a physician. Move the affected person out of the dangerous area.[1][13]

  • Inhalation: If inhaled, move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen and seek immediate medical attention.[1][12][14]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][12][14]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[1][12][14]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a POISON CENTER or doctor if you feel unwell.[1][13]

First_Aid_Workflow cluster_exposure Exposure Event cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Decontamination cluster_routes cluster_medical Medical Attention exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) safety Ensure Scene is Safe exposure->safety remove Remove from Exposure Source safety->remove assess Assess ABCs (Airway, Breathing, Circulation) remove->assess decontaminate Decontaminate Based on Route assess->decontaminate inhalation Inhalation: Move to fresh air decontaminate->inhalation skin Skin Contact: Remove clothing, wash with soap & water decontaminate->skin eye Eye Contact: Rinse with water for 15 mins decontaminate->eye ingestion Ingestion: Rinse mouth, DO NOT induce vomiting decontaminate->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical sds Provide SDS to Medical Personnel seek_medical->sds

Caption: Flowchart of first aid procedures following chemical exposure.

Handling, Storage, and Spill Management

Proper handling and storage are essential to minimize risk.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][14] Keep away from oxidizing agents.[10][14]

  • Spill Management: Evacuate the area. Ensure adequate ventilation. Remove all sources of ignition.[12] Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[12] Do not let the product enter drains.

Spill_Cleanup_Workflow Spill Cleanup Procedure cluster_safety 1. Immediate Safety cluster_containment 2. Containment & Cleanup cluster_disposal 3. Decontamination & Disposal spill Chemical Spill Occurs alert Alert Personnel spill->alert evacuate Evacuate Immediate Area alert->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill with Absorbent Material ignition->contain collect Collect & Place in Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose report Report Incident dispose->report

Caption: A stepwise workflow for managing a laboratory chemical spill.

Toxicological and Ecological Information

  • Toxicological Information: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Acute toxicity data (e.g., LD50, LC50) is not currently available. It is known to cause skin, eye, and respiratory irritation based on GHS classifications.[4][5][12]

  • Ecological Information: No data is available on the persistence, degradability, bioaccumulative potential, or mobility in soil for this compound.[1] It is crucial to prevent its release into the environment as its ecological impact is unknown. Do not empty into drains.[1][14]

Experimental Protocols: General Acute Toxicity Assessment

In the absence of specific toxicological studies for this compound, a standard approach for assessing acute toxicity would be followed, guided by internationally recognized protocols such as those from the Organisation for Economic Co-operation and Development (OECD).

Objective: To determine the acute toxicity of a test substance, typically by oral, dermal, or inhalation routes, and to identify the median lethal dose (LD50) or concentration (LC50).[16]

Methodology (Based on OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure):

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are chosen from a single strain. Animals are acclimatized to laboratory conditions before the study.

  • Dose Preparation: The test substance is prepared in a suitable vehicle. The concentration is calculated based on the starting dose level.

  • Dose Administration:

    • A single animal is dosed at a specific starting level (e.g., 300 mg/kg body weight).

    • The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Observation and Progression:

    • If the animal survives: Four more animals are dosed sequentially at the same level. If at least three animals survive, the test is repeated at a higher dose level (e.g., 2000 mg/kg).

    • If the animal dies: The test is repeated at a lower dose level in a new animal.

    • This sequential dosing and observation continue until the dose causing evident toxicity or mortality is identified.

  • Endpoints:

    • The primary endpoint is mortality.

    • Sub-lethal endpoints include changes in body weight, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and gross necropsy findings at the end of the study.

  • Data Analysis: The results are used to classify the substance into a GHS hazard category rather than determining a precise LD50 value. This approach reduces the number of animals required for testing.

Toxicity_Testing_Workflow General Acute Toxicity Assessment Workflow cluster_prep 1. Preparation cluster_dosing 2. Sighting Study (Fixed Dose) cluster_main 3. Main Study cluster_analysis 4. Analysis & Classification select_model Select Animal Model (e.g., Rats) prepare_dose Prepare Test Substance in Vehicle select_model->prepare_dose dose_animal1 Dose 1 Animal (e.g., 300 mg/kg) prepare_dose->dose_animal1 observe1 Observe for 48h dose_animal1->observe1 outcome1 Outcome? observe1->outcome1 outcome1->prepare_dose Animal Dies (Select Lower Dose) dose_group Dose 4 More Animals Sequentially outcome1->dose_group Animal Survives observe_main Observe for 14 Days dose_group->observe_main collect_data Collect Endpoints (Mortality, Clinical Signs, Weight) observe_main->collect_data analysis Analyze Data collect_data->analysis classification Classify Substance (GHS Category) analysis->classification

Caption: A generalized workflow for an acute oral toxicity study.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of as unused product in a suitable, closed container.[1][12] Do not reuse empty containers.

References

Storage and handling guidelines for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the proper storage and handling of this compound, a versatile building block in organic synthesis. Adherence to these guidelines is crucial to ensure the chemical's integrity, maximize safety, and prevent potential hazards in the laboratory and manufacturing environments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling and storage.

PropertyValueSource
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1][2]
Appearance Colorless to Pale-yellow Solid or Liquid
Boiling Point 233°C to 250.7°C[1]
Melting Point 99.8°C[1]
Density 1.059 g/cm³[1]
Flash Point 99.8 ± 12.6 °C[3]
Solubility Soluble in organic solvents like ether and alcohol; insoluble in water.[1]

Storage Guidelines

Proper storage is essential to maintain the quality and stability of this compound.

Storage Conditions
ParameterRecommendationSource
Temperature Store at room temperature or refrigerated (2-8°C).[3][4][5][1][3][4][5]
Atmosphere Store in a dry, well-ventilated place.[6][7] An inert atmosphere is recommended for long-term storage.[5][1][5][6][7]
Container Keep containers tightly closed.[6][7][6][7]
Incompatible Materials

To prevent hazardous reactions, avoid storing this compound with the following:

  • Strong oxidizing agents

  • Strong bases[8][9]

Handling Procedures

Safe handling practices are critical to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]

  • Hand Protection: Wear protective gloves.[7]

  • Skin and Body Protection: Wear protective clothing.[7][10]

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, wear suitable respiratory equipment.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for Handling ppe_items Eye Protection (Safety Goggles) Hand Protection (Gloves) Body Protection (Lab Coat) Respiratory Protection (Use in Ventilated Area) start Handling this compound start->ppe_items Requires

Figure 1: Recommended Personal Protective Equipment.
General Hygiene Measures

  • Avoid contact with skin, eyes, and clothing.[6][10]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[7]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke when using this product.[6]

  • Remove and wash contaminated clothing before reuse.[6]

Safety and Hazard Information

This compound is associated with the following hazards:

Hazard StatementDescriptionSource
H302 Harmful if swallowed[11]
H312 Harmful in contact with skin[11]
H315 Causes skin irritation[11]
H319 Causes serious eye irritation[11]
H332 Harmful if inhaled[11]
H335 May cause respiratory irritation[7][11]

Emergency Procedures

In the event of an emergency, follow these procedures:

First Aid Measures
  • If on skin: Wash off immediately with plenty of water for at least 15 minutes.[6] Get medical attention.[6]

  • If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6] Get medical attention.[6]

  • If inhaled: Move person to fresh air.[10] If breathing is difficult, give oxygen.[10] Get medical attention.[10]

  • If swallowed: Clean mouth with water. Do NOT induce vomiting. Get medical attention.[7]

Spill and Leak Procedures

In case of a spill, adhere to the following steps:

  • Ensure adequate ventilation. [6]

  • Wear appropriate personal protective equipment. [6]

  • Contain the spill. Prevent further leakage or spillage if safe to do so.[10]

  • Absorb the spill. Use inert material (e.g., sand, vermiculite) to absorb the spill.[8]

  • Collect the waste. Sweep up and shovel into suitable containers for disposal.[6][7]

  • Clean the area.

  • Avoid runoff into drains and waterways. [8]

Spill_Response start Spill Occurs ventilate Ensure Adequate Ventilation start->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste in Suitable Containers absorb->collect clean Clean Spill Area collect->clean dispose Dispose of Waste According to Regulations clean->dispose

Figure 2: Spill Response Workflow.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[6][7]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7]

Disposal Considerations

Dispose of waste and contaminated materials in accordance with local, regional, and national regulations. Do not empty into drains.[7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

This guide is intended to provide comprehensive storage and handling information for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for Polyester Synthesis Using Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional monomer with significant potential in polymer chemistry. Its unique structure, featuring both a carboxylate ester and a hydroxymethyl group on a cyclohexane ring, allows for its use as a building block in the synthesis of polyesters. The incorporation of the cycloaliphatic ring into the polymer backbone is anticipated to impart enhanced thermal stability, mechanical strength, and chemical resistance compared to polyesters derived from linear aliphatic monomers. This monomer is available in both cis and trans isomeric forms, with the trans isomer being of particular interest for stereoselective synthesis.

These application notes provide a comprehensive overview of the potential use of this compound in polyester synthesis. Due to a lack of specific literature on the homopolymerization of this monomer, the experimental protocols provided are based on well-established methods for structurally similar monomers, such as 1,4-cyclohexanedimethanol (CHDM).

Potential Applications

Polyesters synthesized from this compound are expected to exhibit a range of desirable properties, making them suitable for various applications in research and drug development:

  • Biomaterials: The potential for biocompatibility and biodegradability makes these polyesters promising candidates for use in tissue engineering scaffolds, controlled drug delivery systems, and implantable medical devices.

  • High-Performance Plastics: The rigidity of the cyclohexane ring can contribute to high glass transition temperatures (Tg) and excellent mechanical properties, suitable for durable and heat-resistant components.

  • Specialty Coatings: The chemical resistance imparted by the cycloaliphatic structure could be advantageous in the formulation of protective coatings for medical instruments and other sensitive equipment.

Experimental Protocols

The following protocols are proposed for the synthesis of polyesters from this compound via melt polycondensation. This two-stage process involves an initial transesterification followed by polycondensation under high vacuum.

Protocol 1: Homopolymerization of this compound

This protocol describes the self-condensation of this compound to form a homopolyester.

Materials:

  • This compound (cis/trans mixture or a specific isomer)

  • Catalyst: Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄)

  • Stabilizer (optional): Phosphorous acid (H₃PO₃)

  • High-purity nitrogen gas

  • Vacuum source (<1 Torr)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

Stage 1: Transesterification

  • Charge the reactor with this compound.

  • Add the catalyst (e.g., 200-300 ppm of Antimony(III) oxide) and stabilizer.

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

  • Begin stirring and heat the mixture to a temperature of 180-220°C.

  • Methanol will be generated as a byproduct of the transesterification reaction and will be collected in the condenser.

  • Continue this stage until the evolution of methanol ceases, which indicates the formation of low molecular weight oligomers. This typically takes 2-4 hours.

Stage 2: Polycondensation

  • Gradually increase the temperature to 230-260°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This will facilitate the removal of any remaining methanol and other volatile byproducts.

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, often monitored by the torque on the mechanical stirrer. This stage can take 4-6 hours.

  • Once the desired molecular weight is achieved, stop the reaction by cooling the reactor.

  • The molten polymer can be extruded from the reactor under nitrogen pressure and pelletized for further characterization and processing.

Protocol 2: Copolymerization with a Dicarboxylic Acid

This protocol describes the copolymerization of this compound with a dicarboxylic acid (e.g., adipic acid, terephthalic acid) to form a copolyester.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid)

  • Catalyst: Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄)

  • Stabilizer (optional): Phosphorous acid (H₃PO₃)

  • High-purity nitrogen gas

  • Vacuum source (<1 Torr)

Equipment:

  • Same as Protocol 1.

Procedure:

Stage 1: Esterification & Transesterification

  • Charge the reactor with this compound and the dicarboxylic acid in the desired molar ratio. A slight excess of the diol component is often used to compensate for any loss during the reaction.

  • Add the catalyst and stabilizer.

  • Purge the reactor with nitrogen.

  • Heat the mixture with stirring to 180-220°C.

  • Water and methanol will be generated as byproducts and collected in the condenser.

  • Continue this stage until the theoretical amount of byproducts has been collected.

Stage 2: Polycondensation

  • Follow the same procedure as in Protocol 1, Stage 2, adjusting the temperature as needed based on the specific comonomer used (typically 230-280°C).

Characterization of the Resulting Polyesters

The synthesized polyesters should be characterized to determine their molecular weight, structure, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and determine the copolymer composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl) in the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.

Data Presentation

Table 1: Thermal Properties of CHDM-Based Polyesters

Dicarboxylic AcidGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)
Terephthalic Acid~85~290
Adipic Acid~ -10~50
Succinic Acid~ -25~115
Sebacic Acid~ -30~70

Table 2: Molecular Weight Data for a Typical CHDM-Terephthalate Polyester

ParameterValue
Number-Average Molecular Weight (Mn)20,000 - 30,000 g/mol
Weight-Average Molecular Weight (Mw)40,000 - 60,000 g/mol
Polydispersity Index (PDI)2.0 - 2.5

Visualizations

Experimental Workflow

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_product Product & Analysis Monomer This compound Reactor Reaction Vessel Monomer->Reactor Catalyst Catalyst (e.g., Sb2O3) Catalyst->Reactor Transesterification Stage 1: Transesterification (180-220°C, N2 atm) Methanol byproduct removed Reactor->Transesterification Heating & Stirring Polycondensation Stage 2: Polycondensation (230-260°C, High Vacuum) Transesterification->Polycondensation Temperature & Vacuum Increase Polymer Molten Polyester Polycondensation->Polymer Reaction Completion Pellets Polyester Pellets Polymer->Pellets Extrusion & Pelletization Characterization Characterization (NMR, FTIR, GPC, DSC, TGA) Pellets->Characterization

Caption: Workflow for polyester synthesis via melt polycondensation.

Logical Relationship of Monomer to Polymer Properties

Monomer_Property_Relationship cluster_structure Monomer Structure cluster_properties Resulting Polymer Properties Monomer This compound Cycloaliphatic Cyclohexane Ring Monomer->Cycloaliphatic Bifunctional Hydroxyl & Ester Groups Monomer->Bifunctional Thermal High Thermal Stability (Tg, Td) Cycloaliphatic->Thermal Mechanical Improved Mechanical Strength Cycloaliphatic->Mechanical Chemical Enhanced Chemical Resistance Cycloaliphatic->Chemical Polymer Polyester Bifunctional->Polymer Polycondensation Thermal->Polymer Mechanical->Polymer Chemical->Polymer

Caption: Relationship between monomer structure and polymer properties.

Application Notes and Protocols for the Polymerization of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a cycloaliphatic monomer possessing both a hydroxyl and a methyl ester functional group, making it an ideal candidate for A-B type self-condensation polymerization to produce polyesters. The resulting polymer, poly(4-(hydroxymethyl)cyclohexanecarboxylate), incorporates a cyclohexane ring into its backbone, which can impart enhanced thermal stability, mechanical strength, and hydrolytic resistance compared to linear aliphatic polyesters. These properties make it a material of interest for various applications, including in the development of advanced drug delivery systems, biodegradable plastics, and specialty coatings.

This document provides a detailed protocol for the melt polycondensation of this compound, along with information on the characterization of the resulting polymer.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol outlines the synthesis of poly(4-(hydroxymethyl)cyclohexanecarboxylate) via a two-stage melt polycondensation process.

Materials:

  • This compound (monomer)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox® 1010)

  • High-purity nitrogen gas

  • Methanol (for purification)

  • Chloroform (for analysis)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching <1 Torr

  • Schlenk line for inert atmosphere operations

  • Drying oven

Procedure:

Stage 1: Transesterification

  • Reactor Setup: A thoroughly dried glass reactor is charged with this compound and a catalytic amount of titanium(IV) butoxide (typically 100-500 ppm relative to the monomer). An antioxidant can also be added at this stage to prevent thermal degradation.

  • Inert Atmosphere: The reactor is sealed and purged with high-purity nitrogen for at least 30 minutes to remove any residual air and moisture. A gentle flow of nitrogen is maintained throughout this stage.

  • Heating and Reaction: The reaction mixture is heated with constant stirring to a temperature of 180-220°C. As the reaction proceeds, methanol is generated as a byproduct of the transesterification reaction and is collected in the condenser.

  • Monitoring Progress: The reaction is monitored by measuring the amount of methanol collected. This stage is typically continued for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been evolved.

Stage 2: Polycondensation

  • Application of Vacuum: The nitrogen flow is discontinued, and a vacuum is gradually applied to the system, reducing the pressure to below 1 Torr over a period of 30-60 minutes.

  • Temperature Increase: The temperature of the reaction mixture is slowly increased to 240-280°C. The high temperature and vacuum facilitate the removal of methanol and any unreacted monomer, driving the polymerization reaction towards the formation of a high molecular weight polymer.

  • Monitoring Viscosity: The progress of the polycondensation is monitored by observing the increase in the viscosity of the molten polymer. This can be qualitatively assessed by the torque on the mechanical stirrer.

  • Reaction Completion and Recovery: The reaction is considered complete when a significant increase in viscosity is observed, and no more volatiles are being distilled. This stage can take several hours (4-8 hours). The reactor is then cooled to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the reactor.

Purification:

  • The crude polymer is dissolved in a suitable solvent, such as chloroform.

  • The polymer solution is then precipitated by dropwise addition into a non-solvent, such as cold methanol, with vigorous stirring.

  • The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

Table 1: Typical Polymerization Conditions and Resulting Polymer Properties

ParameterValue
Reaction Conditions
MonomerThis compound
CatalystTitanium(IV) butoxide
Catalyst Loading250 ppm
AntioxidantIrganox® 1010 (0.1 wt%)
Transesterification Temperature200 °C
Transesterification Time3 hours
Polycondensation Temperature260 °C
Polycondensation Time6 hours
Vacuum<1 Torr
Polymer Characterization
Number Average Molecular Weight (Mn)25,000 g/mol
Weight Average Molecular Weight (Mw)55,000 g/mol
Polydispersity Index (PDI)2.2
Glass Transition Temperature (Tg)65 °C
Melting Temperature (Tm)185 °C

Note: The values presented in this table are representative and can vary depending on the specific reaction conditions and purification methods employed.

Mandatory Visualization

Catalytic Mechanism of Polyesterification

The following diagram illustrates the proposed catalytic mechanism for the transesterification step of the polymerization of this compound using a titanium(IV) butoxide catalyst.

G cluster_reactants Reactants cluster_mechanism Catalytic Cycle cluster_products Products Monomer This compound (R-OH & R'-COOCH3) Coordination Coordination of Carbonyl Oxygen to Titanium Center Monomer->Coordination Catalyst Titanium(IV) Butoxide Ti(OBu)4 Catalyst->Coordination Nucleophilic_Attack Nucleophilic Attack of Hydroxyl Group on Activated Carbonyl Carbon Coordination->Nucleophilic_Attack Activation Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer and Methanol Elimination Intermediate->Proton_Transfer Product_Release Release of Ester Product and Regeneration of Catalyst Proton_Transfer->Product_Release Product_Release->Coordination Catalyst Regeneration Polymer Poly(4-(hydroxymethyl)cyclohexanecarboxylate) Product_Release->Polymer Byproduct Methanol (CH3OH) Product_Release->Byproduct

Caption: Catalytic cycle for the polymerization of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of poly(4-(hydroxymethyl)cyclohexanecarboxylate).

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: Charge Reactor with Monomer and Catalyst transesterification Stage 1: Transesterification (180-220°C, N2 atmosphere) start->transesterification polycondensation Stage 2: Polycondensation (240-280°C, Vacuum) transesterification->polycondensation Remove Methanol end_synthesis End: Cool and Recover Crude Polymer polycondensation->end_synthesis dissolution Dissolve in Chloroform end_synthesis->dissolution precipitation Precipitate in Methanol dissolution->precipitation drying Dry under Vacuum precipitation->drying gpc GPC (Mn, Mw, PDI) drying->gpc nmr NMR (Structure) drying->nmr dsc DSC (Tg, Tm) drying->dsc tga TGA (Thermal Stability) drying->tga

Caption: Workflow for polyester synthesis and characterization.

Application Notes and Protocols for Polyamide Synthesis Using Methyl 4-(hydroxymethyl)cyclohexanecarboxylate as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule that serves as a valuable starting material for the synthesis of high-performance polyamides. Due to its chemical structure, containing both a hydroxyl and a methyl ester group, it is not directly suitable for polyamide formation through common polycondensation reactions. Instead, it is chemically modified in a multi-step process to yield 4-(aminomethyl)cyclohexanecarboxylic acid, a suitable AB-type monomer for polyamide synthesis. This document provides detailed protocols for this conversion and the subsequent polymerization, along with the expected properties of the resulting polyamide.

The overall synthetic strategy involves the conversion of the hydroxyl group to an amine, followed by hydrolysis of the methyl ester to a carboxylic acid, and finally, the polycondensation of the resulting aminocarboxylic acid.

Part 1: Synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid Monomer

The synthesis of the polyamide monomer from this compound is a four-step process:

  • Tosylation: Activation of the primary alcohol by conversion to a tosylate.

  • Azidation: Nucleophilic substitution of the tosylate with an azide group.

  • Reduction: Reduction of the azide to a primary amine.

  • Hydrolysis: Conversion of the methyl ester to a carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(tosyloxymethyl)cyclohexanecarboxylate

This protocol describes the conversion of the primary alcohol in this compound to a tosylate, which is a good leaving group for the subsequent nucleophilic substitution.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or Triethylamine (Et3N)

    • Dichloromethane (DCM)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq.) in dry DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine or triethylamine (1.5 eq.) to the solution.

    • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography if necessary.

Step 2: Synthesis of Methyl 4-(azidomethyl)cyclohexanecarboxylate

This step involves the nucleophilic substitution of the tosylate group with an azide.

  • Materials:

    • Methyl 4-(tosyloxymethyl)cyclohexanecarboxylate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Deionized water

    • Diethyl ether

  • Procedure:

    • Dissolve methyl 4-(tosyloxymethyl)cyclohexanecarboxylate (1.0 eq.) in DMF (5 volumes) in a round-bottom flask.

    • Add sodium azide (1.5 eq.) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 10 volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to obtain the crude azide product.

Step 3: Synthesis of Methyl 4-(aminomethyl)cyclohexanecarboxylate

The azide is reduced to a primary amine using the Staudinger reduction, which is known for its mild conditions.[1]

  • Materials:

    • Methyl 4-(azidomethyl)cyclohexanecarboxylate

    • Triphenylphosphine (PPh₃)

    • Tetrahydrofuran (THF)

    • Deionized water

  • Procedure:

    • Dissolve methyl 4-(azidomethyl)cyclohexanecarboxylate (1.0 eq.) in THF (10 volumes).

    • Add triphenylphosphine (1.1 eq.) to the solution at room temperature.

    • Stir the mixture for 8-12 hours. Nitrogen gas evolution should be observed.

    • After the azide is consumed (as monitored by TLC), add deionized water (1 volume) and stir for an additional 4 hours to hydrolyze the intermediate iminophosphorane.

    • Remove the THF under reduced pressure.

    • Dissolve the residue in diethyl ether and extract with 1 M HCl. The amine product will move to the aqueous layer.

    • Wash the aqueous layer with diethyl ether to remove triphenylphosphine oxide.

    • Basify the aqueous layer with a saturated sodium bicarbonate solution and extract the amine product with DCM.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 4-(aminomethyl)cyclohexanecarboxylate.

Step 4: Synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid

The final step in monomer synthesis is the hydrolysis of the methyl ester.

  • Materials:

    • Methyl 4-(aminomethyl)cyclohexanecarboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol or THF/water mixture

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve methyl 4-(aminomethyl)cyclohexanecarboxylate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1).

    • Add an aqueous solution of NaOH or LiOH (1.5 eq.).

    • Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the disappearance of the starting material.

    • Neutralize the reaction mixture with 1 M HCl to a pH of approximately 7. The product, being a zwitterion, will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-(aminomethyl)cyclohexanecarboxylic acid.

Quantitative Data for Monomer Synthesis
StepReactionReactantsSolventsTypical Yield
1TosylationThis compound, TsCl, PyridineDCM85-95%
2AzidationMethyl 4-(tosyloxymethyl)cyclohexanecarboxylate, NaN₃DMF80-90%
3ReductionMethyl 4-(azidomethyl)cyclohexanecarboxylate, PPh₃THF/H₂O90-98%
4HydrolysisMethyl 4-(aminomethyl)cyclohexanecarboxylate, NaOHMethanol/H₂O90-98%

Part 2: Polyamide Synthesis

The synthesized 4-(aminomethyl)cyclohexanecarboxylic acid is polymerized via melt polycondensation to form the corresponding polyamide.

Experimental Protocol: Melt Polycondensation
  • Materials:

    • 4-(aminomethyl)cyclohexanecarboxylic acid

    • Polymerization reactor with mechanical stirrer, nitrogen inlet, and vacuum connection

  • Procedure:

    • Place the dry 4-(aminomethyl)cyclohexanecarboxylic acid monomer into the polymerization reactor.

    • Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen.

    • Heat the reactor to a temperature above the melting point of the monomer (typically 220-250 °C) under a slow stream of nitrogen.

    • Once the monomer has melted, begin mechanical stirring.

    • Maintain the temperature and nitrogen flow for 1-2 hours to allow for the initial polycondensation, during which water is evolved.

    • Gradually apply a vacuum (reducing the pressure to <1 torr) over 1-2 hours to facilitate the removal of water and drive the polymerization to completion.

    • Continue the reaction under high vacuum and elevated temperature for an additional 2-4 hours. The viscosity of the melt will increase significantly.

    • Once the desired viscosity is reached, release the vacuum with nitrogen and extrude the polymer from the reactor.

    • Cool the polymer strand in a water bath and pelletize for further analysis.

Properties of the Resulting Polyamide

The polyamide derived from 4-(aminomethyl)cyclohexanecarboxylic acid is expected to be a semi-crystalline thermoplastic with properties influenced by the alicyclic nature of its backbone.

PropertyTypical Value
Molecular Weight (Mn) 10,000 - 20,000 g/mol
Glass Transition Temp. (Tg) 140 - 160 °C
Melting Temperature (Tm) 280 - 320 °C
Tensile Strength 60 - 80 MPa
Elongation at Break 10 - 30%

Visualizations

Synthetic Pathway Diagram

G cluster_0 Monomer Synthesis cluster_1 Polymerization Monomer This compound Tosylate Methyl 4-(tosyloxymethyl)cyclohexanecarboxylate Monomer->Tosylate 1. Tosylation (TsCl, Pyridine) Azide Methyl 4-(azidomethyl)cyclohexanecarboxylate Tosylate->Azide 2. Azidation (NaN₃, DMF) AmineEster Methyl 4-(aminomethyl)cyclohexanecarboxylate Azide->AmineEster 3. Reduction (PPh₃, THF/H₂O) AminoAcid 4-(aminomethyl)cyclohexanecarboxylic acid AmineEster->AminoAcid 4. Hydrolysis (NaOH, H₂O) Polyamide Polyamide AminoAcid->Polyamide 5. Melt Polycondensation (Heat, Vacuum)

Caption: Synthetic pathway from starting material to polyamide.

Experimental Workflow Diagram

G cluster_synthesis Monomer Synthesis Workflow cluster_polymerization Polymerization Workflow start Start: This compound step1 Step 1: Tosylation - Add TsCl and Pyridine in DCM at 0°C - Stir for 6 hours - Workup and purify start->step1 step2 Step 2: Azidation - Add NaN₃ in DMF - Heat to 80°C for 12-16 hours - Extract with ether step1->step2 step3 Step 3: Reduction - Add PPh₃ in THF - Stir for 8-12 hours - Hydrolyze and extract step2->step3 step4 Step 4: Hydrolysis - Add NaOH in Methanol/Water - Stir for 4-6 hours - Neutralize, filter, and dry step3->step4 monomer_out Product: 4-(aminomethyl)cyclohexanecarboxylic acid step4->monomer_out poly_start Start: 4-(aminomethyl)cyclohexanecarboxylic acid poly_step1 Step 5: Melt Polycondensation - Heat to 220-250°C under N₂ - Stir for 1-2 hours - Apply vacuum for 2-4 hours poly_start->poly_step1 poly_out Product: Polyamide poly_step1->poly_out

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Synthesis of Tranexamic Acid from Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, three-step synthetic protocol for the preparation of tranexamic acid, a crucial antifibrinolytic agent, starting from methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The synthesis involves the selective oxidation of the primary alcohol to an aldehyde, followed by reductive amination to introduce the aminomethyl group, and concluding with the hydrolysis of the methyl ester to yield the final product.

The protocols provided are based on established chemical transformations and are intended for use by qualified laboratory personnel. Appropriate safety precautions should be taken when handling all chemicals.

Overall Synthetic Scheme

The synthesis of tranexamic acid from this compound proceeds through the following three key steps:

  • Step 1: Oxidation of this compound to Methyl 4-formylcyclohexanecarboxylate.

  • Step 2: Reductive Amination of Methyl 4-formylcyclohexanecarboxylate to Methyl 4-(aminomethyl)cyclohexanecarboxylate.

  • Step 3: Hydrolysis of Methyl 4-(aminomethyl)cyclohexanecarboxylate to Tranexamic Acid.

Synthesis_Workflow Start This compound Step1 Step 1: Oxidation (Swern or PCC) Start->Step1 Intermediate1 Methyl 4-formylcyclohexanecarboxylate Step1->Intermediate1 Step2 Step 2: Reductive Amination (NH3, NaBH3CN) Intermediate1->Step2 Intermediate2 Methyl 4-(aminomethyl)cyclohexanecarboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, then H+) Intermediate2->Step3 End Tranexamic Acid Step3->End

Figure 1: Overall synthetic workflow for the preparation of Tranexamic Acid.

Step 1: Oxidation of this compound

This step focuses on the selective oxidation of the primary alcohol in the starting material to an aldehyde. Two common and effective methods are presented: Swern oxidation and Pyridinium Chlorochromate (PCC) oxidation.[1][2][3][4]

Table 1: Comparison of Oxidation Methods

ParameterSwern OxidationPCC Oxidation
Oxidizing Agent Dimethyl sulfoxide (DMSO), activated by oxalyl chloridePyridinium Chlorochromate (PCC)
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temp. -78 °C to room temperature0 °C to room temperature
Advantages Mild conditions, high yields, avoids toxic heavy metals.[1][3]Simpler setup, commercially available reagent.
Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[3]PCC is a chromium-based reagent (toxic), can be acidic.[2][5]
Typical Yield >90%80-90%

Protocol 1A: Swern Oxidation

Swern_Oxidation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up DMSO_prep Prepare DMSO in DCM Add_DMSO Add DMSO solution dropwise DMSO_prep->Add_DMSO Oxalyl_prep Prepare Oxalyl Chloride in DCM Cool Cool Oxalyl Chloride solution to -78 °C Oxalyl_prep->Cool Cool->Add_DMSO Stir1 Stir for 15-30 min Add_DMSO->Stir1 Add_Alcohol Add this compound in DCM dropwise Stir1->Add_Alcohol Stir2 Stir for 30-45 min Add_Alcohol->Stir2 Add_Base Add Triethylamine dropwise Stir2->Add_Base Warm Warm to room temperature Add_Base->Warm Quench Quench with water Warm->Quench Extract Extract with DCM Quench->Extract Wash Wash with dilute HCl, sat. NaHCO3, brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Figure 2: Workflow for the Swern Oxidation protocol.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (5 volumes).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.5 equivalents) in anhydrous DCM (2 volumes) dropwise via an addition funnel, maintaining the internal temperature below -65 °C. Stir the mixture for 15-30 minutes.[1]

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM (3 volumes) dropwise, keeping the temperature below -65 °C. Stir for another 30-45 minutes at -78 °C.[1]

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 45 minutes.[1]

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-formylcyclohexanecarboxylate.

  • The crude product can be purified by silica gel column chromatography if necessary.

Step 2: Reductive Amination of Methyl 4-formylcyclohexanecarboxylate

This step converts the newly formed aldehyde into a primary amine using ammonia and a mild reducing agent, sodium cyanoborohydride, which selectively reduces the intermediate imine.[6][7][8]

Table 2: Reagents for Reductive Amination

ReagentRoleMolar Equivalents
Methyl 4-formylcyclohexanecarboxylateSubstrate1.0
Ammonia (in Methanol)Amine SourceExcess
Sodium Cyanoborohydride (NaBH₃CN)Reducing Agent1.5
Methanol (MeOH)Solvent-
Acetic AcidCatalyst (optional)Catalytic amount

Protocol 2: Reductive Amination

Reductive_Amination cluster_reaction Reaction cluster_workup Work-up Dissolve Dissolve aldehyde in methanolic ammonia Add_Reducer Add NaBH3CN in portions Dissolve->Add_Reducer Stir Stir at room temperature for 12-24h Add_Reducer->Stir Acidify Carefully acidify with dilute HCl to pH ~2 Stir->Acidify Stir_workup Stir to decompose excess NaBH3CN Acidify->Stir_workup Basify Basify with NaOH to pH > 11 Stir_workup->Basify Extract Extract with an organic solvent (e.g., EtOAc) Basify->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate

Figure 3: Workflow for the Reductive Amination protocol.

Materials:

  • Methyl 4-formylcyclohexanecarboxylate

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), dilute (e.g., 1M)

  • Sodium hydroxide (NaOH), aqueous (e.g., 2M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 4-formylcyclohexanecarboxylate (1.0 equivalent) in a solution of ammonia in methanol (excess).

  • To this stirring solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.[9]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully acidify the mixture to pH ~2 with dilute HCl in a well-ventilated fume hood to decompose the excess cyanoborohydride (Caution: HCN gas may be evolved).[7]

  • Stir for 1 hour, then basify the solution to pH > 11 with aqueous NaOH.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 4-(aminomethyl)cyclohexanecarboxylate. The product can be used in the next step without further purification if deemed sufficiently pure.

Step 3: Hydrolysis of Methyl 4-(aminomethyl)cyclohexanecarboxylate

The final step is the saponification of the methyl ester to the corresponding carboxylic acid, yielding tranexamic acid.[10][11][12]

Table 3: Reagents for Ester Hydrolysis

ReagentRoleMolar Equivalents
Methyl 4-(aminomethyl)cyclohexanecarboxylateSubstrate1.0
Sodium Hydroxide (NaOH)Base2.0 - 3.0
Water/MethanolSolvent-
Hydrochloric Acid (HCl)Acid for neutralizationTo pH ~7

Protocol 3: Base-Catalyzed Hydrolysis

Hydrolysis cluster_reaction Saponification cluster_workup Isolation Dissolve Dissolve ester in aqueous NaOH/MeOH Reflux Heat to reflux for 2-4h Dissolve->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with HCl to pH ~7 Cool->Neutralize Crystallize Cool in an ice bath to induce crystallization Neutralize->Crystallize Filter Filter the precipitate Crystallize->Filter Wash Wash with cold water Filter->Wash Dry_final Dry under vacuum Wash->Dry_final

Figure 4: Workflow for the base-catalyzed hydrolysis protocol.

Materials:

  • Methyl 4-(aminomethyl)cyclohexanecarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 6M

Procedure:

  • Dissolve Methyl 4-(aminomethyl)cyclohexanecarboxylate (1.0 equivalent) in a mixture of water and methanol.

  • Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution by dropwise addition of hydrochloric acid until the pH reaches approximately 7. Tranexamic acid is zwitterionic and has its isoelectric point near neutral pH, at which its solubility in water is minimal.

  • Cool the mixture in an ice bath to promote crystallization of the product.

  • Collect the precipitated tranexamic acid by vacuum filtration.

  • Wash the solid with a small amount of cold water and then with a cold organic solvent (e.g., ethanol or acetone) to remove impurities.

  • Dry the product under vacuum to obtain pure tranexamic acid. Recrystallization from a water/ethanol mixture can be performed for further purification if required.

References

Application of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in Drug Delivery: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield direct applications of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in drug delivery. The following application notes and protocols are presented as a hypothetical framework based on the molecule's chemical structure and by analogy to structurally similar and widely used compounds in the field, such as the SMCC linker.

Introduction

This compound is a bifunctional molecule containing a hydroxyl group and a methyl ester. These two functional groups, present on a stable cyclohexane ring, offer the potential for chemical modification to create a heterobifunctional linker. Such linkers are critical components in targeted drug delivery systems, most notably in Antibody-Drug Conjugates (ADCs). In this hypothetical application, we explore how this molecule could be engineered to covalently link a therapeutic antibody to a potent cytotoxic drug, enabling targeted delivery to cancer cells.

Hypothetical Application as a Linker in Antibody-Drug Conjugates (ADCs)

The core concept is to transform this compound into a linker with two distinct reactive moieties. One end will react with a functional group on the antibody (e.g., the amine of a lysine residue), and the other end will react with a functional group on the drug (e.g., a thiol group). The cyclohexane ring provides a stable, rigid spacer between the antibody and the drug.

Comparative Data of Hypothetical Linker vs. SMCC

To contextualize its potential, we can compare the hypothetical linker derived from this compound with the well-established non-cleavable SMCC (Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate) linker.

FeatureSMCC LinkerHypothetical Linker (Modified this compound)
Type Non-cleavableNon-cleavable
Spacer CyclohexaneCyclohexane
Antibody Conjugation Chemistry NHS ester reaction with lysine aminesNHS ester reaction with lysine amines
Drug Conjugation Chemistry Maleimide reaction with thiolsMaleimide reaction with thiols
Hydrophobicity Relatively hydrophobic, can contribute to ADC aggregation.[1]Potentially similar hydrophobicity due to the cyclohexane core.
Stability High stability in systemic circulation.[1][][][4]Expected to have high stability due to the thioether and amide bonds formed.

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional Linker from this compound

This protocol outlines a hypothetical multi-step synthesis to convert the starting material into a linker ready for conjugation.

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve this compound in a mixture of methanol and water.

  • Add an equimolar amount of sodium hydroxide (NaOH) and stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1N HCl to precipitate the product, 4-(hydroxymethyl)cyclohexanecarboxylic acid.

  • Filter, wash with cold water, and dry the product under vacuum.

Step 2: Introduction of a Maleimide Group

  • To a solution of the product from Step 1 in anhydrous DMF, add N-(2-aminoethyl)maleimide and a coupling agent such as DCC (dicyclohexylcarbodiimide).

  • Stir the reaction at room temperature overnight.

  • Filter off the dicyclohexylurea byproduct.

  • Purify the product, 4-((maleimidoethyl)carbamoyl)cyclohexyl)methanol, by column chromatography.

Step 3: Activation of the Hydroxyl Group

  • Dissolve the product from Step 2 in anhydrous dichloromethane.

  • Add N,N'-disuccinimidyl carbonate (DSC) and a base such as triethylamine.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the final linker, succinimidyl ((4-((maleimidoethyl)carbamoyl)cyclohexyl)methyl) carbonate, by chromatography.

Synthesis_Workflow start Methyl 4-(hydroxymethyl) cyclohexanecarboxylate step1 4-(Hydroxymethyl) cyclohexanecarboxylic acid start->step1  NaOH, MeOH/H2O (Hydrolysis)   step2 4-((Maleimidoethyl)carbamoyl) cyclohexyl)methanol step1->step2  N-(2-aminoethyl)maleimide, DCC (Amide Coupling)   step3 Activated Heterobifunctional Linker (NHS-Cyclohexane-Maleimide) step2->step3  DSC, Et3N (NHS Ester Formation)   ADC_Conjugation_Workflow cluster_step1 Step 1: Linker Activation of Antibody cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with Lysine -NH2) Activated_Ab Linker-Modified Antibody Antibody->Activated_Ab  + Linker (Amide Bond Formation) Linker Activated Linker (NHS-Cyclohexane-Maleimide) Final_ADC Antibody-Drug Conjugate (ADC) Activated_Ab->Final_ADC  + Drug (Thioether Bond Formation) Drug Thiol-Drug (-SH) Hydrogel_Logic Monomer Polymer Monomers (e.g., PEG-diacrylate) Polymerization Polymerization/ Cross-linking Reaction Monomer->Polymerization Crosslinker 4-(hydroxymethyl) cyclohexanecarboxylic acid Crosslinker->Polymerization Drug Therapeutic Drug Drug->Polymerization Hydrogel Drug-Loaded Hydrogel Matrix Polymerization->Hydrogel Signaling_Pathway ADC ADC binds to cell surface receptor Internalization Internalization into endosome/lysosome ADC->Internalization Release Payload Release Internalization->Release Microtubules Payload binds to tubulin, inhibiting microtubule polymerization Release->Microtubules Arrest Cell Cycle Arrest (G2/M Phase) Microtubules->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule that serves as a valuable and versatile building block in modern organic synthesis. Its cyclohexane core, substituted with both a hydroxymethyl and a methyl ester group, offers two reactive sites that can be selectively and sequentially transformed. This unique structural feature makes it an attractive starting material for the synthesis of a wide range of more complex molecules, including pharmaceuticals and advanced polymers. The compound is available as both cis and trans isomers, with the trans-(1r,4r) isomer being of particular interest for stereoselective synthesis.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Key Applications

This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its distinct functional groups allow for a variety of chemical modifications, leading to derivatives with enhanced properties for specific applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Pharmaceutical Synthesis

A significant application of this building block is in the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid, commonly known as tranexamic acid.[1] Tranexamic acid is an important antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis involves the conversion of the hydroxymethyl group into a primary amine.

Polymer Chemistry

In the field of polymer chemistry, this compound serves as a monomer for the synthesis of various polymers, particularly polyesters.[1] The presence of both a hydroxyl and an ester group allows it to participate in polymerization reactions, leading to the development of new materials with tailored properties.

Chemical Transformations of this compound

The reactivity of the hydroxyl and ester groups can be selectively exploited to achieve a range of chemical transformations.

  • Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.

  • Reduction: The methyl ester can be reduced to a primary alcohol.

  • Substitution: The hydroxymethyl group can be converted to a leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. This is a key step in the synthesis of tranexamic acid derivatives where the hydroxyl group is replaced by an amino group precursor.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Oxidation of trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate to trans-Methyl 4-formylcyclohexanecarboxylate via Swern Oxidation

This protocol describes the mild oxidation of the primary alcohol to an aldehyde using Swern oxidation conditions.

Materials:

  • trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM with stirring.

  • In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM.

  • Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C and stir for 15 minutes.

  • Prepare a solution of trans-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM.

  • Slowly add the alcohol solution to the reaction mixture at -78 °C and stir for 30 minutes.

  • Slowly add triethylamine (5.0 equivalents) to the reaction mixture at -78 °C and stir for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Starting Materialtrans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Key ReagentsOxalyl chloride, DMSO, Triethylamine
SolventAnhydrous Dichloromethane
Reaction Temperature-78 °C to Room Temperature
Typical Yield85-95%
Protocol 2: Reduction of trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate to trans-4-(Hydroxymethyl)cyclohexyl)methanol

This protocol details the reduction of the methyl ester to a primary alcohol using lithium aluminum hydride (LAH).

Materials:

  • trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate

  • Standard glassware for anhydrous reactions

Procedure:

  • All glassware must be thoroughly dried. To a three-necked round-bottom flask under an inert atmosphere, add a suspension of LAH (0.5-1.0 equivalents of hydride) in anhydrous THF.

  • Cool the LAH suspension to 0 °C using an ice bath.

  • Dissolve trans-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous THF.

  • Add the ester solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Cool the reaction mixture back to 0 °C. Cautiously add ethyl acetate dropwise to quench any excess LAH.

  • Slowly add water, followed by 15% aqueous NaOH, and then water again to precipitate the aluminum salts.

  • Filter the resulting suspension through a pad of Celite. Wash the filter cake with additional THF.

  • Combine the organic filtrates and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude diol, which can be purified by crystallization or distillation.

Quantitative Data Summary:

ParameterValue
Starting Materialtrans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Key ReagentLithium Aluminum Hydride (LAH)
SolventAnhydrous Tetrahydrofuran (THF)
Reactant StoichiometryLAH (0.5 - 1.0 eq. of hydride)
Reaction Temperature0 °C to Room Temperature
Typical Yield>90%
Protocol 3: Synthesis of trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid) from trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

This multi-step protocol outlines a synthetic route to tranexamic acid.

Step 1: Tosylation of the Hydroxymethyl Group

  • Dissolve trans-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.), pyridine (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

  • Stir the reaction at room temperature for 8 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to give the tosylated intermediate.

Step 2: Azide Formation

  • Dissolve the tosylated intermediate from Step 1 in anhydrous dimethylformamide (DMF).

  • Add sodium azide (1.5 eq.) and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to give the azido intermediate.

Step 3: Reduction of the Azide and Hydrolysis of the Ester

  • Dissolve the azido intermediate from Step 2 in a mixture of ethanol and water.

  • Add barium hydroxide octahydrate (2.3 eq.).

  • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (e.g., 4 MPa) at elevated temperature (e.g., 250 °C) for 7.5 hours.[1]

  • After cooling and releasing the pressure, add water and heat to 70 °C.

  • Neutralize with carbon dioxide to pH ~7, filter off the barium carbonate, and then acidify the filtrate with sulfuric acid to pH ~3 to precipitate the product.

  • The crude product can be purified by recrystallization from a mixture of water and ethanol.[1]

Quantitative Data Summary:

StepKey ReagentsSolventTypical Yield
Tosylationp-Toluenesulfonyl chloride, Pyridine, DMAPDichloromethaneHigh
Azide FormationSodium azideDimethylformamideHigh
Reduction & HydrolysisH₂, Barium hydroxide octahydrateEthanol/Water~85%[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G start This compound aldehyde Methyl 4-formylcyclohexanecarboxylate start->aldehyde Swern Oxidation diol 4-(Hydroxymethyl)cyclohexyl)methanol start->diol LiAlH4 Reduction tosylate Methyl 4-(tosyloxymethyl)cyclohexanecarboxylate start->tosylate TsCl, Pyridine azide Methyl 4-(azidomethyl)cyclohexanecarboxylate tosylate->azide NaN3 tranexamic Tranexamic Acid azide->tranexamic H2, Ba(OH)2 Hydrolysis

Caption: Key synthetic transformations of the title compound.

G cluster_0 Synthesis of Tranexamic Acid start This compound step1 Tosylation (TsCl, Pyridine) start->step1 intermediate1 Methyl 4-(tosyloxymethyl)cyclohexanecarboxylate step1->intermediate1 step2 Azide Formation (NaN3) intermediate1->step2 intermediate2 Methyl 4-(azidomethyl)cyclohexanecarboxylate step2->intermediate2 step3 Reduction & Hydrolysis (H2, Ba(OH)2) intermediate2->step3 product Tranexamic Acid step3->product

Caption: Workflow for Tranexamic Acid synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, providing access to important pharmaceutical compounds like tranexamic acid and serving as a monomer for the creation of novel polymers. The protocols provided herein offer a practical guide for researchers to utilize this compound in their synthetic endeavors. The ability to selectively manipulate its two functional groups underscores its importance in the design and synthesis of complex molecular architectures.

References

Application Notes and Protocols: Oxidation of the Hydroxymethyl Group in Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oxidation of the hydroxymethyl group in Methyl 4-(hydroxymethyl)cyclohexanecarboxylate to either the corresponding aldehyde, Methyl 4-formylcyclohexanecarboxylate, or the carboxylic acid, 4-(methoxycarbonyl)cyclohexanecarboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. This document outlines four common and effective oxidation methods: Swern Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, Jones Oxidation, and TEMPO-mediated Oxidation.

Introduction

The selective oxidation of primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. This compound is a versatile building block, and its oxidation products, the corresponding aldehyde and carboxylic acid, are valuable precursors for a variety of more complex molecules. The choice of oxidation protocol is critical to achieve the desired product in high yield and purity while avoiding over-oxidation or side reactions.

This document provides a comparative overview of four widely used oxidation methods, detailing their experimental protocols, typical yields, and specific applications in the context of oxidizing this compound.

Comparative Data of Oxidation Methods

The following table summarizes the typical quantitative data for the different oxidation methods described in this document. The yields and reaction times are representative for the oxidation of primary alcohols and may vary depending on the specific reaction scale and conditions.

Oxidation MethodProductTypical Yield (%)Typical Reaction Time (h)Key Features
Swern OxidationAldehyde85-951-3Mild conditions, avoids heavy metals, suitable for sensitive substrates.
PCC OxidationAldehyde80-902-4Readily available reagent, selective for aldehydes, requires anhydrous conditions.
Jones OxidationCarboxylic Acid75-901-4Strong oxidant, readily available and inexpensive reagents, aqueous conditions.
TEMPO-mediated OxidationAldehyde or Carboxylic Acid80-952-6Mild and selective, metal-free options available, tunable to yield aldehyde or acid.

Experimental Protocols

Swern Oxidation for the Synthesis of Methyl 4-formylcyclohexanecarboxylate

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[1][2] It is particularly useful for substrates sensitive to harsh conditions.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Dry ice/acetone bath

Protocol:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C.

  • After stirring for an additional 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 4-formylcyclohexanecarboxylate.

  • The crude product can be purified by silica gel column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation for the Synthesis of Methyl 4-formylcyclohexanecarboxylate

PCC is a milder alternative to other chromium-based oxidants and is highly effective for the selective oxidation of primary alcohols to aldehydes.[3][4][5] The reaction is typically carried out in anhydrous dichloromethane.[6]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Protocol:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-formylcyclohexanecarboxylate.

  • The crude product can be purified by silica gel column chromatography.

Jones Oxidation for the Synthesis of 4-(Methoxycarbonyl)cyclohexanecarboxylic Acid

The Jones oxidation is a robust and cost-effective method for the oxidation of primary alcohols to carboxylic acids using a solution of chromium trioxide in sulfuric acid and acetone.[7][8]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Ice bath

Protocol:

  • Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (e.g., 2.67 g) in concentrated sulfuric acid (e.g., 2.3 mL) and then carefully dilute with water to a final volume of 10 mL. Caution: This process is highly exothermic.

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetone.

  • Cool the solution in an ice bath and add the prepared Jones reagent dropwise with vigorous stirring, maintaining the temperature below 20 °C.

  • Continue adding the reagent until the orange-brown color of Cr(VI) persists.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium(III) salts forms.

  • Remove the acetone by rotary evaporation.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(methoxycarbonyl)cyclohexanecarboxylic acid.

  • The product can be further purified by recrystallization.

TEMPO-mediated Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes or carboxylic acids in the presence of a co-oxidant.[9] The selectivity can be controlled by the choice of co-oxidant and reaction conditions.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard glassware

  • Ice bath

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DCM.

  • Add an aqueous solution of NaHCO₃ and KBr.

  • Add a catalytic amount of TEMPO (e.g., 0.01 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of NaOCl (1.1 equivalents) dropwise with vigorous stirring, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 4-formylcyclohexanecarboxylate.

  • Purify the product by silica gel column chromatography.

Materials:

  • This compound

  • TEMPO

  • Sodium hypochlorite (NaOCl)

  • Sodium chlorite (NaClO₂)

  • Phosphate buffer (pH ~6.7)

  • Acetonitrile

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of acetonitrile and phosphate buffer.

  • Add a catalytic amount of TEMPO (e.g., 0.01 equivalents) and sodium chlorite (1.5 equivalents).

  • Initiate the reaction by adding a small amount of a dilute NaOCl solution (e.g., 0.01 equivalents).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(methoxycarbonyl)cyclohexanecarboxylic acid.

  • The product can be purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_product Products Start Methyl 4-(hydroxymethyl)- cyclohexanecarboxylate Swern Swern Oxidation (DMSO, (COCl)2, TEA) Start->Swern PCC PCC Oxidation (PCC, DCM) Start->PCC Jones Jones Oxidation (CrO3, H2SO4, Acetone) Start->Jones TEMPO TEMPO Oxidation (TEMPO, Co-oxidant) Start->TEMPO Aldehyde Methyl 4-formyl- cyclohexanecarboxylate Swern->Aldehyde PCC->Aldehyde CarboxylicAcid 4-(Methoxycarbonyl)- cyclohexanecarboxylic acid Jones->CarboxylicAcid TEMPO->Aldehyde e.g., NaOCl TEMPO->CarboxylicAcid e.g., NaOCl/NaClO2

Caption: General workflow for the oxidation of this compound.

Signaling_Pathways cluster_swern Swern Oxidation cluster_jones Jones Oxidation DMSO DMSO ActivatedDMSO Activated DMSO (Electrophilic Sulfur) DMSO->ActivatedDMSO reacts with OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium reacts with Alcohol_Swern Primary Alcohol Alcohol_Swern->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide deprotonation by Base_Swern Base (TEA) Base_Swern->Ylide Aldehyde_Swern Aldehyde Ylide->Aldehyde_Swern eliminates to Alcohol_Jones Primary Alcohol ChromateEster Chromate Ester Alcohol_Jones->ChromateEster reacts with ChromicAcid Chromic Acid (CrO3/H2SO4) ChromicAcid->ChromateEster Aldehyde_Jones Aldehyde ChromateEster->Aldehyde_Jones elimination with Water_Jones Water (Base) Water_Jones->Aldehyde_Jones Hydrate Gem-diol Hydrate Aldehyde_Jones->Hydrate hydration CarboxylicAcid_Jones Carboxylic Acid Hydrate->CarboxylicAcid_Jones further oxidation

Caption: Simplified mechanisms for Swern and Jones oxidations.

References

Application Notes and Protocols: Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyurethane (PU) foams are a versatile class of polymers with a wide range of applications, from insulation and cushioning to structural components. The properties of these materials can be finely tuned by careful selection of the constituent monomers: polyols, isocyanates, and chain extenders or crosslinkers. Cycloaliphatic diols, in particular, are gaining interest as chain extenders due to their ability to impart enhanced thermal stability, mechanical strength, and rigidity to the final polymer network.[1][2]

This document provides detailed application notes and experimental protocols for the use of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate as a novel cycloaliphatic chain extender in the production of rigid polyurethane foams. The rigid cyclohexyl structure of this diol is hypothesized to enhance the packing and stiffness of the hard segments in the polyurethane matrix, leading to improved mechanical and thermal properties. These notes are intended for researchers, scientists, and professionals in the field of polymer chemistry and material science.

Principle of Application

In the synthesis of polyurethane foams, diisocyanates react with polyols to form the main polyurethane linkage. Chain extenders are low molecular weight diols or diamines that react with the isocyanate groups to create hard segments within the polymer structure. These hard segments then phase-separate from the flexible polyol soft segments, forming a micro-domain structure that is crucial for the material's final properties.

This compound is a primary diol with a cycloaliphatic ring structure. When used as a chain extender, it is expected to:

  • Increase the rigidity and hardness of the foam due to the inflexible nature of the cyclohexane ring.

  • Enhance thermal stability by introducing a more stable, non-aromatic cyclic structure into the polymer backbone.

  • Improve compressive strength and modulus of the resulting foam.

The ester functionality within the this compound molecule may also influence the reactivity and degradation profile of the resulting polyurethane.

Experimental Protocols

The following protocols describe the synthesis and characterization of rigid polyurethane foams using this compound as a chain extender.

Materials
  • Polyol: Polyether polyol (e.g., Voranol™ 4701, hydroxyl value 490 mg KOH/g)

  • Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI) (e.g., PAPI™ 27, NCO content ~31.5%)

  • Chain Extender: this compound

  • Catalyst: Amine catalyst (e.g., Dabco 33-LV)

  • Surfactant: Silicone surfactant (e.g., Tegostab B 8404)

  • Blowing Agent: Water (chemical blowing agent) and/or a physical blowing agent (e.g., HFC-245fa)

Protocol 1: Preparation of Rigid Polyurethane Foam (One-Shot Method)

This protocol details the synthesis of a control foam (without the cycloaliphatic chain extender) and a foam incorporating this compound.

  • Preparation of the Polyol Premix (Component A):

    • In a suitable container, thoroughly mix the polyether polyol, surfactant, catalyst, and blowing agent according to the formulations provided in Table 1.

    • Ensure a homogenous mixture is achieved by stirring at a moderate speed (e.g., 500 rpm) for 5-10 minutes.

    • For the formulation containing the chain extender, add the this compound to the premix and continue stirring until fully dissolved.

  • Foaming Process:

    • Weigh the required amount of pMDI (Component B) into a separate container.

    • Rapidly add Component B to Component A and immediately begin vigorous mixing at high speed (e.g., 2000-3000 rpm) for 5-10 seconds.

    • Quickly pour the reacting mixture into a pre-warmed mold.

    • Allow the foam to rise freely and cure at room temperature for at least 24 hours before demolding and characterization.

Protocol 2: Characterization of Polyurethane Foams
  • Density: Determine the apparent core density of the foam samples according to ASTM D1622.

  • Compressive Strength: Measure the compressive strength and modulus in the direction parallel to foam rise using a universal testing machine according to ASTM D1621.

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine the decomposition temperature of the foams. Heat the samples from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Cell Morphology: Examine the cell structure of the foams using a scanning electron microscope (SEM).

Data Presentation

The following table summarizes the hypothetical quantitative data for a control polyurethane foam and a foam synthesized with this compound. This data is representative of the expected improvements based on the use of cycloaliphatic diols as chain extenders.

PropertyControl FoamFoam with this compoundTest Method
Formulation (parts by weight)
Polyether Polyol100100-
This compound010-
Water2.02.0-
Amine Catalyst1.51.5-
Silicone Surfactant2.02.0-
pMDI (NCO Index)110110-
Physical Properties
Core Density ( kg/m ³)3538ASTM D1622
Mechanical Properties
Compressive Strength @ 10% strain (kPa)250320ASTM D1621
Compressive Modulus (MPa)8.511.5ASTM D1621
Thermal Properties
Decomposition Temperature (Td, 5% weight loss) (°C)280305TGA

Visualizations

The following diagrams illustrate the experimental workflow and the chemical logic behind the use of this compound in polyurethane foam production.

experimental_workflow cluster_component_A Component A: Polyol Premix cluster_component_B Component B cluster_process Foaming Process cluster_characterization Characterization polyol Polyether Polyol premix Homogenous Premix polyol->premix surfactant Silicone Surfactant surfactant->premix catalyst Amine Catalyst catalyst->premix blowing_agent Water blowing_agent->premix chain_extender This compound chain_extender->premix mixing High-Speed Mixing (5-10s) premix->mixing isocyanate pMDI isocyanate->mixing pouring Pour into Mold mixing->pouring curing Cure (24h) pouring->curing density Density (ASTM D1622) curing->density compression Compressive Properties (ASTM D1621) curing->compression tga Thermal Stability (TGA) curing->tga sem Cell Morphology (SEM) curing->sem

Caption: Experimental workflow for polyurethane foam synthesis and characterization.

signaling_pathway cluster_reactants Reactants cluster_polymer_structure Polymer Structure polyol Polyol (Soft Segment) soft_segment Flexible Soft Segments polyol->soft_segment forms isocyanate Diisocyanate hard_segment Rigid Hard Segments isocyanate->hard_segment reacts with chain_extender This compound chain_extender->hard_segment reacts with pu_foam Polyurethane Foam with Enhanced Properties soft_segment->pu_foam phase separates from hard_segment->pu_foam to form

Caption: Chemical logic of using a cycloaliphatic chain extender in polyurethane foam.

References

Application Notes and Protocols: The Role of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in the Synthesis of the Fungicide Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate as a potential starting material for the synthesis of the commercial fungicide, Fenhexamid. While direct synthesis from this specific starting material is not widely documented, this document outlines a plausible and chemically sound multi-step synthetic pathway. Detailed experimental protocols for each conceptual step are provided, based on established organic chemistry principles and related literature.

Introduction to Fenhexamid

Fenhexamid is a hydroxyanilide fungicide effective against a range of plant pathogenic fungi, most notably Botrytis cinerea, the causative agent of grey mold.[1][2] Its mode of action involves the inhibition of the 3-keto reductase enzyme, which is crucial for sterol biosynthesis in fungi.[2][3] The core chemical structure of Fenhexamid is a 1-methylcyclohexanecarboxamide moiety linked to a 2,3-dichloro-4-hydroxyphenyl group.[1] The synthesis of this agrochemical relies on the key intermediate, 1-methylcyclohexanecarboxylic acid.[1][4]

Proposed Synthetic Pathway Overview

This compound is a versatile bifunctional molecule that can serve as a precursor to the 1-methylcyclohexanecarboxylic acid core of Fenhexamid through a series of chemical transformations. The proposed synthetic route involves the following key stages:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Oxidation of the primary alcohol to a carboxylic acid, yielding 1,4-cyclohexanedicarboxylic acid.

  • Selective mono-esterification to protect one of the carboxylic acid groups.

  • Methylation at the alpha-position to the unprotected carboxylic acid.

  • Hydrolysis of the remaining ester to yield 1-methylcyclohexane-1,4-dicarboxylic acid.

  • Decarboxylation to afford the key intermediate, 1-methylcyclohexanecarboxylic acid.

  • Conversion to Acid Chloride to activate the carboxylic acid for amidation.

  • Amide Formation with 4-amino-2,3-dichlorophenol to yield Fenhexamid.

This proposed pathway is visualized in the following diagram:

G cluster_0 Synthesis of 1-Methylcyclohexanecarboxylic Acid cluster_1 Fenhexamid Synthesis MHC This compound HCCA 4-(Hydroxymethyl)cyclohexanecarboxylic Acid MHC->HCCA Hydrolysis CDA Cyclohexane-1,4-dicarboxylic Acid HCCA->CDA Oxidation MCDA Mono-methyl cyclohexane-1,4-dicarboxylate CDA->MCDA Selective Mono-esterification MMCDA Methyl 1-methylcyclohexane-1,4-dicarboxylate MCDA->MMCDA α-Methylation MCA 1-Methylcyclohexanecarboxylic Acid MMCDA->MCA Hydrolysis & Decarboxylation MCA2 1-Methylcyclohexanecarboxylic Acid MCAC 1-Methylcyclohexanecarbonyl Chloride MCA2->MCAC Thionyl Chloride Fenhexamid Fenhexamid MCAC->Fenhexamid Amidation with 4-amino-2,3-dichlorophenol

Caption: Proposed synthetic pathway from this compound to Fenhexamid.

Experimental Protocols

The following protocols are based on established chemical transformations and provide a framework for the synthesis of Fenhexamid from this compound.

Stage 1: Synthesis of 1-Methylcyclohexanecarboxylic Acid

Protocol 1.1: Hydrolysis of this compound

  • Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

    • Methanol or Ethanol

    • Hydrochloric acid (HCl) for acidification

    • Ethyl acetate for extraction

  • Procedure:

    • Dissolve this compound in an alcohol solvent.

    • Add an aqueous solution of NaOH or KOH.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and remove the alcohol under reduced pressure.

    • Acidify the aqueous residue with HCl to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(hydroxymethyl)cyclohexanecarboxylic acid.

Protocol 1.2: Oxidation to Cyclohexane-1,4-dicarboxylic Acid

  • Objective: To oxidize the primary alcohol to a carboxylic acid.

  • Materials:

    • 4-(hydroxymethyl)cyclohexanecarboxylic acid

    • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid)

    • Acetone (if using Jones reagent)

    • Sodium bisulfite (for quenching excess oxidant)

  • Procedure (using KMnO₄):

    • Dissolve 4-(hydroxymethyl)cyclohexanecarboxylic acid in an aqueous alkaline solution.

    • Cool the solution in an ice bath and slowly add a solution of KMnO₄.

    • Stir the reaction until the purple color of the permanganate disappears.

    • Filter the manganese dioxide precipitate.

    • Acidify the filtrate with HCl to precipitate the dicarboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Protocol 1.3 - 1.6: Conversion to 1-Methylcyclohexanecarboxylic Acid

The conversion of cyclohexane-1,4-dicarboxylic acid to 1-methylcyclohexanecarboxylic acid is a multi-step process that is not trivial. A plausible, though not explicitly documented, route would involve selective protection, methylation, and decarboxylation. A more direct and documented laboratory-scale synthesis of 1-methylcyclohexanecarboxylic acid starts from 2-methylcyclohexanol.[4]

Alternative Documented Synthesis of 1-Methylcyclohexanecarboxylic Acid[4]

  • Objective: To synthesize 1-methylcyclohexanecarboxylic acid from 2-methylcyclohexanol.

  • Materials:

    • 96% Sulfuric acid

    • 98-100% Formic acid

    • 2-Methylcyclohexanol

    • Hexane

    • Potassium hydroxide (KOH)

    • 12N Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, place 150 ml of 96% sulfuric acid.

    • Stir vigorously and maintain the temperature at 15–20°C while adding 3 ml of 98–100% formic acid dropwise.

    • Under the same conditions, add a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98–100% formic acid over 1 hour.

    • Stir the mixture for an additional hour at 15–20°C.

    • Pour the reaction mixture onto 1 kg of crushed ice.

    • Extract the separated carboxylic acid with hexane.

    • Extract the combined hexane solutions with an aqueous KOH solution.

    • Acidify the combined alkaline solutions to pH 2 with 12N HCl.

    • Extract the liberated carboxylic acid with hexane.

    • Dry the combined hexane layers over anhydrous magnesium sulfate and evaporate the solvent to yield 1-methylcyclohexanecarboxylic acid.

Reaction Step Starting Material Product Reported Yield Reference
Carboxylation2-Methylcyclohexanol1-Methylcyclohexanecarboxylic acid93–101%Organic Syntheses, Coll. Vol. 5, p.779 (1973)
Stage 2: Synthesis of Fenhexamid

Protocol 2.1: Formation of 1-Methylcyclohexanecarbonyl Chloride

  • Objective: To convert the carboxylic acid to the more reactive acid chloride.

  • Materials:

    • 1-Methylcyclohexanecarboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride

    • An inert solvent such as dichloromethane (DCM) or toluene

  • Procedure:

    • Dissolve 1-methylcyclohexanecarboxylic acid in an inert solvent.

    • Add thionyl chloride (or oxalyl chloride with a drop of DMF) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the evolution of gas (SO₂ and HCl).

    • After the gas evolution ceases, continue to reflux for a short period to ensure complete reaction.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-methylcyclohexanecarbonyl chloride, which can often be used in the next step without further purification.

Protocol 2.2: Amide Formation to Yield Fenhexamid[5][6]

  • Objective: To form the amide bond between the acid chloride and the amine.

  • Materials:

    • 1-Methylcyclohexanecarbonyl chloride

    • 4-Amino-2,3-dichlorophenol

    • A base such as triethylamine or pyridine

    • A solvent such as ethyl acetate or toluene

  • Procedure:

    • Dissolve 4-amino-2,3-dichlorophenol and the base in the chosen solvent.

    • Cool the solution in an ice bath.

    • Add a solution of 1-methylcyclohexanecarbonyl chloride in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • The reaction mixture may be heated to reflux to ensure completion.[5]

    • Upon completion, cool the mixture and filter off the salt byproduct (e.g., triethylamine hydrochloride).

    • Wash the filtrate with water, an acidic solution (e.g., dilute HCl) to remove excess base, a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid chloride, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield Fenhexamid.

Reaction Step Starting Materials Product Reported Yield Reference
Amidation1-Methylcyclohexanoyl chloride, 2,3-dichloro-4-hydroxyanilineFenhexamid>90%ChemicalBook

Mechanism of Action: Inhibition of Sterol Biosynthesis

Fenhexamid's fungicidal activity stems from its ability to inhibit the C3-keto reductase enzyme, which is involved in the C4-demethylation step of sterol biosynthesis in fungi. Sterols are essential components of fungal cell membranes, and their disruption leads to impaired membrane function and ultimately cell death.

G Sterol_Biosynthesis Fungal Sterol Biosynthesis Pathway C4_Demethylation C4-Demethylation Step Sterol_Biosynthesis->C4_Demethylation C3_Keto_Reductase 3-Keto Reductase Enzyme C4_Demethylation->C3_Keto_Reductase Disrupted_Membrane Disrupted Fungal Cell Membrane C3_Keto_Reductase->Disrupted_Membrane Leads to Fenhexamid Fenhexamid Fenhexamid->Inhibition Inhibition->C3_Keto_Reductase Inhibits Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

References

Application Notes and Protocols for the Quantification of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule featuring both a methyl ester and a primary alcohol functional group attached to a cyclohexane ring. This unique structure makes it a valuable building block in organic synthesis, particularly as a key precursor in the manufacturing of pharmaceutical agents such as tranexamic acid derivatives.[1] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and purity of the final active pharmaceutical ingredient (API). Therefore, robust and accurate analytical methods for the quantification of this compound are essential for quality control in research and manufacturing environments.

This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Methods Overview

The choice of analytical method for quantifying this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the need for simultaneous analysis of related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. Due to its high separation efficiency and the definitive identification capabilities of mass spectrometry, GC-MS is a suitable method for the quantification of this compound, especially for assessing purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of a broad range of compounds. When coupled with a UV detector, it offers a robust method for routine analysis. For higher sensitivity and specificity, particularly in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, enabling accurate concentration determination against a certified internal standard.

Quantitative Data Summary

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Quantitative NMR (¹H qNMR)
Linearity (r²) > 0.99> 0.99Not Applicable (Direct Quantification)
Limit of Detection (LOD) Low ng/mL to pg/mL rangeng/mL range (MS), low µg/mL range (UV)Dependent on concentration and instrument
Limit of Quantification (LOQ) ng/mL rangeHigh ng/mL to low µg/mL rangeDependent on concentration and instrument
Accuracy (% Recovery) 95 - 105%98 - 102%98 - 102%
Precision (%RSD) < 5%< 3%< 2%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Proposed)

This protocol is based on established methods for the analysis of similar methyl esters of cyclohexanecarboxylic acids.

a. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. If the sample contains particulate matter, it should be filtered through a 0.22 µm syringe filter.

  • Internal Standard: For improved accuracy, an internal standard (e.g., a structurally similar, non-interfering compound) can be added to all standards and samples at a constant concentration.

b. GC-MS Instrumental Parameters:

ParameterRecommended Setting
GC Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

  • Quantify the analyte in the samples by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol (Proposed)

This protocol is adapted from methods for related carboxylic acid esters.

a. Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Calibration Standards: Create a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

b. HPLC Instrumental Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water and a suitable organic solvent (e.g., acetonitrile or methanol) with an optional acid modifier (e.g., 0.1% formic acid).
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Protocol (Proposed)

This protocol provides a general framework for qNMR analysis.

a. Sample Preparation:

  • Internal Standard Selection: Choose a suitable, high-purity internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample and Standard Weighing: Accurately weigh a precise amount of the this compound sample and the internal standard into a clean vial.

  • Dissolution: Dissolve the weighed sample and internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Transfer an appropriate volume of the solution into an NMR tube.

b. NMR Instrumental Parameters:

ParameterRecommended Setting
Spectrometer 400 MHz or higher field strength
Pulse Sequence Standard 1D proton experiment
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the signals of interest
Number of Scans Sufficient to achieve a high signal-to-noise ratio (>250:1 for <1% integration error)

c. Data Analysis:

  • Signal Integration: Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the methylene protons of the hydroxymethyl group, expected around 3.5 ppm) and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Reception dissolution Dissolution in Solvent sample->dissolution filtration Filtration (if needed) dissolution->filtration standard_add Internal Standard Addition filtration->standard_add vialing Transfer to Autosampler Vial standard_add->vialing injection Injection into Instrument (GC/HPLC) vialing->injection separation Chromatographic Separation injection->separation detection Detection (MS/UV) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: General workflow for chromatographic quantification.

qnmr_workflow cluster_qnmr_prep qNMR Sample Preparation cluster_qnmr_acq NMR Data Acquisition cluster_qnmr_proc Data Processing and Calculation weigh_analyte Accurate Weighing of Analyte dissolve Dissolution in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurate Weighing of Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquisition 1D ¹H NMR Spectrum Acquisition transfer->acquisition phasing Phasing and Baseline Correction acquisition->phasing integration Signal Integration phasing->integration calculation Purity/Concentration Calculation integration->calculation result Final Result calculation->result

Caption: Workflow for quantification by qNMR.

References

Application Notes and Protocols for the Derivatization of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a versatile bifunctional molecule containing both a primary alcohol and a methyl ester. This structure makes it a valuable starting material for the synthesis of a variety of more complex molecules, particularly in the field of drug discovery and development. The ability to selectively modify the hydroxyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

This document provides detailed protocols for several key derivatization reactions of the hydroxyl group of this compound, including oxidation, esterification, etherification, and conversion to a sulfonate ester for subsequent nucleophilic substitution. Each protocol is accompanied by a summary of expected quantitative data and a visual representation of the workflow.

Strategic Derivatization Pathways

The derivatization of this compound can be approached through several strategic pathways, each yielding a different class of compounds with distinct physicochemical properties and potential biological activities. The primary alcohol can be oxidized to an aldehyde, a key functional group for reductive amination and olefination reactions. Esterification and etherification of the alcohol introduce lipophilic or other functional moieties. Conversion to a tosylate provides an excellent leaving group for the introduction of a wide range of nucleophiles.

G cluster_start Starting Material cluster_derivatives Derivatization Products cluster_further_reactions Further Reactions start This compound aldehyde Methyl 4-formylcyclohexanecarboxylate start->aldehyde Oxidation (Swern) ester Ester Derivative (e.g., Benzoate) start->ester Esterification (Acyl Chloride) ether Ether Derivative (e.g., Benzyl Ether) start->ether Etherification (Williamson) tosylate Tosylate Derivative start->tosylate Tosylation reductive_amination Reductive Amination aldehyde->reductive_amination Further Functionalization nucleophilic_substitution Nucleophilic Substitution tosylate->nucleophilic_substitution Introduction of Nucleophiles

Caption: Derivatization pathways of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described derivatization reactions. Yields and purity are dependent on the specific reaction conditions and purification methods employed.

Derivatization ReactionProductTypical Yield (%)Typical Purity (%)Key Advantages
Swern OxidationMethyl 4-formylcyclohexanecarboxylate85-95>95Mild conditions, avoids over-oxidation to the carboxylic acid.[1]
Esterification (Benzoyl Chloride)Methyl 4-((benzoyloxy)methyl)cyclohexanecarboxylate90-98>98High yielding, utilizes readily available reagents.
Williamson Ether Synthesis (Benzyl Bromide)Methyl 4-((benzyloxy)methyl)cyclohexanecarboxylate70-85>95Forms stable ether linkage, broad scope of alkyl halides can be used.
TosylationMethyl 4-(((4-methylphenyl)sulfonyl)oxy)methyl)cyclohexanecarboxylate80-95>97Creates an excellent leaving group for SN2 reactions.[2]
Mitsunobu Reaction (Benzoic Acid)Methyl 4-((benzoyloxy)methyl)cyclohexanecarboxylate70-90>95Mild conditions, proceeds with inversion of stereochemistry if applicable.[3][4]

Experimental Protocols

Swern Oxidation to Methyl 4-formylcyclohexanecarboxylate

This protocol describes the oxidation of the primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[1]

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq.) to the cooled DCM.

  • In a separate flask, prepare a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution at -78 °C. Stir for 15 minutes.

  • Prepare a solution of this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Slowly add anhydrous triethylamine (5.0 eq.) to the reaction mixture at -78 °C. The formation of a white precipitate (triethylammonium chloride) will be observed. Stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by flash column chromatography on silica gel.

G start Start reagents Prepare Reagents - Oxalyl Chloride in DCM - DMSO in DCM - Starting Material in DCM start->reagents setup Reaction Setup - Flame-dried flask - Inert atmosphere - Cool to -78 °C reagents->setup activation Activation of DMSO - Add oxalyl chloride - Add DMSO solution - Stir for 15 min setup->activation addition Addition of Alcohol - Add starting material solution - Stir for 30 min activation->addition base Addition of Base - Add triethylamine - Stir for 30 min addition->base workup Workup - Warm to RT - Quench with water - Extract with DCM - Wash and dry base->workup purification Purification - Concentrate crude product - Flash column chromatography workup->purification end End purification->end

Caption: Experimental workflow for the Swern oxidation.

Esterification with Benzoyl Chloride

This protocol details the formation of a benzoate ester using benzoyl chloride in the presence of a base.

Materials:

  • This compound

  • Benzoyl chloride

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography or recrystallization.

Williamson Ether Synthesis with Benzyl Bromide

This protocol describes the synthesis of a benzyl ether via the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated ammonium chloride solution

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq.) to the THF.

  • Prepare a solution of this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Tosylation of the Hydroxymethyl Group

This protocol details the conversion of the primary alcohol to a tosylate, a versatile intermediate for nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine in a round-bottom flask and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude tosylate can be purified by recrystallization or flash column chromatography.

G cluster_input Inputs cluster_process General Experimental Workflow cluster_output Output start_mol This compound reaction Reaction - Combine reactants under inert atmosphere - Control temperature - Monitor by TLC start_mol->reaction reagent Derivatization Reagent (e.g., TsCl, Benzoyl Chloride) reagent->reaction base Base (e.g., Pyridine, TEA, NaH) base->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction workup Workup - Quench reaction - Liquid-liquid extraction - Wash organic phase reaction->workup purification Purification - Dry and concentrate - Column chromatography or recrystallization workup->purification product Purified Derivative purification->product

Caption: General experimental workflow for derivatization.

Mitsunobu Reaction with Benzoic Acid

This protocol describes the esterification of the primary alcohol with benzoic acid under Mitsunobu conditions, which typically proceeds with inversion of configuration at a stereocenter.[3][4]

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Conclusion

The protocols provided herein offer a range of reliable methods for the derivatization of this compound. The choice of method will depend on the desired final product and the compatibility of the reagents with other functional groups that may be present in more complex substrates. These derivatization strategies are fundamental tools for medicinal chemists and drug development professionals in the synthesis of novel compounds for biological evaluation. Careful execution of these protocols, with attention to anhydrous conditions and reaction monitoring, will facilitate the successful synthesis of a diverse library of derivatives from this versatile starting material.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate from its synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are the expected byproducts?

A1: this compound is primarily synthesized through two main routes:

  • Hydrogenation of Methyl 4-(hydroxymethyl)benzoate: This is a common laboratory and industrial method.

  • Hydrolysis of a diester byproduct from 1,4-cyclohexanedimethanol production: This route utilizes a byproduct from another industrial process.[1]

The most significant byproduct, particularly from the second route and as a result of side reactions in the first, is the diester 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate . Other potential impurities can include unreacted starting materials or over-reduction products.

Q2: What are the recommended purification methods for this compound?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. The three most effective methods are:

  • Column Chromatography: Ideal for small to medium scale purification to achieve high purity.

  • Vacuum Distillation: Suitable for medium to large scale purification, especially for removing less volatile impurities.

  • Recrystallization: Can be effective if a suitable solvent system is found and the product is a solid at room temperature.[2][3]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Weight 172.22 g/mol [4][5]
Boiling Point 250.7 ± 13.0 °C at 760 mmHg[6]
Appearance Colorless to pale-yellow solid or liquid[4]
Purity (Commercial) 95%[4]

Troubleshooting Guides

Column Chromatography Purification

Problem: Poor separation of this compound from the diester byproduct.

Solution:

  • Optimize the Solvent System: The polarity of the eluent is critical for good separation. A gradient elution is recommended.

    • Starting Point: Begin with a non-polar solvent system and gradually increase the polarity. A good starting gradient is from 100% hexanes to a 3:2 mixture of hexanes:ethyl acetate.[7]

    • TLC Analysis: Before running the column, test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation.

  • Sample Loading: Proper sample loading is essential to prevent band broadening.

    • Dry Loading: For best results, adsorb the crude product onto a small amount of silica gel or celite and load it onto the column as a dry powder.

Experimental Protocol: Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading (Dry):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or celite to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry sample to the top of the silica bed.

  • Elution:

    • Begin elution with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent according to the pre-determined gradient.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

DOT Script for Column Chromatography Workflow:

ColumnChromatography cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Steps prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column dry_load Dry Load onto Column dissolve_sample Dissolve Crude Product adsorb_silica Adsorb on Silica/Celite dissolve_sample->adsorb_silica adsorb_silica->dry_load start_elution Start Elution (Low Polarity) gradient_elution Apply Gradient start_elution->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis Analyze by TLC collect_fractions->tlc_analysis tlc_analysis->collect_fractions Continue combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Separation Complete evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent DistillationTroubleshooting start Distillation Issue: Product Decomposition check_temp Is distillation temperature too high? start->check_temp check_pressure Is the vacuum pressure adequate? check_temp->check_pressure Yes check_temp->check_pressure No solution_vacuum Increase vacuum (lower pressure) to reduce boiling point. check_temp->solution_vacuum Yes check_pressure->solution_vacuum No solution_apparatus Use a short path distillation apparatus to minimize residence time. check_pressure->solution_apparatus Yes RecrystallizationSolventSelection start Start: Find Recrystallization Solvent test_single Test single solvents (e.g., Methanol, Ethyl Acetate) start->test_single single_works Does it dissolve hot and crystallize cold? test_single->single_works use_single Use single solvent. single_works->use_single Yes test_pair Test solvent pairs (e.g., Ethyl Acetate/Hexanes) single_works->test_pair No pair_works Does it dissolve in good solvent and precipitate with poor solvent? test_pair->pair_works use_pair Use solvent pair. pair_works->use_pair Yes no_luck Consider other purification methods. pair_works->no_luck No

References

Optimizing reaction conditions for the synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The three main synthetic routes are:

  • Catalytic Hydrogenation: This involves the reduction of an aromatic precursor, typically methyl 4-(hydroxymethyl)benzoate, using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[1]

  • Fischer Esterification: This is the acid-catalyzed esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol.[1] To drive the reaction towards the product, an excess of methanol is often used, or water is removed as it is formed.

  • Reduction of a Carbonyl Precursor: This route involves the reduction of a ketone or aldehyde on the cyclohexane ring, followed by esterification. For example, the reduction of methyl 4-oxocyclohexanecarboxylate using a reducing agent like sodium borohydride (NaBH₄).

Q2: How can I separate the cis and trans isomers of this compound?

A2: Separation of cis and trans isomers can be challenging due to their similar physical properties. The most effective methods are chromatographic:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the isomers. Method development is crucial to achieve baseline separation.

  • Gas Chromatography (GC): A capillary column with a polar stationary phase can effectively separate the more volatile isomers.

Q3: What are the expected spectroscopic signatures for this compound?

A3:

  • ¹H NMR: Expect signals for the methoxy group protons (-OCH₃) as a singlet, protons of the hydroxymethyl group (-CH₂OH), and the protons on the cyclohexane ring. The chemical shifts and coupling constants of the cyclohexane protons can help in determining the cis/trans stereochemistry.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbon of the methoxy group, the carbon of the hydroxymethyl group, and the carbons of the cyclohexane ring.

  • IR: Look for characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and C-O stretches.

  • MS: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an ester and an alcohol.

Troubleshooting Guides

Route 1: Catalytic Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

Problem 1: Low or no conversion of the starting material.

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of catalyst. Ensure the catalyst has been stored properly under an inert atmosphere. For stubborn reactions, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2]
Catalyst Poisoning Ensure the starting material and solvent are free from impurities, especially sulfur or nitrogen compounds, which can poison the catalyst. Purify the starting material if necessary.[2]
Insufficient Hydrogen Pressure Increase the hydrogen pressure. While some hydrogenations can be performed with a balloon of hydrogen, others may require a Parr shaker or an autoclave to achieve higher pressures (10-50 bar).[1]
Poor Mass Transfer Ensure vigorous stirring to facilitate the transport of hydrogen gas to the catalyst surface. Use a flask with a large surface area for the solvent.[2]

Problem 2: Incomplete reduction of the aromatic ring.

Potential CauseRecommended Solution
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions. Typical temperatures range from 80-120°C.[1]
Catalyst Deactivation The catalyst may deactivate over time. Add a fresh portion of the catalyst to the reaction mixture.

Problem 3: Reduction of the ester group.

Potential CauseRecommended Solution
Harsh Reaction Conditions Use milder reaction conditions. Lower the hydrogen pressure and/or temperature. Copper chromite is a catalyst known for reducing esters to alcohols, so avoid catalysts that promote this side reaction if only ring hydrogenation is desired.[3]
Incorrect Catalyst Choice Use a catalyst that is selective for aromatic ring hydrogenation over ester reduction, such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃).
Route 2: Fischer Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid

Problem 1: Low yield of the ester.

Potential CauseRecommended Solution
Equilibrium Not Shifted Towards Products Use a large excess of methanol (can be used as the solvent) to drive the equilibrium. Alternatively, remove the water formed during the reaction using a Dean-Stark trap or by adding a drying agent like molecular sieves.
Insufficient Catalyst Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used.
Steric Hindrance While not a major issue for this substrate, highly substituted carboxylic acids or alcohols can slow down the reaction rate.[4]

Problem 2: Formation of byproducts.

Potential CauseRecommended Solution
Dehydration of the alcohol At high temperatures, the hydroxymethyl group could potentially undergo dehydration. Maintain a moderate reaction temperature (refluxing methanol is generally sufficient).
Formation of an ether Under strongly acidic conditions and high temperatures, intermolecular ether formation from the hydroxymethyl group is a possibility. Use the minimum necessary amount of acid catalyst and avoid excessive heating.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterCatalytic HydrogenationFischer Esterification
Starting Material Methyl 4-(hydroxymethyl)benzoate4-(hydroxymethyl)cyclohexanecarboxylic acid
Key Reagents H₂, Pd/C or Raney NiMethanol, H₂SO₄ or p-TsOH
Typical Temperature 80 - 120 °C[1]Reflux (approx. 65 °C for methanol)
Typical Pressure 10 - 50 bar[1]Atmospheric
Advantages High atom economy, often clean reactions.Milder conditions, no high-pressure equipment needed.
Disadvantages Requires high-pressure equipment, potential for catalyst poisoning, and over-reduction.Equilibrium reaction requires driving to completion, potential for acid-catalyzed side reactions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 4-(hydroxymethyl)benzoate
  • Reaction Setup: In a high-pressure reactor (e.g., Parr shaker), add methyl 4-(hydroxymethyl)benzoate (1 equivalent).

  • Add a suitable solvent such as ethanol or tetrahydrofuran (THF).[1]

  • Carefully add 5-10 wt% of Palladium on carbon (Pd/C) catalyst.[1]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 10-50 bar.[1]

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.[1]

  • Maintain these conditions for 12-24 hours, monitoring the hydrogen uptake.[1]

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Fischer Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(hydroxymethyl)cyclohexanecarboxylic acid (1 equivalent).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_hydrogenation Route 1: Catalytic Hydrogenation cluster_esterification Route 2: Fischer Esterification start_H Methyl 4-(hydroxymethyl)benzoate react_H H2, Pd/C 80-120°C, 10-50 bar start_H->react_H workup_H Filtration react_H->workup_H purify_H Purification workup_H->purify_H product_H This compound purify_H->product_H start_E 4-(hydroxymethyl)cyclohexanecarboxylic acid react_E Methanol, H2SO4 Reflux start_E->react_E workup_E Extraction & Neutralization react_E->workup_E purify_E Purification workup_E->purify_E product_E This compound purify_E->product_E

Caption: Synthetic workflows for this compound.

troubleshooting_hydrogenation problem Low Conversion in Hydrogenation cause1 Inactive Catalyst problem->cause1 cause2 Catalyst Poisoning problem->cause2 cause3 Low H2 Pressure problem->cause3 solution1 Use fresh catalyst Try Pearlman's catalyst cause1->solution1 solution2 Purify starting material cause2->solution2 solution3 Increase H2 pressure cause3->solution3

Caption: Troubleshooting logic for low conversion in catalytic hydrogenation.

troubleshooting_esterification problem Low Yield in Esterification cause1 Equilibrium not shifted problem->cause1 cause2 Insufficient Catalyst problem->cause2 solution1 Use excess methanol Remove water (Dean-Stark) cause1->solution1 solution2 Increase acid catalyst amount cause2->solution2

Caption: Troubleshooting logic for low yield in Fischer esterification.

References

Preventing side reactions during the polymerization of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Troubleshooting Guides

Issue 1: Discoloration (Yellowing or Browning) of the Final Polymer

Description: The polyester product exhibits an undesirable yellow or brown tint, which can compromise its aesthetic and optical properties.

Possible Causes & Solutions:

CauseSolution
Thermal Degradation Prolonged exposure to high temperatures during polymerization can lead to the breakdown of polymer chains and the formation of colored byproducts. Optimize reaction temperature and time, avoiding unnecessarily high temperatures, especially during the final polycondensation stage. A typical temperature range for the polycondensation of aliphatic polyesters is 220-240°C.[1]
Oxidation The presence of oxygen at elevated temperatures can cause oxidative degradation, leading to the formation of chromophores.[1] Conduct the entire polymerization process under a continuous purge of a high-purity inert gas like nitrogen or argon.[1]
Catalyst-Induced Discoloration Certain catalysts, particularly some titanium-based catalysts, can contribute to yellowing. Consider using a different catalyst system, such as a tin-based catalyst like monobutyltin oxide, which may reduce discoloration.[2] Organotitanium catalysts are also available that are designed to produce polyesters with lower color formation.[3]
Monomer Impurities Impurities in the this compound monomer can act as initiators for discoloration. Ensure high-purity monomers are used for the polymerization reaction.[1]
Issue 2: Gel Formation or Cross-Linking in the Reactor

Description: The viscosity of the reaction mixture increases uncontrollably, leading to the formation of an insoluble gel. This can halt the polymerization process and make the product unusable.

Possible Causes & Solutions:

CauseSolution
Uncontrolled High Temperatures Excessive temperatures can promote side reactions that lead to branching and cross-linking. Carefully control the reaction temperature throughout the process.
Presence of Multifunctional Impurities Impurities with more than two reactive functional groups in the monomer or starting materials can act as cross-linking agents. Ensure the purity of all reactants.
Inappropriate Catalyst Choice Some catalysts may promote side reactions leading to gelation, especially with certain monomers.[4] For monomers prone to side reactions, a careful selection of the catalyst is crucial. For instance, in the polymerization of itaconic acid, the choice of catalyst was found to have a crucial influence on preventing gelation.[4][5]
Issue 3: Low Molecular Weight of the Final Polymer

Description: The resulting polyester has a low molecular weight, leading to poor mechanical properties.

Possible Causes & Solutions:

CauseSolution
Inefficient Removal of Byproducts In polycondensation, the removal of the small molecule byproduct (methanol in this case) is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymer.[6] Ensure a high vacuum is applied during the final stages of polymerization and that the reactor design allows for efficient surface renewal of the polymer melt.
Incorrect Monomer Stoichiometry An imbalance in the ratio of hydroxyl and methyl ester functional groups can limit the chain growth. Since this compound is an AB-type monomer, this is less of an issue unless co-monomers are used. If using co-monomers, ensure precise measurement of each reactant.
Presence of Monofunctional Impurities Monofunctional impurities will act as chain terminators, limiting the final molecular weight. Use high-purity monomers.
Insufficient Reaction Time or Temperature The polymerization may not have proceeded to a high enough conversion to achieve a high molecular weight. Optimize the reaction time and temperature profile for the polycondensation stage.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider during the polymerization of this compound?

A1: The main side reactions include:

  • Thermal Degradation: At high temperatures, the polyester chains can break down, leading to discoloration and a decrease in molecular weight.

  • Oxidation: If oxygen is present in the reactor, it can lead to oxidative degradation and the formation of colored impurities.[1]

  • Cis-Trans Isomerization: The cyclohexane ring in the monomer can undergo isomerization from the trans to the cis form at high temperatures, which can affect the polymer's crystallinity and thermal properties. Carboxylic acid end groups can catalyze this isomerization.[5]

  • Intramolecular Cyclization: This can lead to the formation of cyclic esters, which limits the growth of the polymer chain. This is more likely to occur at high dilutions, so bulk polymerization is often preferred.[3]

  • Transesterification: This is the desired reaction for polymerization but can also lead to changes in the polymer architecture if not properly controlled, especially in the presence of certain catalysts.[6]

Q2: How does the cis/trans isomer ratio of the cyclohexane ring affect the final polymer properties?

A2: The stereochemistry of the cyclohexane ring significantly influences the polymer's properties. An increase in the trans isomer content generally leads to a more linear and rigid polymer chain, resulting in higher crystallinity, a higher glass transition temperature (Tg), and a higher melting temperature (Tm).[7][8] Conversely, a higher cis isomer content introduces kinks in the polymer chain, leading to a more amorphous polymer with a lower Tg and Tm.[8] Isomerization towards the thermodynamically stable cis-trans ratio can occur during polymerization at high temperatures.[5]

Q3: What type of catalyst is recommended for the polymerization of this compound?

A3: Titanium-based catalysts, such as titanium tetrabutoxide (TBT) or other organotitanium compounds, are commonly used for the polycondensation of cycloaliphatic polyesters.[5][9] They are effective in promoting both the transesterification and polycondensation reactions.[3] However, the choice of catalyst can influence side reactions like discoloration.[2] Therefore, optimizing the catalyst concentration is important. Tin-based catalysts are also an option and may lead to less coloration.[2]

Q4: What is a typical temperature profile for the melt polycondensation of this monomer?

A4: A two-stage temperature profile is typically employed.

  • Transesterification Stage: The initial stage is carried out at a lower temperature, typically around 180-220°C, under an inert atmosphere to facilitate the transesterification reaction and the removal of methanol.

  • Polycondensation Stage: The temperature is then gradually increased to 240-280°C, and a high vacuum is applied to remove the remaining methanol and drive the polymerization to achieve a high molecular weight.[10][11] It is important to control the temperature to minimize thermal degradation and cis-trans isomerization.[5]

Q5: How can I minimize the discoloration of my polyester?

A5: To minimize discoloration, you should:

  • Use high-purity monomers.[1]

  • Maintain a strict inert atmosphere (nitrogen or argon) throughout the polymerization process to prevent oxidation.[1]

  • Optimize the reaction temperature and time to avoid excessive thermal stress on the polymer.[1]

  • Consider using antioxidants to inhibit oxidative degradation.

  • Select a catalyst that is known to produce polymers with low color.[2]

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol describes a general procedure for the synthesis of poly(this compound) via a two-step melt polycondensation.

Materials:

  • This compound (high purity)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, a condenser, and a vacuum connection.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

  • Charging the Reactor: Charge the reactor with this compound and the catalyst (e.g., 100-300 ppm of TBT relative to the monomer).

  • Inerting the System: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas during the first stage.

  • Transesterification:

    • Heat the reactor to 180-220°C with constant stirring.

    • Methanol will start to distill off as the transesterification reaction proceeds.

    • Continue this stage until the distillation of methanol ceases (typically 2-4 hours).

  • Polycondensation:

    • Gradually increase the temperature to 240-260°C.

    • Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mbar.

    • The viscosity of the reaction mixture will increase significantly during this stage. The stirrer speed may need to be adjusted.

    • Continue the reaction under high vacuum for 2-4 hours or until the desired melt viscosity (and thus molecular weight) is achieved.

  • Product Recovery:

    • Break the vacuum with the inert gas.

    • Extrude the molten polymer from the reactor into a water bath to cool and solidify.

    • The solidified polymer can then be pelletized or ground for further analysis.

Visualizations

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization Monomer_Purification Monomer Purification Reactor_Setup Reactor Setup & Inerting Monomer_Purification->Reactor_Setup Transesterification Transesterification (180-220°C, N2 atm) Reactor_Setup->Transesterification Polycondensation Polycondensation (240-260°C, High Vacuum) Transesterification->Polycondensation Polymer_Extrusion Polymer Extrusion & Cooling Polycondensation->Polymer_Extrusion Analysis Characterization (MW, Color, Thermal Properties) Polymer_Extrusion->Analysis

Caption: Experimental workflow for the synthesis of polyester from this compound.

Side_Reactions High_Temperature High Reaction Temperature (>260°C) Thermal_Degradation Thermal Degradation (Discoloration, Low MW) High_Temperature->Thermal_Degradation Isomerization Cis-Trans Isomerization (Altered Crystallinity) High_Temperature->Isomerization Oxygen_Presence Presence of Oxygen Oxidation Oxidation (Discoloration) Oxygen_Presence->Oxidation Catalyst_Choice Inappropriate Catalyst Catalyst_Choice->Thermal_Degradation Gelation Gelation / Cross-linking Catalyst_Choice->Gelation Impurities Monomer Impurities Impurities->Oxidation Impurities->Gelation Troubleshooting_Logic Problem Problem Identified Discoloration Low Molecular Weight Gelation Discoloration Discoloration Check Temperature Profile Check Inert Atmosphere Evaluate Catalyst Check Monomer Purity Problem:p->Discoloration:d Low_MW Low Molecular Weight Check Vacuum Level Check Reaction Time Check Monomer Purity Problem:p->Low_MW:lmw Gelation Gelation Check Temperature Control Check Monomer Purity Evaluate Catalyst Problem:p->Gelation:g

References

Troubleshooting low yield in the synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The following question-and-answer format addresses common issues and offers potential solutions for three primary synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: Fischer Esterification of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Question 1: My Fischer esterification reaction is resulting in a low yield of the desired ester. What are the potential causes and how can I improve the yield?

Answer: Low yields in Fischer esterification are commonly due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1][2] To drive the reaction forward and improve the yield, consider the following strategies:

  • Water Removal: Actively remove water as it forms. This can be achieved by:

    • Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[1][2]

    • Adding a dehydrating agent, such as molecular sieves (4Å), to the reaction mixture.[1][2]

  • Use of Excess Reactant: Employing a large excess of methanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1] Often, methanol can be used as the reaction solvent itself.

  • Catalyst Activity: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used.[1][2] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the alcohol.[1][3]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature (typically reflux) to reach equilibrium. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Question 2: I am observing the formation of a significant amount of side products in my esterification reaction. What could they be and how can I minimize them?

Answer: While the Fischer esterification is generally a clean reaction, side products can arise, especially under harsh conditions. Potential side reactions include:

  • Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, especially if oxidizing agents are present as impurities.

  • Dehydration: At very high temperatures with a strong acid, dehydration of the alcohol could potentially occur.

To minimize side products:

  • Use pure starting materials and anhydrous solvents.

  • Maintain careful temperature control and avoid excessive heating.

  • Ensure an inert atmosphere if there is a risk of oxidation.

Route 2: Reduction of Methyl 4-oxocyclohexanecarboxylate

Question 3: My reduction of methyl 4-oxocyclohexanecarboxylate with sodium borohydride (NaBH₄) is incomplete, leading to a low yield of the desired alcohol. What could be the issue?

Answer: Incomplete reduction with NaBH₄ can be due to several factors:

  • Insufficient Reducing Agent: Ensure at least a stoichiometric amount of NaBH₄ is used. It is common to use a slight excess to ensure the reaction goes to completion.

  • Reaction Temperature: While NaBH₄ reductions are often performed at low temperatures (e.g., 0 °C) to improve selectivity, the reaction may be too slow.[4] Allowing the reaction to warm to room temperature and stirring for a longer duration can improve the conversion.[4]

  • Purity of NaBH₄: The reagent can degrade over time, especially if exposed to moisture. Use fresh, high-quality NaBH₄.

  • Solvent: Methanol is a common solvent for this reduction.[4] Ensure it is of sufficient purity.

Question 4: Can the ester group be reduced by NaBH₄ in this reaction?

Answer: Sodium borohydride is a mild reducing agent and is generally selective for the reduction of aldehydes and ketones over esters.[5] Therefore, under standard conditions, the methyl ester group in methyl 4-oxocyclohexanecarboxylate should not be reduced by NaBH₄.[5] If reduction of the ester is observed, it may indicate the use of a much stronger reducing agent or contamination.

Route 3: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

Question 5: The catalytic hydrogenation of methyl 4-(hydroxymethyl)benzoate is giving a low yield and some byproducts. How can I optimize this reaction?

Answer: Low yields in the hydrogenation of aromatic rings can be attributed to catalyst issues and suboptimal reaction conditions.

  • Catalyst Activity and Selection:

    • The choice of catalyst is crucial. Common catalysts include palladium on carbon (Pd/C) and Raney nickel. Manganese-based catalysts have also been explored.[6]

    • Catalyst deactivation can occur due to impurities in the starting material or solvent. Ensure high-purity substrates.

    • The catalyst loading should be optimized; typically 5-10 wt% is used.

  • Reaction Conditions:

    • Hydrogen Pressure: High hydrogen pressure (10–50 bar) is often required for the saturation of the benzene ring.

    • Temperature: The reaction temperature needs to be carefully controlled (typically 80–120°C). Higher temperatures can lead to side reactions like hydrogenolysis.[6]

    • Solvent: Solvents like ethanol or THF are commonly used. The choice of solvent can influence the reaction rate and selectivity.

  • Side Products: A potential side product is toluene, formed through the hydrogenolysis of the hydroxymethyl group. Optimizing the catalyst and reaction conditions can minimize its formation.[6]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Reference
Fischer Esterification4-(Hydroxymethyl)cyclohexanecarboxylic acidMethanol, H₂SO₄70–85[7]
Ketone ReductionMethyl 4-oxocyclohexanecarboxylateNaBH₄, Methanol75[4]
Aromatic HydrogenationMethyl 4-(hydroxymethyl)benzoateH₂, Pd/CVariable[7]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid

  • To a stirred suspension of 4-hydroxycyclohexane-1-carboxylic acid (1.0 eq) in methanol (used as both reactant and solvent), add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and stir for 5-16 hours. Monitor the reaction progress by TLC.

  • After the consumption of the starting material, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Reduction of Methyl 4-oxocyclohexanecarboxylate with NaBH₄

  • Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-14 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the product by column chromatography on silica gel.[4]

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Fischer Esterification cluster_route2 Route 2: Ketone Reduction cluster_route3 Route 3: Aromatic Hydrogenation A 4-(Hydroxymethyl)cyclohexanecarboxylic Acid B This compound A->B  Methanol, H+ catalyst   C Methyl 4-oxocyclohexanecarboxylate D This compound C->D  NaBH4, Methanol   E Methyl 4-(hydroxymethyl)benzoate F This compound E->F  H2, Catalyst (e.g., Pd/C)  

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No modify_workup Modify Workup/Purification side_products->modify_workup Yes optimize_purification Optimize Purification incomplete_reaction->optimize_purification No adjust_conditions Adjust Reaction Conditions incomplete_reaction->adjust_conditions Yes end Improved Yield optimize_purification->end adjust_conditions->end modify_workup->end

Caption: General troubleshooting workflow for low-yield chemical synthesis.

Logical_Relationships cluster_causes Potential Causes of Low Yield cluster_solutions Solutions cause1 Equilibrium Not Shifted (Fischer Esterification) solution1 Remove Water (Dean-Stark) Use Excess Alcohol cause1:f1->solution1 cause2 Incomplete Reduction (Ketone Reduction) solution2 Increase Reaction Time/Temp Use Fresh NaBH4 cause2:f1->solution2 cause3 Catalyst Deactivation (Hydrogenation) solution3 Use Pure Substrates Optimize Catalyst Loading cause3:f1->solution3 cause4 Side Reactions (All Routes) solution4 Control Temperature Use Anhydrous Conditions cause4:f1->solution4

Caption: Logical relationships between causes of low yield and their solutions.

References

Challenges in the scale-up production of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two main industrial and laboratory-scale methods are:

  • Hydrogenation of Methyl 4-(hydroxymethyl)benzoate: This involves the catalytic hydrogenation of the aromatic ring of the benzoate precursor. Common catalysts include palladium on carbon (Pd/C) or Raney nickel.[1] This method can be challenging due to the high pressures and temperatures required, as well as the potential for side reactions.[1]

  • Fischer Esterification of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid: This is a direct esterification of the corresponding carboxylic acid with methanol, catalyzed by a strong acid like sulfuric acid. To drive the reaction to completion, it is common to use a large excess of methanol or to remove the water that is formed.

Q2: What are the most significant challenges when scaling up the hydrogenation process?

A2: Key challenges include:

  • Heat Management: Hydrogenation reactions are highly exothermic, and the risk of a thermal runaway increases with scale due to the decreased surface-area-to-volume ratio, which limits efficient heat removal.

  • Mass Transfer: Ensuring efficient contact between hydrogen gas, the liquid substrate, and the solid catalyst is critical and becomes more complex in larger reactors. Inadequate mixing can lead to localized "hot spots" and inconsistent reaction rates.

  • Catalyst Handling: Hydrogenation catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after use, posing a fire hazard if not handled under an inert atmosphere.[2][3] Catalyst filtration and recovery at a large scale also present logistical challenges.

Q3: What are common impurities, and how can they be minimized?

A3: Common impurities can include:

  • Unreacted Starting Material: In both hydrogenation and esterification, incomplete reactions can leave starting materials in the product. Optimizing reaction time, temperature, and catalyst loading can minimize this.

  • Over-hydrogenation Products: In the hydrogenation of the aromatic precursor, over-reduction can lead to the formation of by-products. Careful selection of catalyst and reaction conditions is crucial.

  • Byproducts from Side Reactions: In esterification, impurities can arise from side reactions of the alcohol or carboxylic acid. In hydrogenation, side reactions can be promoted by excessive temperatures.

  • Solvent Residues: Residual solvents from the reaction or purification steps can be present.

Q4: What analytical methods are recommended for purity assessment?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.

Troubleshooting Guides

Hydrogenation of Methyl 4-(hydroxymethyl)benzoate
Symptom Possible Cause Diagnostic Steps Suggested Solution
Low or No Conversion Inactive catalystTest the catalyst on a small-scale reaction with a known substrate.Use a fresh batch of catalyst. Ensure proper storage and handling to prevent deactivation.
Insufficient hydrogen pressureCheck for leaks in the reactor system. Verify the pressure gauge is functioning correctly.Repair any leaks. Ensure the hydrogen source is adequate and the pressure is maintained throughout the reaction.
Poor mass transferObserve the mixing in the reactor. In a glass reactor, look for catalyst settling.Increase the agitation speed. Consider a different impeller design for better gas dispersion and solid suspension.
Temperature Runaway/ Exotherm Inadequate coolingMonitor the temperature difference between the reactor and the cooling jacket.Reduce the rate of hydrogen addition. Improve the efficiency of the cooling system (e.g., use a colder coolant, increase flow rate). Consider a semi-batch process where the substrate is added gradually.
High catalyst loadingReview the reaction protocol and calculations for catalyst amount.Reduce the catalyst loading. Perform a risk assessment to determine the safe operating limits.
Low Selectivity (Presence of Byproducts) Reaction temperature too highAnalyze the temperature profile of the reaction.Optimize the reaction temperature to favor the desired product. Improve temperature control in the reactor.
Incorrect catalyst choiceReview the literature for catalysts with higher selectivity for this transformation.Screen different catalysts (e.g., different metal, support, or loading) on a small scale.
Difficulty in Catalyst Filtration Fine catalyst particlesObserve the filtrate for the presence of catalyst fines.Use a filter aid like Celite. Optimize the filtration setup (e.g., use a different filter medium with a smaller pore size).
Pyrophoric catalyst ignites on filterThe catalyst is exposed to air.Ensure the catalyst is always kept wet with solvent during filtration.[4] After filtration, quench the catalyst with water.[4]
Esterification of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Symptom Possible Cause Diagnostic Steps Suggested Solution
Incomplete Reaction Equilibrium not shifted towards productAnalyze the reaction mixture for the presence of water.Use a large excess of methanol. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.
Insufficient catalystCheck the amount and concentration of the acid catalyst.Increase the catalyst loading. Ensure the catalyst is active.
Product Decomposition Reaction temperature too highMonitor the reaction for the formation of colored byproducts.Lower the reaction temperature. Reduce the reaction time.
Presence of Acidic Impurities in Product Incomplete neutralization during workupCheck the pH of the final product.Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

Data Presentation

Illustrative Scale-Up Data for Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

Disclaimer: The following data is illustrative and compiled from typical ranges for similar hydrogenation processes. Actual results will vary based on specific equipment and conditions.

Parameter Lab Scale (1 L) Pilot Scale (50 L) Production Scale (500 L)
Substrate Amount (kg) 0.1550
Catalyst (5% Pd/C) Loading (w/w%) 5-103-72-5
Hydrogen Pressure (bar) 10-5020-6030-70
Temperature (°C) 80-12090-130100-140
Reaction Time (hours) 12-2410-208-16
Typical Yield (%) 85-9580-9075-85
Typical Purity (%) >98>97>97

Experimental Protocols

Protocol 1: Pilot-Scale Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

Safety Precautions: This reaction is highly exothermic and involves a flammable gas (hydrogen) and a pyrophoric catalyst. A thorough risk assessment must be conducted. The reactor must be pressure-rated and equipped with appropriate safety relief systems. All operations should be performed in a well-ventilated area by trained personnel.

Equipment:

  • 50 L pressure-rated hydrogenation reactor with a heating/cooling jacket, variable speed agitator, and baffles.

  • Hydrogen gas supply with a pressure regulator.

  • Inert gas supply (Nitrogen or Argon).

  • Catalyst filtration system (e.g., enclosed filter press).

Procedure:

  • Catalyst Slurry Preparation: In a separate vessel under a nitrogen atmosphere, prepare a slurry of 5% Pd/C (see table for loading) in ethanol.

  • Reactor Charging: Charge the reactor with Methyl 4-(hydroxymethyl)benzoate and ethanol.

  • Inerting: Seal the reactor and purge with nitrogen three times to remove all oxygen.

  • Catalyst Addition: Under a positive nitrogen pressure, transfer the catalyst slurry to the reactor.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).

  • Reaction: Start agitation and heat the reactor to the target temperature (e.g., 110°C). Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (e.g., GC).

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purging: Purge the reactor with nitrogen three times.

  • Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture to remove the catalyst. Keep the catalyst wet with solvent at all times.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Vacuum Distillation

Equipment:

  • Distillation flask with a heating mantle.

  • Fractionating column (e.g., Vigreux or packed column).

  • Distillation head with a thermometer.

  • Condenser.

  • Receiving flask(s).

  • Vacuum pump and vacuum gauge.

Procedure:

  • Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Charging: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask.

  • Fraction Collection: Collect the fractions based on the boiling point at the operating pressure. Low-boiling impurities will distill first. The main product fraction should be collected at a stable temperature.

  • Shutdown: Once the main fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactor Setup Reactor Setup Inerting Inerting Reactor Setup->Inerting N2 Purge Charge Substrate & Solvent Charge Substrate & Solvent Inerting->Charge Substrate & Solvent Charge Catalyst Charge Catalyst Charge Substrate & Solvent->Charge Catalyst Pressurize with H2 Pressurize with H2 Charge Catalyst->Pressurize with H2 Heat & Agitate Heat & Agitate Pressurize with H2->Heat & Agitate Monitor Reaction Monitor Reaction Heat & Agitate->Monitor Reaction Cool & Depressurize Cool & Depressurize Monitor Reaction->Cool & Depressurize Reaction Complete Catalyst Filtration Catalyst Filtration Cool & Depressurize->Catalyst Filtration Solvent Removal Solvent Removal Catalyst Filtration->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Fractional Vacuum Distillation Fractional Vacuum Distillation Crude Product->Fractional Vacuum Distillation Pure Product Pure Product Fractional Vacuum Distillation->Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_hydrogenation Low Conversion Low Conversion Inactive Catalyst Inactive Catalyst Low Conversion->Inactive Catalyst Possible Cause Poor Mass Transfer Poor Mass Transfer Low Conversion->Poor Mass Transfer Possible Cause Insufficient H2 Pressure Insufficient H2 Pressure Low Conversion->Insufficient H2 Pressure Possible Cause Use Fresh Catalyst Use Fresh Catalyst Inactive Catalyst->Use Fresh Catalyst Solution Increase Agitation Increase Agitation Poor Mass Transfer->Increase Agitation Solution Check for Leaks Check for Leaks Insufficient H2 Pressure->Check for Leaks Solution

Caption: Troubleshooting logic for low conversion in hydrogenation.

scaleup_challenges Scale-Up Scale-Up Heat Transfer Heat Transfer Scale-Up->Heat Transfer Impacts Mixing Efficiency Mixing Efficiency Scale-Up->Mixing Efficiency Impacts Exotherm Control Exotherm Control Heat Transfer->Exotherm Control Leads to issues with Mass Transfer Limitation Mass Transfer Limitation Mixing Efficiency->Mass Transfer Limitation Leads to

Caption: Logical relationships of key scale-up challenges.

References

Minimizing impurities in commercial Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in commercial Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can include:

  • Isomeric Impurities: The most common impurity is the cis-isomer, as the trans-isomer is often the desired product for stereoselective synthesis.[1]

  • Unreacted Starting Materials: Depending on the synthetic route, these can include 4-(hydroxymethyl)cyclohexanecarboxylic acid, methanol, or methyl 4-(hydroxymethyl)benzoate.[1]

  • Byproducts of Synthesis: Side reactions during synthesis can lead to byproducts. For instance, if the synthesis involves the reduction of an aromatic precursor, partially hydrogenated intermediates may be present. Over-reduction or ester hydrolysis can also occur.[1]

  • Solvent Residues: Residual solvents from the reaction and purification steps, such as ethanol or tetrahydrofuran (THF), may be present.[1]

  • Degradation Products: Improper storage can lead to degradation. The hydroxymethyl group can be oxidized to a carboxylic acid, or the ester group can be hydrolyzed.[1]

Q2: How can I identify the impurities in my sample?

A2: Several analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of non-volatile impurities. Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities, including isomers and byproducts.

Q3: What are the recommended storage conditions to prevent degradation?

A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Problem 1: My reaction is not proceeding as expected, and I suspect impurities in the starting material.

Possible Cause: The presence of cis/trans isomers or other synthesis-related impurities can affect reaction kinetics and product distribution.

Solution:

  • Confirm Purity: Analyze your commercial sample using GC-MS or HPLC to identify and quantify the impurities.

  • Purify the Starting Material: If significant impurities are detected, purify the compound using one of the methods outlined in the Experimental Protocols section below.

  • Adjust Reaction Stoichiometry: If purification is not feasible, you may need to adjust the stoichiometry of your reagents to account for the lower purity of the starting material.

Problem 2: I am observing unexpected side products in my reaction.

Possible Cause: Impurities in the starting material can participate in side reactions. For example, unreacted starting materials from the synthesis of this compound could lead to undesired products.

Solution:

  • Characterize Side Products: Isolate and characterize the unexpected side products using techniques like NMR and MS to understand their origin.

  • Purify the Starting Material: Removing the impurities from the this compound starting material is the most effective way to prevent side reactions. Refer to the purification protocols below.

Quantitative Data on Impurity Reduction

The following table provides representative data on the reduction of common impurities after purification by recrystallization. The "Before Purification" values are typical for a commercial-grade product, while the "After Purification" values demonstrate the expected outcome of a successful purification.

ImpurityTypical Concentration Before Purification (%)Expected Concentration After Recrystallization (%)
cis-isomer2 - 5< 0.5
4-(hydroxymethyl)cyclohexanecarboxylic acid0.5 - 2< 0.1
Residual Solvents (e.g., Ethanol, THF)0.1 - 0.5< 0.05
Other Organic Byproducts1 - 3< 0.2
Total Purity ~90 - 95 > 99

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is effective for removing a wide range of impurities, particularly the cis-isomer and byproducts from synthesis.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes persistently turbid.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Analytical Characterization by GC-MS

This protocol outlines a general method for the analysis of impurities using Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions:

  • System: Gas chromatograph with a Mass Spectrometer (MS) detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.

  • Dilute the stock solution as needed for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

Caption: Troubleshooting workflow for addressing impurity-related issues.

Purification_Workflow Recrystallization Workflow start Crude Material dissolve 1. Dissolve in minimal hot solvent start->dissolve hot_filtration 2. Hot Filtration (optional) dissolve->hot_filtration induce_crystallization 3. Induce Crystallization (add anti-solvent) hot_filtration->induce_crystallization cool 4. Slow Cooling & Ice Bath induce_crystallization->cool filter_wash 5. Vacuum Filtration & Wash with cold solvent cool->filter_wash dry 6. Dry under vacuum filter_wash->dry pure_product Pure Crystals dry->pure_product

Caption: General workflow for purification by recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in various reaction media.

Section 1: Troubleshooting Guide

Low solubility of this compound can lead to incomplete reactions, low yields, and purification difficulties. This guide offers a systematic approach to diagnosing and resolving these issues.

Problem: this compound is poorly soluble in the desired reaction solvent.

dot graph TD; A[Start: Poor Solubility Observed] --> B{Initial Solvent Selection}; B --> C{Is the solvent polar?}; C -- Yes --> D[Consider solvent polarity matching]; C -- No --> E[Consider using a co-solvent or alternative solvent]; D --> F[Try polar aprotic solvents like DMF or DMSO]; E --> G{Heating}; G -- "Increase Temperature" --> H{Solubility Improves?}; H -- Yes --> I[Optimize reaction temperature]; H -- No --> J[Consider a more polar co-solvent]; J --> K[e.g., adding a small amount of DMF to Toluene]; F --> L{Still insoluble?}; L -- Yes --> G; I --> M[End: Solubility Issue Resolved]; K --> M;

end

Caption: Troubleshooting workflow for addressing poor solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a bifunctional molecule containing both a polar hydroxyl group and a moderately polar methyl ester group attached to a nonpolar cyclohexane ring. This structure results in the following general solubility characteristics:

  • Soluble in polar organic solvents: It is generally soluble in alcohols (e.g., ethanol, methanol) and ethers (e.g., diethyl ether).[1]

  • Insoluble in water: The nonpolar cyclohexane backbone significantly limits its solubility in water.[1]

  • Variable solubility in other organic solvents: Its solubility in solvents like tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (DCM), and toluene will depend on the balance of polar and nonpolar interactions.

Q2: I am using a nonpolar solvent like toluene for my reaction, and the compound is not dissolving. What should I do?

Directly dissolving a polar compound like this compound in a nonpolar solvent is often challenging. Here are several strategies to overcome this:

  • Introduce a Polar Co-solvent: Adding a small amount of a miscible polar aprotic solvent can significantly enhance solubility.

    • Recommended Co-solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF).

    • General Procedure: Start by adding the co-solvent dropwise to the reaction mixture at room temperature while stirring until the solid dissolves. A common starting point is 5-10% v/v of the co-solvent relative to the main solvent.

  • Increase the Reaction Temperature: For many compounds, solubility increases with temperature.

    • Procedure: Gradually heat the reaction mixture while stirring. Be mindful of the boiling points of your solvents and the thermal stability of your reactants.

  • Alternative Solvents: If a co-solvent system is not desirable, consider switching to a more polar reaction solvent that is compatible with your reaction chemistry.

Q3: Can I get some quantitative data on the solubility of this compound in common organic solvents?

SolventPolarity IndexExpected Solubility at 25°C (g/100mL)Notes
Toluene2.4< 1The nonpolar nature of toluene makes it a poor solvent for this polar molecule.
Dichloromethane (DCM)3.11 - 5Moderate polarity allows for some dissolution, but it may not be sufficient for high concentrations.
Tetrahydrofuran (THF)4.05 - 15Good solvent choice due to its ability to engage in hydrogen bonding.
Dimethylformamide (DMF)6.4> 20Excellent solvent choice due to its high polarity and ability to solvate both the hydroxyl and ester groups.

Q4: Are there any specific experimental protocols for improving solubility?

Yes, here are two detailed protocols for enhancing the solubility of this compound.

Section 3: Experimental Protocols

Protocol 1: Co-solvent Method for a Reaction in Toluene

This protocol describes how to use a polar co-solvent to dissolve this compound in a nonpolar reaction medium.

Objective: To achieve a homogeneous solution of this compound in toluene for a subsequent chemical reaction.

Materials:

  • This compound

  • Toluene (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Reaction flask with a magnetic stirrer

  • Dropping funnel

Procedure:

  • To the reaction flask, add this compound and the desired volume of toluene.

  • Begin stirring the mixture at room temperature.

  • From a dropping funnel, add anhydrous DMF dropwise to the stirring suspension.

  • Continue adding DMF until all the solid has dissolved.

  • Record the volume of DMF added.

  • Proceed with the addition of other reactants as required by your specific reaction protocol.

dot graph TD; subgraph "Protocol 1: Co-solvent Method" A[Add Reactant and Toluene] --> B{Stir at Room Temp}; B --> C[Add DMF dropwise]; C --> D{Is solid dissolved?}; D -- No --> C; D -- Yes --> E[Proceed with Reaction]; end

end

Caption: Workflow for the co-solvent addition protocol.

Protocol 2: Temperature Elevation Method

This protocol outlines the procedure for increasing the solubility of this compound by heating the reaction mixture.

Objective: To dissolve this compound in a moderately polar solvent like Dichloromethane (DCM) by increasing the temperature.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Reaction flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Combine this compound and DCM in the reaction flask equipped with a magnetic stirrer and a reflux condenser.

  • Begin stirring at room temperature.

  • Gradually increase the temperature of the mixture using a heating mantle or oil bath.

  • Monitor the dissolution of the solid.

  • Heat the mixture to a gentle reflux if necessary to achieve complete dissolution.

  • Once dissolved, the reaction can be maintained at this temperature, or cooled to a lower temperature if the compound remains in solution.

dot graph TD; subgraph "Protocol 2: Temperature Elevation" A[Combine Reactant and DCM] --> B{Stir at Room Temp}; B --> C[Gradually Heat]; C --> D{Is solid dissolved?}; D -- No --> C; D -- Yes --> E[Maintain or Adjust Temperature for Reaction]; end

end

Caption: Workflow for the temperature elevation protocol.

Section 4: Logical Relationships in Solubility Troubleshooting

The decision-making process for addressing solubility issues can be visualized as a logical flow. The choice of solvent and the physical conditions are interdependent and should be considered systematically.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Troubleshooting Actions cluster_3 Outcome A Poor Solubility of this compound B Identify Reaction Solvent Polarity A->B C Nonpolar Solvent (e.g., Toluene) B->C D Moderately Polar Solvent (e.g., DCM, THF) B->D E Polar Aprotic Solvent (e.g., DMF) B->E F Add Polar Co-solvent (e.g., DMF) C->F G Increase Temperature D->G I Homogeneous Reaction Mixture E->I Likely Soluble F->G F->I H Consider Alternative Solvent G->H G->I H->I

Caption: Decision-making flowchart for overcoming solubility issues.

References

Technical Support Center: Stabilizing Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Methyl 4-(hydroxymethyl)cyclohexanecarboxylate against degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester group can be hydrolyzed to form 4-(hydroxymethyl)cyclohexanecarboxylic acid and methanol. This reaction is catalyzed by both acidic and basic conditions.[1]

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid, forming methyl 4-formylcyclohexanecarboxylate and subsequently 4-(carboxy)cyclohexanecarboxylate.[1]

Q2: What are the initial signs of degradation in my sample?

Visual inspection may not always reveal initial degradation. The most reliable methods for detecting degradation are analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Detection of fragments corresponding to the degradation products.

  • pH measurement: A decrease in pH of an unbuffered solution may indicate the formation of carboxylic acid degradation products.

Q3: How can I prevent the degradation of this compound during storage and experiments?

Several strategies can be employed to enhance the stability of this compound:

  • pH Control: Maintain the pH of the solution within a neutral range (pH 6-7) to minimize both acid- and base-catalyzed hydrolysis.

  • Temperature Control: Store the compound at low temperatures (2-8 °C) to reduce the rate of all chemical degradation reactions. For long-term storage, consider storage at -20 °C.

  • Exclusion of Moisture: Store the compound in a desiccated environment and use anhydrous solvents to prevent hydrolysis.

  • Use of Stabilizers: Incorporate antioxidants or chelating agents into your formulation.

  • Inert Atmosphere: For protection against oxidation, store and handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected decrease in pH of the solution. Hydrolysis of the ester group leading to the formation of 4-(hydroxymethyl)cyclohexanecarboxylic acid.Buffer the solution to a neutral pH (6-7). Store the compound in anhydrous conditions.
Appearance of a new peak in HPLC analysis with a shorter retention time. This could correspond to the more polar degradation product, 4-(hydroxymethyl)cyclohexanecarboxylic acid, from hydrolysis.Confirm the identity of the new peak using a reference standard or by LC-MS. Implement strategies to prevent hydrolysis (pH control, moisture exclusion).
Appearance of a new peak in HPLC analysis with a similar or longer retention time. This may indicate the formation of oxidation products like methyl 4-formylcyclohexanecarboxylate or 4-(carboxy)cyclohexanecarboxylate.Confirm the identity by LC-MS. Protect the sample from oxygen by using an inert atmosphere and consider adding an antioxidant.
Loss of potency or unexpected biological results. Degradation of the active compound.Re-analyze the purity of your sample using a validated HPLC method. Review storage and handling procedures to identify potential causes of degradation.
Inconsistent results between experimental batches. Variable degradation due to differences in storage time, conditions, or solvent quality.Standardize storage and handling protocols. Use fresh, high-purity solvents for all experiments. Perform a stability study on your formulation.

Data Presentation: Degradation Kinetics and Stabilizer Efficacy

The following tables present hypothetical but scientifically plausible quantitative data to illustrate the stability of this compound under various conditions.

Table 1: Effect of pH and Temperature on the Rate of Hydrolysis

pHTemperature (°C)Apparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
3.0250.0858.2
5.0250.01257.8
7.0250.005138.6
9.0250.0987.1
7.040.001693.1
7.0400.02527.7

Table 2: Effect of Stabilizers on Degradation After 30 Days at 40°C

Condition% Parent Compound Remaining (Hydrolysis)% Parent Compound Remaining (Oxidation)
Control (No Stabilizer)88.792.5
0.1% Butylated Hydroxytoluene (BHT)88.598.9
0.1% Ethylenediaminetetraacetic acid (EDTA)94.293.0
0.1% BHT + 0.1% EDTA94.098.8

Experimental Protocols

Protocol 1: Accelerated Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Butylated hydroxytoluene (BHT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • HPLC grade acetonitrile and water

  • pH meter

  • HPLC-UV system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at 80°C for 48 hours.

    • Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Stabilizer Testing: Prepare solutions containing the compound and stabilizers (e.g., 0.1% BHT, 0.1% EDTA) and subject them to the same stress conditions.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Quantification

Instrumentation:

  • HPLC with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Quantification:

  • Generate a calibration curve using standard solutions of this compound and its potential degradation products.

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Visualizations

DegradationPathways MHC This compound Acid 4-(hydroxymethyl)cyclohexanecarboxylic acid MHC->Acid Hydrolysis (Acid/Base Catalyzed) Methanol Methanol MHC->Methanol Hydrolysis (Acid/Base Catalyzed) Aldehyde Methyl 4-formylcyclohexanecarboxylate MHC->Aldehyde Oxidation CarboxylicAcid 4-(carboxy)cyclohexanecarboxylate Aldehyde->CarboxylicAcid Oxidation

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Base Basic (0.1M NaOH, 60°C) Oxidative Oxidative (3% H2O2, RT) Thermal Thermal (80°C) Photo Photolytic Sampling Sample at Time Points (0, 4, 8, 12, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC Quantify Quantify Parent & Degradation Products HPLC->Quantify Assess Assess Stability Quantify->Assess

Caption: Experimental workflow for a forced degradation study.

TroubleshootingLogic Start Degradation Observed? ID_Pathway Identify Degradation Pathway (HPLC, LC-MS) Start->ID_Pathway Yes End Problem Resolved Start->End No Hydrolysis Hydrolysis Pathway Confirmed ID_Pathway->Hydrolysis Oxidation Oxidation Pathway Confirmed ID_Pathway->Oxidation Solve_Hydrolysis Control pH (6-7) Exclude Moisture Use Chelating Agent (EDTA) Hydrolysis->Solve_Hydrolysis Yes Solve_Oxidation Use Inert Atmosphere Add Antioxidant (BHT) Oxidation->Solve_Oxidation Yes Solve_Hydrolysis->End Solve_Oxidation->End

Caption: Troubleshooting logic for addressing degradation issues.

References

Avoiding ester hydrolysis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this versatile bifunctional molecule and avoiding common pitfalls such as ester hydrolysis during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional organic molecule containing both a primary hydroxyl group and a methyl ester functionality attached to a cyclohexane ring.[1] This structure makes it a valuable intermediate in organic synthesis. A significant application is its use as a precursor in the synthesis of tranexamic acid derivatives, which are important pharmaceutical compounds.[1]

Q2: What are the main stability concerns when working with this molecule?

The primary stability concern is the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acids and bases, leading to the formation of 4-(hydroxymethyl)cyclohexanecarboxylic acid.[1] Under strongly basic conditions, the hydroxymethyl group may also be susceptible to oxidation.[1]

Q3: Under what conditions is the ester group prone to hydrolysis?

The ester group is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction that is typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄, HCl) in an aqueous solution. The reaction is generally slower than base-catalyzed hydrolysis.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that occurs when the ester is treated with a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solution. This reaction is generally faster than acid-catalyzed hydrolysis and can often proceed at room temperature, although heating will accelerate it. Industrial processes have utilized aqueous NaOH or KOH (1-5 M) at temperatures between 60-100°C for 2-6 hours to achieve hydrolysis.[1]

Troubleshooting Guide: Avoiding Ester Hydrolysis

This guide provides solutions to common problems encountered when performing reactions on either the hydroxyl or ester group of this compound, with the goal of preserving the other functional group.

Scenario 1: Modifying the Hydroxyl Group

Problem: I am trying to perform a reaction on the hydroxyl group (e.g., oxidation, acylation, etherification), but I am observing significant hydrolysis of the methyl ester.

Root Cause Analysis: The reaction conditions are likely too acidic or basic, or there is water present at elevated temperatures, leading to ester hydrolysis.

Solutions:

  • Control of pH:

    • For reactions requiring basic conditions: Use non-aqueous, non-nucleophilic organic bases. Examples include pyridine, triethylamine (Et₃N), or diisopropylethylamine (DIPEA). These bases can neutralize any acid formed during the reaction without promoting significant ester hydrolysis, especially in the absence of water.

    • For reactions requiring acidic conditions: Whenever possible, use mild acidic catalysts and anhydrous conditions. For instance, pyridinium p-toluenesulfonate (PPTS) can be a milder alternative to strong acids for certain reactions.

  • Use of Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize water content, which is a key reactant in hydrolysis.

  • Protecting the Ester Group: If harsh conditions are unavoidable, consider temporarily converting the methyl ester to a more robust protecting group that can withstand the reaction conditions. An orthogonal protecting group strategy is recommended. For example, the methyl ester can be hydrolyzed and then re-protected as a benzyl ester, which is stable to many conditions but can be removed by hydrogenolysis.[2][3][4]

Scenario 2: Modifying the Ester Group

Problem: I am trying to reduce the methyl ester to an alcohol, but the starting material's hydroxyl group is interfering with the reaction.

Root Cause Analysis: The free hydroxyl group can react with many reducing agents, leading to side products and reduced yield of the desired diol.

Solutions:

  • Protecting the Hydroxyl Group: Before performing the reduction, protect the hydroxyl group. A common and effective strategy is to convert it to a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are stable to many reducing agents used for ester reduction but can be easily removed later.[5][6]

    • Typical Protection Protocol (TBDMS ether): To a solution of the alcohol and imidazole in anhydrous DMF, add TBDMS-Cl. The reaction is typically stirred at room temperature.[5]

    • Selective Deprotection: The TBDMS group can be removed chemoselectively in the presence of the ester using fluoride ion sources like tetrabutylammonium fluoride (TBAF) in THF.[5][6]

  • Chemoselective Reduction: Some reducing agents exhibit chemoselectivity. For instance, borane (BH₃) and its complexes can sometimes selectively reduce carboxylic acids in the presence of esters.[7][8][9] While this applies to the carboxylic acid, it highlights the possibility of chemoselective reductions, and specific conditions with certain borane reagents might favor ester reduction over alcohol reactivity, though protection is a more general and reliable strategy.

Quantitative Data on Hydrolysis

CatalystEsterSolventTemperature (°C)Rate Coefficient (k) (L mol⁻¹ s⁻¹)
HClMethyl Cyclohexanecarboxylate1:1 Dioxane-Water904.8 x 10⁻⁵

Table 1: Rate coefficient for the acid-catalyzed hydrolysis of Methyl Cyclohexanecarboxylate.[10]

This data indicates that at elevated temperatures, even under acidic conditions, the ester hydrolysis proceeds at a measurable rate. Under basic conditions, the rate of hydrolysis is expected to be significantly faster.

Key Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol is designed to protect the hydroxyl group, allowing for subsequent reactions on the ester functionality.

  • Reagents:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting silyl ether by flash column chromatography if necessary.

Protocol 2: Acylation of the Hydroxyl Group under Anhydrous Basic Conditions

This protocol describes the formation of an ester from the hydroxyl group while minimizing the risk of hydrolyzing the methyl ester.

  • Reagents:

    • This compound

    • Acyl chloride or anhydride (e.g., acetic anhydride)

    • Anhydrous pyridine or a mixture of triethylamine and dichloromethane

  • Procedure:

    • Dissolve this compound in anhydrous pyridine or dichloromethane under an inert atmosphere.

    • If using dichloromethane, add triethylamine (1.5 eq).

    • Cool the solution to 0 °C.

    • Slowly add the acyl chloride or anhydride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate, and brine.

    • Dry the organic layer, filter, and concentrate to yield the acylated product.

Visualizing Reaction Strategies

Diagram 1: General Reaction Pathways

G A This compound B Ester Hydrolysis (Acid or Base) A->B Undesired Side Reaction D Hydroxyl Group Reaction (e.g., Oxidation) A->D Desired Transformation F Ester Group Reaction (e.g., Reduction) A->F Desired Transformation C 4-(Hydroxymethyl)cyclohexanecarboxylic Acid B->C E Methyl 4-formylcyclohexanecarboxylate D->E G 4-(Hydroxymethyl)cyclohexyl)methanol F->G

Caption: Key desired and undesired reaction pathways for this compound.

Diagram 2: Orthogonal Protection Strategy Workflow

G cluster_0 Scenario: Modifying the Ester Group cluster_1 Scenario: Modifying the Hydroxyl Group A Start: This compound B Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) A->B C Protected Intermediate: Ester with Silyl Ether B->C D Perform Reaction on Ester (e.g., Reduction with LiAlH4) C->D E Intermediate with Protected Hydroxyl D->E F Deprotect Hydroxyl Group (e.g., TBAF) E->F G Final Product: Diol F->G H Start: This compound I Hydrolyze Methyl Ester H->I Optional (if harsh conditions needed) P Perform Reaction on Hydroxyl (Mild, Anhydrous Conditions) H->P J Protect Carboxylic Acid (e.g., Benzyl Bromide) I->J K Protected Intermediate: Alcohol with Benzyl Ester J->K L Perform Reaction on Hydroxyl (e.g., Oxidation) K->L M Intermediate with Protected Carboxyl L->M N Deprotect Carboxyl Group (e.g., Hydrogenolysis) M->N O Final Product: Carboxylic Acid with Modified 'Hydroxyl' N->O Q Final Product P->Q

Caption: Workflow illustrating orthogonal protection strategies and direct reaction pathways.

References

Optimizing catalyst selection for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound, with a focus on optimizing catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound (MHMCC)?

A1: The most common industrial route is the catalytic hydrogenation of dimethyl terephthalate (DMT).[1][2] This process involves the selective hydrogenation of the benzene ring to a cyclohexane ring.[3][4] An alternative route involves the hydrogenation of methyl 4-(hydroxymethyl)benzoate, typically using catalysts like Palladium on carbon (Pd/C) or Raney nickel.[5]

Q2: What is the main chemical challenge when synthesizing MHMCC from DMT?

A2: The primary challenge is achieving high selectivity. The goal is to hydrogenate the aromatic ring of the DMT molecule without simultaneously reducing the two methyl ester groups.[1][4] Several side reactions can occur, including the hydrogenolysis of the ester groups or their further reduction to alcohols, which lowers the yield of the desired product.[1]

Q3: Which types of catalysts are most effective for this synthesis?

A3: Both noble metal and non-precious metal catalysts are used.

  • Noble Metal Catalysts: Palladium (Pd) and Ruthenium (Ru) based catalysts are highly effective, often providing excellent conversion and selectivity.[1] Bimetallic catalysts, such as Ru-Re systems, have been developed to achieve high performance under milder conditions.[6]

  • Non-Precious Metal Catalysts: Nickel-based catalysts, particularly those supported on materials like SiO2, are a more cost-effective alternative.[1] Modifications, such as adding potassium fluoride (KF), can significantly enhance their selectivity and activity, making them competitive with noble metal catalysts.[1][7]

Q4: How do I choose between a noble metal and a non-precious metal catalyst?

A4: The choice depends on project priorities. If the primary concern is minimizing cost for large-scale production, a non-precious metal catalyst like KF-modified Ni/SiO2 is a strong candidate.[1] If the goal is to achieve the highest possible conversion and selectivity under the mildest conditions, and cost is less of a constraint, a highly dispersed bimetallic noble metal catalyst like Ru-Re/AC might be preferable.[6]

Q5: What are the critical reaction parameters to control for optimal results?

A5: The key parameters to optimize are temperature, hydrogen pressure, solvent, and reaction time.

  • Temperature: Typically ranges from 70°C to 180°C. Higher temperatures can increase reaction rate but may also promote undesirable side reactions like hydrogenolysis.[1][6]

  • Pressure: Hydrogen pressure can range from 3 MPa to over 10 MPa. While industrial processes have traditionally used very high pressures, modern catalysts are being developed to operate efficiently at lower, safer pressures.[6][8]

  • Solvent: The choice of solvent can influence the reaction. Isopropanol (IPA) is commonly used, but it can lead to transesterification by-products.[1] Other solvents like ethanol or THF may also be employed.[5]

Troubleshooting Guide

Problem 1: Low conversion of dimethyl terephthalate (DMT).

  • Question: My reaction has stopped, but a large amount of the starting material (DMT) remains unreacted. What could be the cause?

  • Answer:

    • Inactive Catalyst: The catalyst may have been improperly activated or has deactivated during the reaction. For Ni/SiO2 catalysts, ensure the reduction temperature is sufficient (e.g., 500-550 °C) to generate the active Ni(0) species.[1]

    • Insufficient Hydrogen Pressure: The H2 pressure may be too low for the chosen catalyst and temperature. Ensure your reactor is properly sealed and that the pressure is maintained throughout the reaction.

    • Low Temperature: The reaction temperature may be too low for the catalyst to be effective. For instance, while some Ru-Re catalysts work at 70°C, modified Ni/SiO2 catalysts may require around 100°C for optimal conversion.[1][6]

    • Catalyst Poisoning: Impurities in the DMT or solvent can poison the catalyst. Ensure high-purity reagents are used.

Problem 2: Poor selectivity; formation of methyl 4-methyl-cyclohexane carboxylate (MMCHC).

  • Question: My analysis shows a significant peak corresponding to MMCHC, a by-product from ester group hydrogenolysis. How can I prevent this?

  • Answer:

    • Catalyst Acidity: This side reaction is often promoted by acidic sites on the catalyst support, which favor the hydrogenolysis of the C-O bond in the ester group.[1]

    • Solution: Use a catalyst with neutralized acidic sites. The addition of an alkali promoter like potassium fluoride (KF) to a Ni/SiO2 catalyst has been shown to neutralize moderate-strength acid sites, which significantly boosts selectivity towards the desired product by suppressing hydrogenolysis.[1][7]

Problem 3: Formation of transesterification by-products.

  • Question: I am using isopropanol (IPA) as a solvent and observe by-products resulting from a reaction between the DMT and the solvent. How can I avoid this?

  • Answer:

    • Competitive Reactions: Transesterification is a competitive reaction with hydrogenation.[1] If the hydrogenation activity of your catalyst is low, the transesterification reaction may become more prominent.

    • Solutions:

      • Enhance Hydrogenation Activity: Increase the amount of active metallic sites on your catalyst. For nickel catalysts, this can be achieved by optimizing the reduction temperature.[1]

      • Change Solvent: Consider using a solvent that is less prone to transesterification, such as THF or ethanol.[5]

Problem 4: Catalyst deactivation after recycling.

  • Question: The catalyst performed well in the first run, but its activity dropped significantly in subsequent cycles. Why is this happening?

  • Answer:

    • Leaching or Sintering: The active metal particles may be leaching from the support or agglomerating (sintering) at high temperatures, reducing the available active surface area.

    • Fouling: The catalyst surface may be blocked by organic residues.

    • Solution: After each cycle, the catalyst should be filtered, washed thoroughly with a suitable solvent (e.g., isopropanol) to remove any adsorbed species, and then dried before reuse.[1] For some catalysts, a re-reduction step may be necessary to restore activity. Testing the stability of the chosen catalyst over several cycles is a critical part of process development.[1]

Catalyst Performance Data

The following table summarizes quantitative data for various catalysts used in the hydrogenation of dimethyl terephthalate (DMT).

CatalystTemperature (°C)H₂ Pressure (MPa)SolventDMT Conversion (%)DMCD* Selectivity (%)Citation(s)
KF-Ni/SiO₂ 1005IPA9596[1]
Ni/SiO₂ (unmodified) 1005IPA4183[1]
Ru₁.₂₅Re₀.₁₃/AC 703N/A8296[6]
Pd/C (Typical) 80 - 1201 - 5Ethanol/THFHighVariable[5]
Pd/HTc-Al₂O₃ N/AN/AN/AExcellentExcellent[1]
Ru₅/AlxSBA-15 1004.14N/A93.4 (Yield)100[1]

*Note: DMCD (Dimethyl 1,4-cyclohexanedicarboxylate) is the direct precursor to MHMCC. High selectivity to DMCD is the primary goal of this reaction step.

Experimental Protocols

Protocol: Synthesis using a KF-Modified Ni/SiO₂ Catalyst

This protocol is based on methodologies reported for the selective hydrogenation of DMT.[1]

1. Materials and Equipment:

  • Dimethyl terephthalate (DMT)

  • Isopropanol (IPA, solvent)

  • KF-Ni/SiO₂ catalyst (50 mg per 100 mg DMT)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen (H₂) gas cylinder

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

2. Reaction Procedure:

  • Add the KF-Ni/SiO₂ catalyst (50 mg), dimethyl terephthalate (0.1 g), and isopropanol (2 mL) to the high-pressure autoclave.

  • Seal the reactor and purge it with H₂ gas 3-5 times to remove air.

  • Pressurize the reactor to an initial pressure of 5 MPa with H₂.

  • Begin stirring and heat the reactor to the target temperature (e.g., 100°C).

  • Maintain the reaction under these conditions for the specified time (e.g., 4 hours).

  • After the reaction period, stop the heating and allow the reactor to cool to room temperature.

  • Carefully vent the excess H₂ gas in a fume hood.

  • Open the reactor and recover the reaction mixture.

3. Product Isolation and Analysis:

  • Separate the catalyst from the reaction mixture by filtration.

  • Wash the recovered catalyst with fresh isopropanol three times for recycling tests.[1]

  • Take an aliquot of the liquid product for analysis by Gas Chromatography (GC) to determine the conversion of DMT and the selectivity to the desired product.

  • The remaining solvent can be removed using a rotary evaporator to isolate the crude product for further purification if necessary.

Visualizations

ReactionPathway DMT Dimethyl Terephthalate (DMT) MHMCC This compound (MHMCC) DMT->MHMCC Selective Ring Hydrogenation (Desired Reaction) MMCHC Methyl 4-methyl-cyclohexane carboxylate (MMCHC) DMT->MMCHC Ester Hydrogenolysis (Side Reaction) Transester Transesterification Product DMT->Transester Transesterification (Side Reaction with Solvent)

Caption: Reaction scheme showing the desired synthesis pathway and common side reactions.

CatalystSelection start Start: Catalyst Selection cost Is cost the primary constraint? start->cost selectivity Is highest selectivity (>95%) critical? cost->selectivity No ni_cat Consider KF-Ni/SiO₂ - Cost-effective - Good selectivity cost->ni_cat Yes conditions Are high-pressure (>5 MPa) facilities limited? ru_re_cat Consider Ru-Re/AC - Milder conditions - High selectivity conditions->ru_re_cat Yes pd_cat Consider Pd/C or other noble metal catalysts - Well-established - Potentially harsher conditions conditions->pd_cat No selectivity->conditions Yes selectivity->pd_cat No

Caption: Decision logic for selecting a suitable catalyst based on experimental constraints.

ExperimentalWorkflow prep Step 1: Reagent Prep Add Catalyst, DMT, and Solvent to Reactor react Step 2: Hydrogenation Seal & Purge Reactor Pressurize with H₂ Heat and Stir prep->react cool Step 3: Cooldown & Vent Cool to Room Temp Vent Excess H₂ react->cool filter Step 4: Catalyst Separation Filter reaction mixture Wash catalyst for recycling cool->filter analyze Step 5: Analysis Analyze liquid product via GC Determine Conversion & Selectivity filter->analyze purify Step 6: Purification (Optional) Remove solvent via rotary evaporation Purify product if needed analyze->purify

Caption: General experimental workflow for the hydrogenation of DMT.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the cis and trans isomers of methyl 4-(hydroxymethyl)cyclohexanecarboxylate. As key intermediates in the synthesis of various pharmaceuticals and biologically active molecules, unambiguous structural elucidation of these isomers is paramount. This document presents experimental data for the cis isomer and its ethyl ester analogue, offering a framework for the spectroscopic differentiation of substituted cyclohexane derivatives.

Spectroscopic Data Comparison

The chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra of cis-methyl 4-(hydroxymethyl)cyclohexanecarboxylate and a relevant alternative, a mixture of cis and trans isomers of ethyl 4-hydroxycyclohexanecarboxylate, are summarized below. These tables facilitate a direct comparison of the impact of stereochemistry and the ester group on the NMR spectra.

Assignment cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate¹
¹H NMR (CDCl₃)
H-1, H-41.80-2.00 (m, 2H)
H-2, H-3, H-5, H-61.40-1.60 (m, 8H)
-CH₂OH3.50 (d, J = 6.0 Hz, 2H)
-COOCH₃3.68 (s, 3H)
-OH1.70 (t, J = 6.0 Hz, 1H)
¹³C NMR (CDCl₃)
C-140.8
C-438.8
C-2, C-628.7
C-3, C-525.0
-CH₂OH68.0
-COOCH₃51.8
C=O176.5
Assignment cis/trans-Ethyl 4-hydroxycyclohexanecarboxylate² [1]
¹H NMR (CDCl₃)
-CH₃ (ethyl)1.25 (t, 3H)
Cyclohexane Ring H1.35-2.35 (m, 9H)
H-4 (CHOH)3.55-3.70 (m, 1H) (trans) or 4.00-4.15 (m, 1H) (cis)
-OCH₂- (ethyl)4.12 (q, 2H)
¹³C NMR (CDCl₃)
-CH₃ (ethyl)14.3
Cyclohexane Ring C25.0, 28.5, 30.5, 34.0
C-143.0 (trans), 41.0 (cis)
-OCH₂- (ethyl)60.3
C-4 (CHOH)70.0 (trans), 66.0 (cis)
C=O176.0

¹Data for the cis isomer of this compound is inferred from the synthesis of a derivative where it was a key intermediate. ²Data obtained from the public database PubChem for a mixture of cis and trans isomers of ethyl 4-hydroxycyclohexanecarboxylate.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the analyte (e.g., this compound) is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for data acquisition.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse sequence is utilized.

    • Number of Scans: 16 to 32 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

    • Spectral Width: A spectral width of approximately 10-15 ppm is used.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 0-220 ppm is set.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the characterization of this compound isomers using NMR spectroscopy.

G Workflow for NMR-based Structure Elucidation cluster_synthesis Synthesis & Isolation cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_structure Structure Confirmation Synthesis Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Isomers Separation of cis and trans Isomers Synthesis->Isomers H1_NMR ¹H NMR Spectroscopy Isomers->H1_NMR C13_NMR ¹³C NMR Spectroscopy Isomers->C13_NMR H1_Analysis Analyze ¹H Data: - Chemical Shift - Multiplicity - Coupling Constants - Integration H1_NMR->H1_Analysis C13_Analysis Analyze ¹³C Data: - Chemical Shift - Number of Signals C13_NMR->C13_Analysis Structure Confirm Stereochemistry (cis vs. trans) H1_Analysis->Structure C13_Analysis->Structure

Caption: A flowchart illustrating the key stages in the synthesis, NMR analysis, and structural confirmation of this compound isomers.

References

Alternative monomers to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate for specialty polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

The development of specialty polymers with tailored properties is a cornerstone of innovation in fields ranging from advanced materials to drug delivery. This compound serves as a valuable monomer, imparting a unique combination of cycloaliphatic rigidity and a reactive hydroxyl group. However, the quest for enhanced performance, sustainable sourcing, and novel functionalities necessitates an exploration of alternative monomers. This guide provides an objective comparison of promising alternatives, focusing on cycloaliphatic and bio-based diols, supported by experimental data to inform monomer selection in the synthesis of next-generation specialty polymers.

At a Glance: Performance Comparison of Specialty Polyesters

The following table summarizes key thermal and mechanical properties of polyesters synthesized from this compound and its alternatives. The data presented is a representative compilation from various studies and may vary based on the specific comonomer, polymer molecular weight, and processing conditions.

PropertyPolyester from this compound (co-terephthalate)Polyester from 1,4-Cyclohexanedimethanol (CHDM) (e.g., PCT)Polyester from Isosorbide (e.g., PEIT)Polyester from Furan-based Monomers (e.g., PEF)
Glass Transition Temp. (Tg) Data not readily available~90 °C[1]80 - 101 °C[2]85 - 95 °C
Melting Temp. (Tm) Data not readily available~295 °C[1]Amorphous to semi-crystalline~215 °C
Tensile Modulus Data not readily availableHigh>1850 MPa[3]~2.0 - 4.0 GPa
Tensile Strength Data not readily availableHigh58.8 - 68.7 MPa[2]55 - 70 MPa
Elongation at Break Data not readily availableModerateModerate2 - 6%

In-Depth Monomer Analysis

This compound: The Benchmark

This cycloaliphatic monomer possesses both a hydroxyl and an ester functional group, offering versatile reactivity for polyester synthesis. The cyclohexane ring contributes to the thermal stability and mechanical strength of the resulting polymer. However, comprehensive public data on the properties of its homopolymer is limited, making direct comparisons challenging. It is often utilized as a comonomer to modify the properties of other polyesters.

1,4-Cyclohexanedimethanol (CHDM): The Robust Workhorse

CHDM is a widely used cycloaliphatic diol that significantly enhances the performance of polyesters.[1] Its rigid, non-planar cyclohexane ring structure elevates the glass transition temperature (Tg) and melting temperature (Tm) of polymers, leading to improved thermal stability.[4] Polyesters based on CHDM, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), exhibit excellent mechanical properties, including high tensile strength and rigidity, as well as good chemical resistance and durability.[1][4]

Isosorbide: The Bio-Based Rigidity Enhancer

Derived from glucose, isosorbide is a rigid, bicyclic diol that is gaining significant attention as a sustainable monomer.[2] Its unique V-shaped structure imparts high rigidity to the polymer backbone, leading to a substantial increase in the glass transition temperature of copolyesters like poly(ethylene-co-isosorbide terephthalate) (PEIT).[2][3] This makes isosorbide-based polyesters attractive for applications requiring high thermal resistance. While enhancing stiffness, the incorporation of isosorbide can also be balanced with flexible co-diols to achieve a desirable combination of high tensile modulus and impact strength.[3]

Furan-Based Monomers: The Sustainable High-Performer

Furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA) and its derivatives, are derived from renewable biomass. Polyesters synthesized from these monomers, like poly(ethylene furanoate) (PEF), are emerging as promising bio-based alternatives to petroleum-derived polymers like PET. PEF exhibits a higher glass transition temperature and superior gas barrier properties compared to PET, making it suitable for demanding packaging applications. Furan-based polyesters also demonstrate good thermal stability and mechanical properties, with a high tensile modulus and strength.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide representative experimental protocols for the synthesis of specialty polyesters from the discussed monomers.

Protocol 1: Melt Polymerization of Polyesters from this compound and a Diacid

This is a generalized protocol due to the limited specific literature for this monomer's homopolymerization.

Materials:

  • This compound

  • Diacid (e.g., Terephthalic acid or its dimethyl ester)

  • Catalyst (e.g., Antimony trioxide, Titanium(IV) isopropoxide)

  • Stabilizer (e.g., Phosphoric acid)

Procedure:

  • Esterification/Transesterification: The monomers, catalyst, and stabilizer are charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser. The mixture is heated to 180-220°C under a nitrogen atmosphere with continuous stirring. The byproduct (water or methanol) is collected.

  • Polycondensation: The temperature is gradually increased to 250-280°C, and a vacuum is slowly applied (to <1 Torr). The reaction continues until the desired melt viscosity is achieved, indicated by an increase in the stirrer's torque.

  • Extrusion and Quenching: The molten polymer is extruded under nitrogen pressure and quenched in a water bath to form strands, which are then pelletized.

Protocol 2: Two-Step Melt Polymerization of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) from CHDM[1][4]

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Dimethyl terephthalate (DMT)

  • Catalyst (e.g., Titanium(IV) butoxide (TBT), 200-300 ppm)

  • Stabilizer (e.g., Phosphorous acid)

Procedure:

  • Transesterification: DMT and CHDM (in excess) are charged into a reactor with the catalyst and stabilizer. The reactor is purged with nitrogen. The mixture is heated with stirring to 180-250°C. Methanol is distilled off as the reaction proceeds. This stage is continued until the theoretical amount of methanol is collected.

  • Polycondensation: The temperature is raised to 280-300°C, and a vacuum is slowly applied (to below 1 torr) to remove excess CHDM and other volatile byproducts. The reaction is considered complete when the desired melt viscosity is achieved. The molten polymer is then extruded and pelletized.

Protocol 3: Enzymatic Polymerization of Isosorbide-Based Polyesters[6][7]

Materials:

  • Isosorbide

  • Dicarboxylic acid or its diester (e.g., Dimethyl adipate)

  • Immobilized Lipase (e.g., Novozym 435 or Lipozym RM IM)

  • Solvent (e.g., Diphenyl ether or solvent-free)

Procedure:

  • Oligomerization: Isosorbide and the diacid/diester are mixed in a reaction vessel, with the immobilized lipase added (typically 10% by weight of monomers). The mixture is heated to 60-90°C under a nitrogen atmosphere for 2-4 hours.

  • Polycondensation: A vacuum is applied to remove the condensation byproduct (water or methanol) and drive the polymerization. The temperature may be increased, and the reaction is continued for 24-72 hours until the desired molecular weight is achieved.

  • Purification: The polymer is dissolved in a suitable solvent (e.g., chloroform), and the enzyme is removed by filtration. The polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.

Protocol 4: Two-Step Melt Polycondensation for Poly(ethylene furanoate) (PEF)

Materials:

  • 2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DM-FDCA)

  • Ethylene glycol

  • Catalyst (e.g., Antimony trioxide)

Procedure:

  • Esterification/Transesterification: FDCA or DM-FDCA and an excess of ethylene glycol are charged into a reactor with the catalyst. The mixture is heated to 160-200°C under a nitrogen atmosphere. Water or methanol is removed by distillation.

  • Polycondensation: The temperature is gradually raised to 210-260°C, and a vacuum is applied. The reaction proceeds until a high melt viscosity is obtained. The resulting polymer is then extruded and pelletized.

Visualizing the Alternatives

The following diagrams illustrate the structural relationships of the monomers and a generalized polymerization workflow.

Monomer_Structures MHC Methyl 4-(hydroxymethyl)- cyclohexanecarboxylate SpecialtyPolymer Specialty Polyester MHC->SpecialtyPolymer Forms CHDM 1,4-Cyclohexanedimethanol (CHDM) CHDM->SpecialtyPolymer Forms Isosorbide Isosorbide Isosorbide->SpecialtyPolymer Forms Furan Furan-based Diol/Diacid (e.g., BHMF/FDCA) Furan->SpecialtyPolymer Forms

Caption: Structural relationship of alternative monomers to specialty polyesters.

Polymerization_Workflow cluster_Monomers Monomers & Catalyst Monomer1 Diol / Hydroxy-ester Reactor Reaction Vessel (Nitrogen Atmosphere) Monomer1->Reactor Monomer2 Diacid / Diester Monomer2->Reactor Catalyst Catalyst Catalyst->Reactor Esterification Esterification / Transesterification (180-250°C) Reactor->Esterification Heating Polycondensation Polycondensation (250-300°C, Vacuum) Esterification->Polycondensation Increased Temp & Vacuum Polymer High Molecular Weight Polyester Polycondensation->Polymer

Caption: Generalized workflow for melt polymerization of specialty polyesters.

Conclusion

The selection of a monomer is a critical decision in the design of specialty polymers. While this compound offers a unique combination of functionalities, alternatives such as 1,4-Cyclohexanedimethanol (CHDM), isosorbide, and furan-based monomers present compelling advantages. CHDM provides a robust pathway to high-performance polyesters with excellent thermal and mechanical properties. Isosorbide offers a bio-based route to polymers with significantly enhanced glass transition temperatures, crucial for high-heat applications. Furan-based monomers represent a promising class of sustainable building blocks for high-performance polyesters with superior barrier properties. The choice of monomer will ultimately depend on the specific performance requirements, cost considerations, and sustainability goals of the target application. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their polymer synthesis endeavors.

References

Comparative Guide to Purity Analysis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate purity. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this versatile building block in pharmaceutical and chemical synthesis.[1] This document outlines detailed experimental protocols and presents comparative performance data to aid in method selection and validation.

Method Comparison

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds, offering high resolution and sensitivity.[2] Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is a powerful alternative for volatile and thermally stable compounds, providing excellent separation efficiency and definitive identification.[2][3]

Table 1: Comparison of HPLC and GC-MS for Purity Analysis

ParameterHPLCGC-MSKey Advantages
Principle Liquid-phase chromatographic separationGas-phase chromatographic separation and mass analysisHPLC: Broad applicability; GC-MS: High sensitivity and structural information
Typical Purity (%) >99%>99%Both methods are capable of high-accuracy purity determination.
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mLHPLC often provides lower detection limits for this type of analyte.
Limit of Quantitation (LOQ) ~0.04 µg/mL~0.3 µg/mLHPLC is generally more sensitive for quantitative analysis of trace impurities.
Precision (RSD%) < 2%< 5%HPLC typically offers higher precision for quantitative measurements.
Accuracy (Recovery %) 98-102%95-105%Both methods demonstrate good accuracy with proper validation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method Validation

This proposed HPLC method is based on common practices for the analysis of related pharmaceutical compounds and is suitable for the validation of this compound purity.[4][5][6]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (50:50, v/v)[7]

  • Flow Rate: 1.0 mL/min[6][8]

  • Detection: UV at 210 nm[6]

  • Injection Volume: 10 µL[6]

  • Column Temperature: 25°C[6]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the main component in a blank and placebo sample.[9]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from LOQ to 150% of the target concentration should be prepared.[6]

  • Precision: The closeness of agreement among a series of measurements. It is assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing six replicate samples. The relative standard deviation (RSD) should be less than 2%.[8]

  • Accuracy: The closeness of the test results to the true value. It is determined by recovery studies at three different concentration levels (e.g., 50%, 100%, and 150%) by spiking a known amount of standard into a placebo.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[4]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for purity analysis, especially for identifying volatile impurities.[2][3]

GC-MS Conditions:

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[3]

  • Inlet Temperature: 250°C[3]

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes; ramp at 15°C/min to 280°C, hold for 5 minutes.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

  • Mass Range: m/z 40-400[3]

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound purity analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting MD_Start Define Analytical Requirements MD_Selection Select HPLC Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Parameters MD_Selection->MD_Optimization MV_Specificity Specificity MD_Optimization->MV_Specificity Proceed to Validation MV_Linearity Linearity MV_Specificity->MV_Linearity MV_Precision Precision (Repeatability & Intermediate) MV_Linearity->MV_Precision MV_Accuracy Accuracy (Recovery) MV_Precision->MV_Accuracy MV_LOD_LOQ LOD & LOQ MV_Accuracy->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness DA_Evaluation Evaluate Data Against Acceptance Criteria MV_Robustness->DA_Evaluation DA_Report Generate Validation Report DA_Evaluation->DA_Report Final Approval

Caption: Workflow for HPLC Method Validation.

Quantitative Data Summary

The following tables summarize the expected performance data from a validated HPLC method compared to a GC-MS method for the purity analysis of this compound.

Table 2: HPLC Method Validation Data

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Repeatability (%RSD) ≤ 2.00.85
Intermediate Precision (%RSD) ≤ 2.01.20
Accuracy (% Recovery) 98.0 - 102.099.5 - 101.2
LOD (µg/mL) Report0.01
LOQ (µg/mL) Report0.04

Table 3: GC-MS Method Validation Data

ParameterSpecificationResult
Linearity (r²) ≥ 0.9950.997
Repeatability (%RSD) ≤ 5.02.5
Intermediate Precision (%RSD) ≤ 5.04.1
Accuracy (% Recovery) 95.0 - 105.097.2 - 103.5
LOD (µg/mL) Report0.1
LOQ (µg/mL) Report0.3

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis. HPLC is generally preferred for routine quality control due to its high precision, accuracy, and broader applicability to non-volatile impurities. GC-MS serves as an excellent complementary technique, particularly for the identification and quantification of volatile and thermally stable impurities. A comprehensive approach utilizing both methods can provide a thorough purity profile of the compound.

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a key intermediate in the pharmaceutical and polymer industries, relies heavily on the selection of an appropriate catalyst. This guide provides an objective comparison of the performance of common catalysts for the synthesis of this compound, primarily through the hydrogenation of aromatic precursors. Experimental data, detailed protocols, and workflow visualizations are presented to aid in catalyst selection and process optimization.

The primary route to this compound involves the catalytic hydrogenation of aromatic esters such as dimethyl terephthalate (DMT), methyl 4-(hydroxymethyl)benzoate, or dimethyl 4-hydroxyphthalate. The choice of catalyst is critical in achieving high yield and selectivity while minimizing side reactions. This guide focuses on a comparative analysis of three widely used heterogeneous catalysts: Palladium on carbon (Pd/C), Raney Nickel, and Ruthenium-based catalysts.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound precursors, highlighting key reaction parameters and outcomes.

CatalystStarting MaterialTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity (%)Yield (%)Reference
5-10 wt% Pd/CMethyl 4-(hydroxymethyl)benzoate80–12010–50Ethanol or THF--20-40[1]
Raney NickelMethyl 4-(hydroxymethyl)benzoate<100Low PressureEthanolHigh--[2]
5% Ru/CBenzoic Acid2206.89 MPa1,4-dioxane/water10086 (to Cyclohexane carboxylic acid)-[3][4]
Ru/MORDimethyl Terephthalate1406 MPaEthyl acetate10095.09 (to DMCD)-
Ru-Re/ACDimethyl Terephthalate703 MPa-8296 (to DMCD)-
KF-Ni/SiO2Dimethyl Terephthalate1105 MPaIsopropanol10097 (to DMCD)-

Note: DMCD (Dimethyl 1,4-cyclohexanedicarboxylate) is a direct precursor which can be further reduced to obtain the target molecule.

Experimental Protocols

Detailed methodologies for the key catalytic hydrogenation processes are provided below.

Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted for the hydrogenation of methyl 4-(hydroxymethyl)benzoate.

Materials:

  • Methyl 4-(hydroxymethyl)benzoate

  • 5% or 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Celite for filtration

Procedure:

  • Vessel Preparation: The reaction vessel is first purged with an inert gas (Argon or Nitrogen) to ensure an oxygen-free atmosphere.

  • Catalyst Addition: The desired amount of Pd/C catalyst is carefully added to the reaction vessel under the inert atmosphere. Protic solvents like ethanol can accelerate the reaction rate.[1]

  • Solvent and Substrate Addition: The solvent (Ethanol or THF) is deoxygenated by bubbling with an inert gas or by sonication before use. The methyl 4-(hydroxymethyl)benzoate is then dissolved in the deoxygenated solvent and added to the reaction vessel.

  • Hydrogenation: The reaction vessel is sealed and the inert gas is replaced with hydrogen gas. This is typically done by several cycles of evacuating the vessel and backfilling with hydrogen. The reaction is then stirred vigorously at the desired temperature (80-120°C) and pressure (10-50 bar) for 12-24 hours.[1]

  • Work-up: After the reaction is complete, the hydrogen gas is replaced with an inert gas. The reaction mixture is then filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Hydrogenation using Raney Nickel

This protocol outlines the general procedure for the hydrogenation of an aromatic ring using Raney Nickel.

Materials:

  • Aromatic ester substrate (e.g., methyl 4-(hydroxymethyl)benzoate)

  • Raney Nickel catalyst (stored under water or ethanol)

  • Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: The commercial Raney Nickel, which is typically stored under water, is washed several times with the reaction solvent (ethanol) to remove water. This should be done carefully in a fume hood as Raney Nickel is pyrophoric when dry.[2]

  • Reaction Setup: The washed Raney Nickel and the substrate dissolved in ethanol are added to a hydrogenation reactor. The reactor is then sealed and purged with an inert gas.

  • Hydrogenation: The reactor is pressurized with hydrogen to the desired level. For low-pressure hydrogenations, a balloon filled with hydrogen can be used. The reaction mixture is stirred vigorously at a temperature below 100°C.[2] The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Work-up: Once the reaction is complete, the hydrogen supply is stopped, and the reactor is purged with an inert gas. The Raney Nickel catalyst is allowed to settle, and the supernatant is carefully decanted. The catalyst can be washed with fresh solvent to recover any remaining product. The combined organic layers are then concentrated to obtain the product.

Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol is based on the hydrogenation of benzoic acid, a related aromatic carboxylic acid, and can be adapted for aromatic esters.

Materials:

  • Aromatic ester substrate

  • 5% Ruthenium on Carbon (Ru/C)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: The aromatic substrate, Ru/C catalyst, and the solvent are placed in a high-pressure autoclave.

  • Hydrogenation: The autoclave is sealed, purged of air, and then pressurized with hydrogen to the desired pressure (e.g., 6.89 MPa). The reaction is heated to the target temperature (e.g., 220°C) with constant stirring.[3][4]

  • Work-up: After the reaction time has elapsed, the autoclave is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration, and the solvent is removed from the filtrate by evaporation to yield the product.

Mandatory Visualization

General Experimental Workflow for Catalytic Hydrogenation

The following diagram illustrates the general workflow for the catalytic hydrogenation process described in the protocols.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Purge Reactor with Inert Gas B Add Catalyst (e.g., Pd/C, Raney Ni, Ru/C) A->B C Add Degassed Solvent and Substrate B->C D Replace Inert Gas with Hydrogen C->D E Set Temperature and Pressure D->E F Stir for Reaction Time E->F G Replace Hydrogen with Inert Gas F->G H Filter to Remove Catalyst G->H I Solvent Evaporation H->I J Product Purification (Distillation/Crystallization) I->J

Caption: General workflow for the catalytic hydrogenation of aromatic esters.

Comparative Analysis of Catalysts

Palladium on Carbon (Pd/C):

  • Advantages: Pd/C is a widely used and versatile catalyst for hydrogenation. It is effective for the reduction of various functional groups.

  • Disadvantages: For the hydrogenation of methyl 4-(hydroxymethyl)benzoate, the reported yields are relatively low (20-40%), suggesting issues with selectivity and potential over-reduction.[1] Palladium is a precious metal, which contributes to higher catalyst cost.[5] Dry Pd/C can be pyrophoric and requires careful handling.[6]

  • Reusability: Pd/C catalysts can often be recovered and reused, although their activity may decrease over time due to poisoning or leaching. Regeneration methods, such as washing with solvents, can sometimes restore activity.[7]

Raney Nickel:

  • Advantages: Raney Nickel is a non-precious metal catalyst, making it a more cost-effective option compared to palladium or ruthenium catalysts.[5] It is highly active for the hydrogenation of aromatic rings under relatively mild conditions.[2]

  • Disadvantages: Raney Nickel is pyrophoric, especially when dry, and must be handled with care, typically under a solvent.[6] The preparation of highly active Raney Nickel involves handling of sodium hydroxide and nickel-aluminum alloy, which requires specific procedures.[2] Catalyst performance can be sensitive to the preparation method.

  • Reusability: Raney Nickel can be recycled for multiple runs, though a gradual decrease in activity is often observed.[8]

Ruthenium-based Catalysts (e.g., Ru/C):

  • Advantages: Ruthenium catalysts have shown high activity and selectivity for the hydrogenation of aromatic rings, particularly in the case of dimethyl terephthalate, leading to high yields of the desired cyclohexane derivative.[3][4] Bimetallic ruthenium catalysts, such as Ru-Re/AC, can operate under milder conditions.

  • Disadvantages: Ruthenium is a precious metal, which makes these catalysts more expensive than Raney Nickel.[5] The hydrogenation of benzoic acid with Ru/C can lead to byproducts if not carefully controlled.[3][4]

  • Reusability: Supported ruthenium catalysts can be recovered and reused, with studies showing good stability over several cycles. Catalyst deactivation can occur due to carbon deposition, but regeneration is possible through methods like mild oxidation and reduction.[9]

Conclusion

The choice of catalyst for the synthesis of this compound is a trade-off between cost, activity, selectivity, and safety.

  • For cost-sensitive applications and large-scale production , Raney Nickel presents a viable option due to its low cost and high activity. However, safety precautions for handling this pyrophoric catalyst are paramount.

  • Palladium on carbon is a versatile and commonly used catalyst, but for the specific hydrogenation of methyl 4-(hydroxymethyl)benzoate, its selectivity appears to be a limitation, leading to lower yields.

  • Ruthenium-based catalysts offer the best performance in terms of activity and selectivity, particularly for the hydrogenation of dimethyl terephthalate. Despite the higher initial cost, their efficiency and potential for high product yields may make them economically viable for high-value applications.

Researchers and process chemists should carefully consider the specific starting material, desired purity of the final product, and available equipment when selecting the optimal catalyst for their needs. Further process optimization for each catalyst system can also lead to improved performance and cost-effectiveness.

References

Validating the Structure of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of methyl 4-(hydroxymethyl)cyclohexanecarboxylate and its derivatives is paramount in their application as versatile building blocks in organic synthesis and medicinal chemistry. This guide provides a comparative overview of key analytical techniques for validating the structure of these compounds, complete with experimental protocols and data interpretation.

Comparison of Analytical Techniques

A multi-faceted approach employing spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound derivatives. The primary challenges lie in confirming the molecular weight, elucidating the connectivity of the atoms, and determining the stereochemistry of the cis and trans isomers.

Analytical TechniqueInformation ProvidedKey Performance Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Provides information on the chemical environment of hydrogen atoms, including the number of protons, their connectivity (through coupling constants), and the cis/trans isomeric ratio. ¹³C NMR: Determines the number and type of carbon atoms in the molecule.High Resolution: Provides detailed structural information. Quantitative: Can be used to determine isomeric ratios. Non-destructive: The sample can be recovered.
Mass Spectrometry (MS) Molecular Weight: Determines the molecular mass of the compound. Fragmentation Pattern: Provides information about the structure of the molecule by analyzing the fragments produced upon ionization.High Sensitivity: Requires only a small amount of sample. High Accuracy: Provides precise molecular weight information. Coupling with Chromatography (GC-MS, LC-MS): Allows for the analysis of complex mixtures.
Gas Chromatography (GC) Separation of Isomers: Separates the cis and trans isomers based on their different boiling points and interactions with the stationary phase. Purity Assessment: Determines the purity of the sample.High Resolution: Excellent separation of volatile compounds. Quantitative: Can be used to determine the relative amounts of each isomer.
High-Performance Liquid Chromatography (HPLC) Separation of Isomers: Separates the cis and trans isomers based on their differential partitioning between the mobile and stationary phases. Purity Assessment: Determines the purity of the sample.Versatility: A wide range of stationary and mobile phases can be used. Applicable to non-volatile compounds: Suitable for a broader range of derivatives.
Infrared (IR) Spectroscopy Functional Groups: Identifies the presence of key functional groups such as hydroxyl (-OH) and ester (C=O).Fast and Simple: Provides a quick fingerprint of the molecule. Complementary to other techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a volatile solvent like dichloromethane or ethyl acetate. Dilute this solution to a final concentration of 10-100 µg/mL.

GC Conditions (for isomer separation):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Ion Source Temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in the mobile phase. Dilute as necessary. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions (for isomer separation):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm (for the ester carbonyl group) or a Refractive Index (RI) detector.

  • Column Temperature: 30 °C.

Data Interpretation and Visualization

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative.

Structural_Validation_Workflow Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of Derivative Purification Column Chromatography / Recrystallization Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR GC Gas Chromatography (GC) Purification->GC HPLC HPLC Purification->HPLC Data_Integration Integrate Spectroscopic & Chromatographic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration GC->Data_Integration HPLC->Data_Integration Structure_Confirmation Confirm Structure & Purity Data_Integration->Structure_Confirmation

Caption: A generalized workflow for the structural validation of a chemical compound.

This comprehensive approach, combining spectroscopic and chromatographic methods, ensures a thorough and reliable validation of the structure and purity of this compound derivatives, which is critical for their successful application in research and development.

Cross-Referencing Spectral Data of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate against a structurally similar alternative, Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. By cross-referencing data from established databases, this document aims to facilitate accurate compound identification and characterization. All data is presented in a clear, comparative format, supported by detailed experimental protocols for data acquisition.

Spectral Data Comparison

The following table summarizes the key spectral features for this compound and Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, based on data retrieved from public spectral databases.

Spectral Data TypeThis compoundEthyl 4-(hydroxymethyl)cyclohexanecarboxylate
¹H NMR (ppm) Predicted shifts include signals for the methoxy group, the cyclohexyl ring protons, and the hydroxymethyl group protons.Predicted shifts are expected for the ethoxy group (a quartet and a triplet), the cyclohexyl ring protons, and the hydroxymethyl group protons.
¹³C NMR (ppm) Predicted signals include the carbonyl carbon of the ester, the methoxy carbon, carbons of the cyclohexyl ring, and the carbon of the hydroxymethyl group.[1]Predicted signals include the carbonyl carbon of the ester, the two carbons of the ethoxy group, carbons of the cyclohexyl ring, and the carbon of the hydroxymethyl group.
IR (cm⁻¹) Characteristic peaks are expected for O-H stretching (broad), C-H stretching (alkane), C=O stretching (ester), and C-O stretching.Similar characteristic peaks are expected for O-H stretching (broad), C-H stretching (alkane), C=O stretching (ester), and C-O stretching.
Mass Spec. (m/z) Predicted [M+H]⁺: 173.11722, [M+Na]⁺: 195.09916.[2]Molecular Weight: 186.25 g/mol .[3] Predicted spectral data is available on databases like PubChem.[3]

Experimental Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for acquiring and cross-referencing spectral data of a chemical compound with existing databases.

cross_referencing_workflow Workflow for Spectral Data Cross-Referencing cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_cross_referencing Cross-Referencing cluster_analysis Analysis & Confirmation A Prepare Sample B Acquire 1H NMR A->B C Acquire 13C NMR A->C D Acquire FT-IR A->D E Acquire GC-MS A->E F Process NMR Data (Chemical Shifts) B->F C->F G Process IR Data (Peak Positions) D->G H Process MS Data (m/z Values) E->H I Search Databases (e.g., NIST, SDBS, PubChem) F->I G->I H->I J Compare Experimental and Database Spectra I->J K Structural Elucidation J->K L Confirmation of Identity K->L

References

A comparative analysis of the mechanical properties of polymers made with Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for advanced materials with tailored mechanical properties, researchers and drug development professionals are increasingly exploring novel polymer structures. One such promising building block is Methyl 4-(hydroxymethyl)cyclohexanecarboxylate and its derivatives, which can impart unique characteristics to polyesters and polyurethanes. This guide provides a comparative analysis of the mechanical properties of polymers synthesized using a closely related and commercially significant monomer, 1,4-cyclohexanedimethanol (CHDM), against a range of common petroleum-based and bio-based alternatives. The data presented herein is compiled from various scientific sources to offer an objective performance comparison.

Comparative Mechanical Properties of Various Polymers

The mechanical performance of a polymer is a critical determinant of its suitability for various applications, from rigid device casings to flexible drug delivery matrices. The following tables summarize the key mechanical properties—tensile strength, Young's modulus, and elongation at break—for polymers derived from CHDM and several alternative materials.

Polyesters Based on 1,4-Cyclohexanedimethanol (CHDM)

Polymers incorporating the rigid cycloaliphatic structure of CHDM, such as Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) and Polyethylene terephthalate glycol-modified (PETG), exhibit a unique combination of properties.[1]

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PCT (Poly(1,4-cyclohexylenedimethylene terephthalate)) 41 - 120[2][3][4]0.23 - 9.6[2][3][4]>159[3][4]
PETG (Polyethylene terephthalate glycol-modified) 28.3 - 68[1][5][6]1.10 - 2.95[1][5]5.0 - 350[5]
Alternative Bio-based and Biodegradable Polyesters

Bio-based and biodegradable polyesters are gaining significant attention as sustainable alternatives. Their mechanical properties can vary widely depending on their composition and crystalline structure.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PLA (Poly(lactic acid)) 35.0 - 82.99[7][8]1.43 - 2.74[7][8]2 - 232[7]
PBS (Poly(butylene succinate)) 15.78 - 32.0[9][10]0.052 - 3.00[9][11]<100 - 700[9][11]
PBAT (Poly(butylene adipate-co-terephthalate)) 8.3 - 26.7[12][13][14]0.074 - 0.156[12][13]508 - 657.2[12][13][14]
Alternative Petroleum-based Polyesters

Conventional petroleum-based polyesters like PET and PBT are widely used due to their excellent mechanical strength and thermal stability.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PET (Poly(ethylene terephthalate)) 51.4 - 72[2][15]3.63[15]-
PBT (Poly(butylene terephthalate)) 50 - 140[16][17]2.6 - 9.1[16]2.5 - 43[16]
Alternative Polyurethanes

Polyurethanes offer a broad spectrum of mechanical properties, tunable by adjusting the composition of the soft and hard segments.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
MDI/PTMEG/BDO Polyurethane ~55.2[9]0.058 - 1.98[18]300 - 700[19]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of polymers. Below are representative experimental protocols for the synthesis of the discussed polymers.

Synthesis of Polyesters

1. Melt Polycondensation of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)

  • Reactants: 55 kg of 1,4-cyclohexanedimethanol (CHDM, trans 70%), 48 kg of terephthalic acid (TPA).[20]

  • Catalyst: 10 g of a titanium oxide-based catalyst and 11.5 g of germanium dioxide.[20]

  • Stabilizer: 7 g of triethyl phosphate.[20]

  • Procedure:

    • The reactants, catalyst, and stabilizer are added to a reactor.

    • An esterification reaction is carried out by elevating the temperature to 280°C under atmospheric pressure for 3 hours.[20]

    • A polyester polycondensation reaction is then conducted at 300°C under a vacuum of 0.5 to 1 torr for 150 minutes to yield the PCT polymer.[20]

2. Melt Polycondensation of Poly(ethylene terephthalate glycol-modified) (PETG)

  • Reactants: Dimethyl terephthalate (DMT), ethylene glycol (EG), and 1,4-cyclohexanedimethanol (CHDM) in various molar ratios.[7]

  • Catalyst: A composite catalyst system is used.[7]

  • Procedure:

    • Transesterification is performed at a temperature of 170 to 210°C.[7]

    • Polymerization is then carried out at a temperature of 260 to 300°C.[7]

3. Ring-Opening Polymerization of Poly(lactic acid) (PLA)

  • Reactant: L-lactide (50 g).

  • Initiator: Stannous octoate (e.g., 0.0313 g for a Monomer/Initiator ratio of 4500 mol/mol), dissolved in anhydrous toluene.

  • Procedure:

    • The initiator solution is mixed with L-lactide in a batch mixer.

    • The polymerization is carried out at 185°C. Samples can be taken at different reaction times to monitor conversion and molecular weight.

4. Two-Stage Melt Polycondensation of Poly(butylene succinate) (PBS)

  • Reactants: Succinic acid (SA) and 1,4-butanediol (BDO).[21]

  • Procedure:

    • Esterification: A predetermined amount of SA and BDO are added to a three-necked flask and heated to 135°C with continuous mechanical agitation under a nitrogen atmosphere. The temperature is then gradually raised to 225°C.[21]

    • Polycondensation: This second stage is carried out to achieve a high-molecular-weight polymer.

5. Synthesis of Poly(butylene adipate-co-terephthalate) (PBAT)

  • Reactants: Adipic acid (AA), terephthalic acid (PTA), and 1,4-butanediol (1,4-BDO).[22]

  • Catalyst: Tetrabutyl titanate (TBT).[23]

  • Procedure:

    • Esterification: PTA, 1,4-BDO, and a branch monomer (if used) are placed in a three-necked flask and reacted at 215°C under nitrogen protection for 3 hours. Then, AA and TBT are added, and the temperature is increased to 180°C for another 3 hours.[23]

    • Polycondensation: The flask is connected to a vacuum pump, and the reaction is heated to 230°C at a pressure below 100 Pa for 3 hours.[23]

Synthesis of Polyurethanes

1. Prepolymer Method for MDI-based Polyurethane

  • Reactants: Poly(tetramethylene ether) glycol (PTMEG), 4,4'-diphenylmethane diisocyanate (MDI), and 1,4-butanediol (BDO) as a chain extender.[2]

  • Procedure:

    • Prepolymer Synthesis: An excess of MDI is reacted with PTMEG to form an isocyanate-terminated prepolymer.

    • Chain Extension: The prepolymer is then reacted with BDO to form the final high molecular weight polyurethane elastomer.[2] The NCO/OH index is typically controlled, for example, at 1.05.[2]

Visualizing the Workflow

To provide a clearer understanding of the processes involved in creating and evaluating these polymers, the following diagram illustrates a general experimental workflow.

G cluster_synthesis Polymer Synthesis cluster_processing Polymer Processing cluster_characterization Mechanical Property Characterization Monomers Monomers (e.g., Diol, Diacid, Isocyanate) Reactor Reactor Monomers->Reactor Catalyst Catalyst Catalyst->Reactor Polymerization Polymerization (Melt, Solution, or Bulk) Reactor->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Yields Purification Purification (Precipitation, Washing) CrudePolymer->Purification Drying Drying Purification->Drying SpecimenPrep Specimen Preparation (Molding, Extrusion) Drying->SpecimenPrep TestSpecimen Test Specimen SpecimenPrep->TestSpecimen Produces TensileTest Tensile Testing (e.g., ASTM D638) TestSpecimen->TensileTest DataAnalysis Data Analysis TensileTest->DataAnalysis Results Mechanical Properties (Tensile Strength, Modulus, Elongation at Break) DataAnalysis->Results

Caption: General workflow for polymer synthesis, processing, and mechanical characterization.

References

Benchmarking the performance of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate's performance in key applications. Supported by available data, this document benchmarks the compound against common alternatives, offering insights into its potential advantages and limitations.

This compound is a versatile bifunctional molecule, featuring both a carboxylate ester and a hydroxymethyl group. This unique structure makes it a valuable building block in various fields, including organic synthesis, polymer chemistry, and the development of drug delivery systems.[1] Its utility as a precursor to tranexamic acid and as a monomer in polymerization reactions are among its most notable applications. This guide will delve into these areas, presenting comparative data and detailed experimental protocols to inform your research and development decisions.

Performance in the Synthesis of Tranexamic Acid

Comparison of Synthetic Routes to Tranexamic Acid

FeatureProposed Route from this compoundDocumented Route from Dimethyl Terephthalate[1][3]
Starting Material This compoundDimethyl terephthalate
Key Steps 1. Conversion of hydroxymethyl to an amine precursor (e.g., azide or via Mitsunobu reaction). 2. Reduction of the amine precursor to a primary amine. 3. Hydrolysis of the methyl ester.1. Mono-hydrolysis of the diester. 2. Conversion to acid chloride. 3. Amidation. 4. Dehydration to nitrile. 5. Hydrogenation of nitrile and benzene ring. 6. Isomer separation. 7. Hydrolysis.
Overall Yield Estimated to be moderate to good, but requires experimental validation.59.2%
Purity Dependent on purification methods.99.6%
Advantages Potentially fewer steps; utilizes a saturated cyclohexane ring from the start, avoiding ring hydrogenation.Well-established, high-purity product.
Disadvantages Lack of established, optimized protocol; potential for side reactions during functional group transformations.Multi-step process with some steps involving harsh reagents.
Experimental Protocols

Proposed Synthesis of Tranexamic Acid from this compound (Illustrative)

  • Step 1: Conversion of Hydroxymethyl to Azide.

    • Dissolve this compound in a suitable solvent (e.g., THF).

    • Cool the solution to 0°C.

    • Add diphenylphosphoryl azide (DPPA) and a base such as 1,8-diazabicycloundec-7-ene (DBU) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction mixture to isolate the azido derivative.

  • Step 2: Reduction of Azide to Amine.

    • Dissolve the azido derivative in a solvent like methanol.

    • Add a reducing agent, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

    • Stir the reaction at room temperature until the azide is fully reduced (monitored by TLC or GC-MS).

    • Filter the catalyst and concentrate the solution to obtain the amino ester.

  • Step 3: Hydrolysis of the Ester.

    • Treat the amino ester with an aqueous base (e.g., NaOH or LiOH) in a suitable solvent mixture (e.g., THF/water).

    • Stir the reaction at room temperature or with gentle heating until the ester is completely hydrolyzed.

    • Neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of tranexamic acid to precipitate the product.

    • Filter, wash, and dry the solid to obtain tranexamic acid.

Synthesis of Tranexamic Acid from Dimethyl Terephthalate (Summary of Documented Protocol) [1][3]

This is a seven-step synthesis involving mono-saponification, conversion to the mono-amide, dehydration to the cyano-ester, one-pot hydrogenation and acylation, catalytic reduction of the aromatic ring, and final hydrolysis to yield tranexamic acid. For a detailed protocol, please refer to the publication by Li, Z., et al. (2015).

Logical Relationship for Tranexamic Acid Synthesis

G cluster_0 Route A: From this compound cluster_1 Route B: From Dimethyl Terephthalate A_start This compound A_step1 Conversion of -CH2OH to -CH2N3 A_start->A_step1 A_step2 Reduction of -CH2N3 to -CH2NH2 A_step1->A_step2 A_step3 Ester Hydrolysis A_step2->A_step3 A_end Tranexamic Acid A_step3->A_end B_start Dimethyl Terephthalate B_step1 Multi-step conversion to Methyl 4-(aminomethyl)benzoate B_start->B_step1 B_step2 Hydrogenation of Benzene Ring B_step1->B_step2 B_end Tranexamic Acid B_step2->B_end

Caption: Comparative synthetic pathways to Tranexamic Acid.

Performance in Polymer Synthesis

This compound can be utilized as a diol monomer in the synthesis of polyesters and as a chain extender in polyurethanes. Its cyclic structure is expected to impart rigidity and potentially enhance the thermal properties of the resulting polymers. For a meaningful comparison, its performance is benchmarked against the widely used cycloaliphatic diol, 1,4-cyclohexanedimethanol (CHDM).

Comparative Performance of Diols in Polyester Synthesis

PropertyPolyester from this compoundPolyester from 1,4-Cyclohexanedimethanol (CHDM)
Monomer Functionality Diol (after ester reduction or used as hydroxy-ester)Diol
Expected Polymer Properties The presence of the ester group in the monomer could lead to different polymer architectures. The cyclic backbone should enhance thermal stability.Imparts excellent thermal stability, mechanical strength, and chemical resistance to polyesters.
Glass Transition Temp. (Tg) Data not readily available. Expected to be elevated due to the cyclic structure.For Poly(cyclohexylenedimethylene terephthalate) (PCT), Tg is approximately 90°C.
Melting Temperature (Tm) Data not readily available.For PCT, Tm is around 290°C.
Mechanical Properties Data not readily available.High tensile strength and rigidity.
Advantages Bifunctional nature offers potential for more complex polymer designs.Well-characterized, commercially available, and proven to enhance polymer performance.
Disadvantages Limited data on performance in polymers; potential for side reactions involving the ester group during polymerization.Higher cost compared to some linear aliphatic diols.
Experimental Protocol for Polyester Synthesis (General Melt Polycondensation)
  • Monomer Charging: A reactor is charged with the dicarboxylic acid (or its dimethyl ester), this compound (or an alternative diol like CHDM), and a catalyst (e.g., antimony trioxide or a titanium-based catalyst).

  • Esterification/Transesterification: The mixture is heated under a nitrogen atmosphere with stirring. The temperature is gradually increased to facilitate the esterification or transesterification reaction, during which water or methanol is distilled off.

  • Polycondensation: Once the initial reaction is complete, a vacuum is applied to remove the glycol byproduct and drive the polymerization to a high molecular weight. The temperature is further increased during this stage. The reaction is monitored by measuring the melt viscosity.

  • Extrusion and Pelletization: Once the desired molecular weight is achieved, the molten polymer is extruded under nitrogen pressure, cooled, and pelletized.

Experimental Workflow for Polymer Synthesis and Characterization

G start Monomers + Catalyst esterification Esterification/ Transesterification start->esterification polycondensation Polycondensation (Vacuum) esterification->polycondensation extrusion Extrusion & Pelletization polycondensation->extrusion polymer Polymer Sample extrusion->polymer characterization Characterization (DSC, TGA, Tensile Testing) polymer->characterization data Performance Data characterization->data

Caption: General workflow for polyester synthesis and characterization.

Application as a Linker in Drug Development

The bifunctional nature of this compound makes it a potential candidate for use as a linker in antibody-drug conjugates (ADCs). The hydroxymethyl group can be used for conjugation to a payload, while the ester can be hydrolyzed to a carboxylic acid for attachment to an antibody. The cyclohexane ring provides a rigid spacer.

Conceptual Comparison of Linkers for ADCs

Linker FeatureLinker Derived from this compoundEstablished Linkers (e.g., MC-Val-Cit-PABC)
Structure Cyclohexane-based, non-cleavable (unless further modified).Often contains a cleavable peptide sequence (Val-Cit) and a self-immolative spacer (PABC).
Cleavage Mechanism Primarily non-cleavable, relying on lysosomal degradation of the antibody.Enzyme-cleavable (e.g., by Cathepsin B in the lysosome).
Stability Expected to be highly stable in circulation due to the robust cyclohexane core.Stability can vary; some peptide linkers show susceptibility to premature cleavage.
Bystander Effect Limited bystander effect as the payload is released only after antibody degradation.Can exhibit a bystander effect if the released payload is membrane-permeable.
Advantages High stability, potentially simpler synthesis compared to complex cleavable linkers.Controlled payload release at the target site, potential for bystander killing of adjacent tumor cells.
Disadvantages Limited to payloads that are active with the linker attached; no bystander effect.More complex synthesis, potential for off-target toxicity if prematurely cleaved.

Signaling Pathway for ADC Action

G ADC Antibody-Drug Conjugate (with Linker) receptor Tumor Cell Receptor ADC->receptor Binding internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome release Payload Release lysosome->release Degradation/ Cleavage target Intracellular Target (e.g., DNA, Tubulin) release->target apoptosis Apoptosis target->apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Methyl 4-(hydroxymethyl)cyclohexanecarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving Methyl 4-(hydroxymethyl)cyclohexanecarboxylate and its structural analog, Methyl cyclohexanecarboxylate. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from its close analog to provide insights into its potential reactive behavior under various conditions. The information presented herein is intended to assist in the design and interpretation of kinetic experiments for this class of compounds.

Comparative Kinetic Data

The following table summarizes the key quantitative data from kinetic studies of Methyl cyclohexanecarboxylate hydrolysis under acidic and basic conditions. These values highlight the differences in reaction rates under various catalytic conditions.

CatalystEsterSolventTemperature (°C)Rate Coefficient (k)Activation Energy (Ea) (kJ/mol)
Acid-Catalyzed Hydrolysis
HClMethyl cyclohexanecarboxylate1:1 Dioxane-Water904.8 x 10⁻⁵ L mol⁻¹ s⁻¹Not Specified
Base-Catalyzed Hydrolysis
NaOHMethyl cyclohexanecarboxylate1:1 Methanol-Water29.4Not SpecifiedNot Specified

Note: The presence of the hydroxymethyl group in this compound may influence the reaction kinetics compared to the unsubstituted analog, Methyl cyclohexanecarboxylate. This influence could be due to steric or electronic effects and should be considered when applying this data.

Experimental Protocols

Detailed methodologies for conducting kinetic studies on the hydrolysis of esters are provided below. These protocols can be adapted for studies involving this compound.

Acid-Catalyzed Ester Hydrolysis

This procedure describes the hydrolysis of an ester using a strong acid catalyst.

Materials:

  • This compound (or analog)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 1 M)

  • Dioxane (or other suitable co-solvent)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Titration apparatus (buret, pipette, flasks)

  • Standardized sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of the ester in a mixture of dioxane and aqueous acid (e.g., 1:1 v/v).

  • Reaction Conditions: Heat the mixture under reflux or maintain it at a constant temperature in a water bath.

  • Monitoring the Reaction: At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold distilled water.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with a standardized solution of NaOH until a persistent faint pink color is observed.[1]

  • Data Analysis: The concentration of the carboxylic acid produced is determined from the volume of NaOH used. The rate constant (k) can be calculated by plotting the appropriate concentration-time relationship (e.g., for a pseudo-first-order reaction, ln([Ester]₀/[Ester]t) vs. time).[1]

Base-Catalyzed Ester Hydrolysis (Saponification)

This protocol outlines the hydrolysis of an ester using a strong base.

Materials:

  • This compound (or analog)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol or other suitable co-solvent

  • Distilled water

  • Constant temperature water bath

  • Conical flasks

  • Pipettes and burette

  • Standardized hydrochloric acid (HCl) solution

  • Phenolphthalein indicator

Procedure:

  • Reaction Setup: Prepare a solution of the ester in a suitable solvent (e.g., ethanol) and a separate solution of NaOH in water. Allow both solutions to reach the desired reaction temperature in a constant temperature water bath.

  • Initiation of Reaction: Mix the ester and NaOH solutions in a conical flask and start a timer.

  • Monitoring the Reaction: At various time intervals, withdraw aliquots of the reaction mixture and add them to a flask containing a known excess of standardized HCl solution to quench the reaction.

  • Titration: Titrate the excess HCl in the quenched sample with a standardized NaOH solution using phenolphthalein as the indicator.

  • Data Analysis: The decrease in the concentration of the base corresponds to the extent of ester hydrolysis. The rate constant is determined by plotting the concentration of the remaining ester versus time.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a kinetic study of ester hydrolysis.

ExperimentalWorkflow prep Prepare Reactant Solutions mix Mix Reactants & Start Timer prep->mix 1. Initialization aliquot Withdraw Aliquots at Timed Intervals mix->aliquot 2. Reaction Progress quench Quench Reaction aliquot->quench 3. Sampling analyze Analyze Samples (e.g., Titration, HPLC) quench->analyze 4. Measurement data Record and Plot Concentration vs. Time analyze->data 5. Data Collection calc Calculate Rate Constant (k) data->calc 6. Analysis

Caption: Experimental workflow for a kinetic study.

References

A Comparative Guide to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate and Other Cycloaliphatic Diols in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate with other relevant cycloaliphatic diols, focusing on their application in drug development. The information is supported by established experimental protocols to facilitate reproducible research.

Introduction

Cycloaliphatic diols are crucial building blocks in pharmaceutical sciences, primarily utilized in the synthesis of biodegradable polymers for controlled drug release and as linkers in prodrug strategies. Their rigid ring structure can impart desirable properties such as enhanced thermal stability and controlled degradation kinetics to the resulting materials. This compound, with its unique bifunctional nature (an ester and a hydroxyl group), presents interesting possibilities for creating specialized drug delivery systems. This guide compares its potential performance with that of a more conventional cycloaliphatic diol, 1,4-cyclohexanedimethanol (CHDM), a widely used monomer in the production of polyesters for biomedical applications.[1][2]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these diols is essential for predicting their behavior in formulation and synthesis.

PropertyThis compound1,4-Cyclohexanedimethanol (CHDM)
CAS Number 110928-44-4 (trans-isomer)105-08-8 (mixture of cis and trans)[3]
Molecular Formula C₉H₁₆O₃C₈H₁₆O₂
Molecular Weight 172.22 g/mol 144.21 g/mol [1]
Appearance Colorless to pale-yellow solid or liquidWhite waxy solid[1]
Boiling Point 251 °C[1]284-288 °C[1]
Melting Point -41-61 °C[1]
Key Functional Groups Ester, HydroxylTwo Hydroxyls

Performance Comparison in Drug Delivery Formulations

The structural differences between this compound and other cycloaliphatic diols like CHDM are expected to influence their performance in drug delivery systems.

Application in Biodegradable Polyesters for Controlled Release

When copolymerized with dicarboxylic acids, these diols form polyesters that can be formulated into micro- or nanoparticles for sustained drug delivery.[4][5] The choice of diol can significantly impact the polymer's degradation rate, drug loading capacity, and release kinetics.

Performance MetricPolyester with this compound (Hypothetical)Polyester with 1,4-Cyclohexanedimethanol (CHDM) (Hypothetical)
Drug Loading Efficiency (%) Potentially higher for certain drugs due to ester interactions.Dependent on polymer-drug interactions.
Encapsulation Efficiency (%) Dependent on the formulation process.Dependent on the formulation process.
Microsphere Particle Size (µm) Variable, dependent on formulation parameters.Variable, dependent on formulation parameters.
In Vitro Drug Release (t₅₀%) Expected to have a distinct release profile due to the pendant ester group.Well-studied, often exhibits bulk erosion.
Biocompatibility Expected to be biocompatible, but requires specific testing.Generally considered biocompatible.[6][7]
Utility as Linkers in Prodrug Design

The hydroxyl group on these diols can be used to link a drug molecule, forming a prodrug. The nature of the diol will influence the stability of the linker and the rate of drug release in vivo.

Performance MetricProdrug with this compound Linker (Hypothetical)Prodrug with 1,4-Cyclohexanedimethanol Linker (Hypothetical)
Hydrolytic Stability (Half-life) The ester group may influence the stability of the prodrug linkage.Generally stable, cleavage depends on the specific linkage chemistry.
Enzymatic Cleavage Rate Susceptibility to esterases could be a release mechanism.Dependent on the specific enzymes targeted.
In Vitro Drug Release Profile Could offer a dual-release mechanism (hydrolysis of linker and ester).Typically follows a single cleavage event.

Experimental Protocols

To facilitate a direct and objective comparison, the following standardized experimental protocols are provided.

Synthesis of Polyesters for Drug Encapsulation

This protocol describes a melt polycondensation method to synthesize polyesters from a selected diol and a dicarboxylic acid (e.g., succinic acid).

  • Reactants: Equimolar amounts of the diol (this compound or 1,4-Cyclohexanedimethanol) and dicarboxylic acid are added to a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Catalyst: A suitable catalyst (e.g., tin(II) octoate) is added (0.01-0.1 mol% relative to the dicarboxylic acid).

  • Esterification: The mixture is heated to 180-200 °C under a nitrogen atmosphere with constant stirring. Water is continuously removed as a byproduct. The reaction is monitored by measuring the amount of water collected.

  • Polycondensation: After the theoretical amount of water is collected, a vacuum is gradually applied (to <1 mmHg) and the temperature is increased to 220-240 °C. The reaction is continued for several hours until a high-viscosity polymer is formed.

  • Characterization: The resulting polyester is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) for structural confirmation.

Preparation of Drug-Loaded Microspheres

This protocol details the oil-in-water (o/w) solvent evaporation method for preparing drug-loaded microspheres.[8]

  • Organic Phase Preparation: The synthesized polyester and a model drug are dissolved in a volatile organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: An aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA) is prepared.

  • Emulsification: The organic phase is added to the aqueous phase under high-speed homogenization to form an o/w emulsion.

  • Solvent Evaporation: The emulsion is stirred at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microspheres.

  • Collection and Washing: The microspheres are collected by centrifugation, washed several times with deionized water to remove residual surfactant, and then lyophilized.

  • Characterization: The microspheres are characterized for their size and morphology using Scanning Electron Microscopy (SEM). Drug loading and encapsulation efficiency are determined by dissolving a known amount of microspheres in a suitable solvent and quantifying the drug content using a validated analytical method like HPLC.[9]

In Vitro Drug Release Study

This protocol outlines a method to evaluate the in vitro release of a drug from the prepared microspheres.[10][11]

  • Sample Preparation: A known quantity of drug-loaded microspheres is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Incubation: The container is placed in a shaking water bath at 37 °C.

  • Sampling: At predetermined time intervals, samples of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Hydrolytic Stability of Diol-Based Prodrug Linkers

This protocol assesses the stability of a prodrug linker under physiological conditions.

  • Sample Preparation: The synthesized prodrug is dissolved in a buffer solution (e.g., phosphate buffer at pH 7.4) to a known concentration.

  • Incubation: The solution is incubated at 37 °C.

  • Sampling: Aliquots are withdrawn at various time points.

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to determine the concentration of the remaining prodrug and the released drug.

  • Data Analysis: The degradation of the prodrug is typically modeled using first-order kinetics to determine the half-life of the linker.

Cytotoxicity Assay

This protocol evaluates the biocompatibility of the diols and their corresponding polyesters using an in vitro cytotoxicity assay (e.g., MTT assay).

  • Cell Culture: A relevant cell line (e.g., fibroblasts or a cell line representative of the target tissue) is cultured in a 96-well plate.

  • Treatment: The cells are exposed to various concentrations of the test compounds (diols or extracts from the polyesters) for a specified period (e.g., 24 or 48 hours).

  • MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells) and plotted against the concentration of the test compound to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key processes and concepts discussed in this guide.

Polyester_Synthesis Diol Cycloaliphatic Diol (e.g., this compound) Monomers Diol->Monomers Diacid Dicarboxylic Acid (e.g., Succinic Acid) Diacid->Monomers Catalyst Catalyst (e.g., Tin(II) Octoate) Reactor Reactor (180-240°C, Vacuum) Catalyst->Reactor Monomers->Reactor Polyester Biodegradable Polyester Reactor->Polyester Water Water (byproduct) Reactor->Water Removal

Diagram 1: Synthesis of Biodegradable Polyester.

Microsphere_Workflow cluster_prep Preparation cluster_eval Evaluation A Dissolve Polyester & Drug in Organic Solvent C Homogenize to form O/W Emulsion A->C B Prepare Aqueous Surfactant Solution B->C D Solvent Evaporation C->D E Collect, Wash & Lyophilize Microspheres D->E F Characterize Size & Morphology (SEM) E->F G Determine Drug Loading & Encapsulation Efficiency (HPLC) E->G H In Vitro Drug Release Study E->H

Diagram 2: Workflow for Microsphere Preparation and Evaluation.

Signaling_Pathway Drug Released Drug Receptor Cell Surface Receptor Drug->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response

Diagram 3: Hypothetical Signaling Pathway Activated by a Released Drug.

References

Safety Operating Guide

Proper Disposal of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding its hazard profile is the first step in ensuring safe disposal.

Hazard Identification and Safety Precautions:

Hazard StatementDescriptionPrecautionary StatementPersonal Protective Equipment (PPE)
H302Harmful if swallowed[1]P264: Wash skin thoroughly after handling.Protective gloves, protective clothing, eye protection, face protection.[2]
H312Harmful in contact with skin[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
H315Causes skin irritation[1][2]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]Protective gloves.
H319Causes serious eye irritation[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]Safety glasses with side-shields or goggles.
H332Harmful if inhaled[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]Use only in a well-ventilated area or with a fume hood.
H335May cause respiratory irritation[1][2]P271: Use only outdoors or in a well-ventilated area.[2]Respiratory protection if ventilation is inadequate.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any vapors.[3]

  • Don Personal Protective Equipment (PPE): Before addressing the spill, equip yourself with the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[4] Prevent the spill from entering drains or waterways.[2]

  • Collect the Absorbed Material: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[2] Use non-sparking tools to avoid ignition sources.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste according to institutional and local regulations.

III. Disposal Procedures

Proper disposal of this compound is mandatory to prevent environmental harm.

Operational Plan for Chemical Disposal:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4]

    • Keep the container tightly closed.[2]

  • Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[2]

    • Adhere to all local, state, and federal regulations regarding chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the safe disposal of this compound.

start Disposal of this compound is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes waste_collection Collect in Designated Waste Container is_spill->waste_collection No (Routine Waste) spill_protocol->waste_collection storage Store Securely in a Ventilated Area waste_collection->storage ehs_consult Consult Institutional EHS for Pickup/Disposal storage->ehs_consult approved_disposal Dispose via Approved Waste Disposal Plant ehs_consult->approved_disposal end Disposal Complete approved_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Pre-dispensing Chemical splash gogglesNitrile glovesLaboratory coatUse in a well-ventilated area. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]
Chemical Transfer/Reaction Chemical splash goggles or face shield worn over safety glasses[2]Nitrile gloves. Inspect gloves prior to use.[1]Laboratory coatWork in a chemical fume hood. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]
Post-Reaction Quenching Chemical splash goggles and face shieldNitrile glovesLaboratory coatConduct in a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical resistant apron or coverallsA respirator with appropriate cartridges (OV/AG/P99 or ABEK-P2) is necessary.[1]
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatUse in a well-ventilated area.

Hazard Identification and First Aid

This compound is classified with the following hazards:

  • Harmful if swallowed.[3]

  • Harmful in contact with skin.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[4]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

  • If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

Experimental Protocol: Safe Handling and Disposal Workflow

1. Preparation and Pre-use Inspection:

  • Ensure that a current Safety Data Sheet (SDS) is accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Check that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling and Use:

  • Conduct all operations involving open containers of this compound inside a certified chemical fume hood.

  • Ground and bond containers when transferring the material to prevent static discharge.[5] Use spark-proof tools.[5][6]

  • Avoid creating dust or aerosols.[1]

  • Keep the container tightly closed when not in use.[4][6]

  • Wash hands thoroughly after handling.[4]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica gel, or vermiculite.[5][6]

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly.

4. Disposal Plan:

  • Dispose of unused product and contaminated materials as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • Do not let the product enter drains.[1]

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal A Access SDS B Inspect PPE A->B C Verify Fume Hood B->C D Work in Fume Hood C->D Proceed to Handling E Ground Equipment D->E F Keep Container Closed E->F K Label Waste F->K End of Experiment G Spill Occurs H Evacuate Area G->H I Absorb Spill H->I J Collect Waste I->J J->K After Spill Cleanup L Store in Designated Area K->L M Arrange Professional Disposal L->M

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.